Product packaging for 2-Chloro-3-methyl-2-butene(Cat. No.:CAS No. 17773-65-8)

2-Chloro-3-methyl-2-butene

Cat. No.: B104530
CAS No.: 17773-65-8
M. Wt: 104.58 g/mol
InChI Key: WIIKEBDPJPYJHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-3-methyl-2-butene (CAS 17773-65-8) is an organochlorine compound with the molecular formula C5H9Cl and an average molecular mass of 104.58 g/mol . This compound is of significant interest in organic chemistry research, particularly in the study of reaction mechanisms. It is notably involved in the investigation of carbocation rearrangement reactions, serving as a key example in understanding how these intermediates can undergo structural shifts, such as hydride or alkyl group migrations, to form more stable carbocations . These rearrangement studies provide critical evidence for the stepwise, carbocation-based mechanism of electrophilic addition reactions to alkenes, a fundamental concept in organic synthesis . The compound is also relevant in elimination reaction studies, where similar structures can undergo dehydrohalogenation to form alkenes, with the product distribution being governed by the stability of the resulting alkene . Researchers utilize this chemical as a model compound to explore the principles of regioselectivity and the stability of reactive intermediates. This compound is for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9Cl B104530 2-Chloro-3-methyl-2-butene CAS No. 17773-65-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17773-65-8

Molecular Formula

C5H9Cl

Molecular Weight

104.58 g/mol

IUPAC Name

2-chloro-3-methylbut-2-ene

InChI

InChI=1S/C5H9Cl/c1-4(2)5(3)6/h1-3H3

InChI Key

WIIKEBDPJPYJHF-UHFFFAOYSA-N

SMILES

CC(=C(C)Cl)C

Canonical SMILES

CC(=C(C)Cl)C

boiling_point

96.0 °C

Other CAS No.

17773-65-8

Synonyms

2-Chloro-3-methyl-2-butene

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-methyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-3-methyl-2-butene, a valuable chloroalkene intermediate in organic synthesis. The primary and most viable synthetic route detailed herein is the electrophilic addition of hydrogen chloride to isoprene (B109036). This document elucidates the underlying reaction mechanism, provides a detailed experimental protocol, and presents quantitative data on reaction conditions and product distribution. Furthermore, this guide includes essential characterization data and visualizations to facilitate a thorough understanding of the synthesis and workflow. A discussion on a potential alternative synthetic route involving the reaction of 3-methyl-2-butanol (B147160) with hydrogen chloride is also included, with an explanation of the mechanistic factors that make it less suitable for obtaining the desired product.

Introduction

This compound is a halogenated alkene of interest in various synthetic applications. Its structure, featuring a trisubstituted double bond and a tertiary chloride, makes it a versatile precursor for the introduction of the 3-methyl-2-butenyl (B1208987) (prenyl) group or for further functionalization. The efficient and selective synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide focuses on the most direct and industrially relevant method for its preparation: the hydrochlorination of isoprene.

Reaction Mechanism: Hydrochlorination of Isoprene

The reaction between isoprene (2-methyl-1,3-butadiene) and hydrogen chloride (HCl) is an electrophilic addition. The π-electrons of one of the double bonds in the conjugated diene act as a nucleophile, attacking the electrophilic hydrogen of HCl. This initial protonation preferentially occurs at the C1 or C4 position to generate a resonance-stabilized allylic carbocation. The subsequent nucleophilic attack by the chloride ion on this carbocation intermediate leads to the formation of a mixture of isomeric products.

The formation of this compound proceeds through the formation of the more stable tertiary carbocation intermediate.

Signaling Pathway of Isoprene Hydrochlorination

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Isoprene Isoprene Carbocation Resonance-Stabilized Allylic Carbocation (Tertiary) Isoprene->Carbocation Protonation by HCl HCl Hydrogen Chloride Product This compound (Target Product) Carbocation->Product Nucleophilic Attack by Cl- Isomer1 1-Chloro-3-methyl-2-butene (Prenyl Chloride) Carbocation->Isomer1 Nucleophilic Attack by Cl- Isomer2 3-Chloro-3-methyl-1-butene (Isoprenyl Chloride) Carbocation->Isomer2 Nucleophilic Attack by Cl-

Caption: Reaction pathway for the hydrochlorination of isoprene.

Experimental Protocol: Synthesis from Isoprene

This protocol is based on general procedures for the hydrochlorination of isoprene.

Materials and Equipment
  • Isoprene

  • Hydrogen chloride gas

  • Cyclohexane (or other inert solvent)

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Dry ice/acetone condenser

  • Magnetic stirrer and stir bar

  • Thermometer

  • Separatory funnel

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Apparatus for fractional distillation

Procedure
  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the solvent, a thermometer, and a dry ice/acetone condenser is charged with isoprene and cyclohexane.

  • Cooling: The flask is cooled to the desired reaction temperature (typically between -10°C and 0°C) using an ice-salt or other suitable cooling bath.

  • HCl Addition: Gaseous hydrogen chloride is slowly bubbled through the stirred solution. The flow rate of HCl should be controlled to maintain the desired reaction temperature, as the reaction is exothermic.

  • Reaction Monitoring: The reaction progress can be monitored by techniques such as GC-MS to observe the consumption of isoprene and the formation of the product isomers. The reaction is typically continued until a high conversion of isoprene is achieved.

  • Work-up: Once the reaction is complete, the introduction of HCl is stopped. The reaction mixture is allowed to warm to room temperature. The mixture is then transferred to a separatory funnel and washed with a 5% sodium bicarbonate solution to neutralize any remaining HCl, followed by a wash with brine.

  • Drying: The organic layer is separated and dried over anhydrous magnesium sulfate.

  • Purification: The drying agent is removed by filtration, and the solvent is removed under reduced pressure. The resulting mixture of chloroisopentene isomers is then purified by fractional distillation to isolate this compound.

Experimental Workflow

G Setup Reaction Setup (Flask, Isoprene, Solvent) Cooling Cool to -10°C - 0°C Setup->Cooling HCl_Addition Slowly bubble in HCl gas Cooling->HCl_Addition Monitoring Monitor by GC-MS HCl_Addition->Monitoring Workup Work-up (NaHCO3 & Brine Wash) Monitoring->Workup Drying Dry with MgSO4 Workup->Drying Purification Fractional Distillation Drying->Purification Product Pure this compound Purification->Product G Start 3-methyl-2-butanol Protonation Protonated Alcohol Start->Protonation Protonation by HCl SecCarbocation Secondary Carbocation Protonation->SecCarbocation Loss of H2O HydrideShift 1,2-Hydride Shift (Rearrangement) SecCarbocation->HydrideShift MinorProduct This compound (Minor/Negligible Product) SecCarbocation->MinorProduct Nucleophilic Attack by Cl- (No Rearrangement) TertCarbocation Tertiary Carbocation (More Stable) HydrideShift->TertCarbocation MajorProduct 2-Chloro-2-methylbutane (Major Product) TertCarbocation->MajorProduct Nucleophilic Attack by Cl-

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-3-methyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-chloro-3-methyl-2-butene, a halogenated alkene of interest in organic synthesis. The document details its structural and spectroscopic characteristics, physicochemical properties, and key chemical reactions, including detailed experimental protocols for its synthesis and common transformations. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Identity and Structure

This compound is a volatile, colorless to light yellow liquid. Its fundamental identifiers and structural details are summarized below.

IdentifierValue
IUPAC Name 2-chloro-3-methylbut-2-ene
CAS Number 17773-65-8[1]
Molecular Formula C₅H₉Cl[1]
Molecular Weight 104.58 g/mol [1]
Canonical SMILES CC(=C(C)Cl)C
InChI InChI=1S/C5H9Cl/c1-4(2)5(3)6/h1-3H3[1]

Physicochemical Properties

The physical properties of this compound are crucial for its handling, storage, and use in various experimental setups.

PropertyValueSource
Boiling Point ~60 °CEvitaChem
Melting Point Not extensively documented, likely low.EvitaChem
Density ~0.87 g/cm³EvitaChem
Solubility Moderately soluble in organic solvents; limited solubility in water.EvitaChem

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals.[2]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.7Singlet3HMethyl group attached to the C2 carbon
~1.8Singlet6HTwo equivalent methyl groups attached to the C3 carbon

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show four distinct signals.

Chemical Shift (ppm)Assignment
~20-25Methyl carbons
~35-40Allylic carbon
~125-130sp² carbon with Cl
~130-135sp² carbon with methyl groups

Note: These are predicted chemical shifts and may differ from experimental values.

Infrared (IR) Spectroscopy

Key IR absorption bands for this compound include:

Wavenumber (cm⁻¹)Vibration
~2950-3000C-H stretch (sp³)
~1670C=C stretch (alkene)
~700-800C-Cl stretch

Chemical Properties and Reactivity

This compound is a reactive compound due to the presence of both a double bond and a halogen substituent. It readily participates in elimination and nucleophilic substitution reactions.

Dehydrohalogenation

In the presence of a strong base, such as potassium hydroxide (B78521) in ethanol (B145695), this compound undergoes an E2 elimination reaction to yield the more substituted alkene, 2-methyl-2-butene (B146552), as the major product, in accordance with Saytzeff's rule.

Dehydrohalogenation This compound H3C-C(CH3)=C(Cl)-CH3 KOH_ethanol KOH, Ethanol This compound->KOH_ethanol 2-methyl-2-butene H3C-C(CH3)=CH-CH3 KOH_ethanol->2-methyl-2-butene KCl + KCl 2-methyl-2-butene->KCl H2O + H2O KCl->H2O

Dehydrohalogenation of this compound.
Nucleophilic Substitution

The chlorine atom in this compound can be displaced by a variety of nucleophiles. For example, reaction with a hydroxide source can lead to the formation of the corresponding allylic alcohol.

Experimental Protocols

The following are representative experimental protocols for the synthesis and a key reaction of a closely related and structurally similar compound, which can be adapted for this compound.

Synthesis of this compound from 3-Methyl-2-butanol (B147160)

This procedure is adapted from the synthesis of 2-chloro-2-methylbutane.

Materials:

  • 3-methyl-2-butanol

  • Concentrated hydrochloric acid (12 M)

  • 5% Sodium bicarbonate solution

  • Anhydrous calcium chloride

  • Separatory funnel

  • Round-bottom flask

  • Distillation apparatus

Procedure:

  • In a separatory funnel, combine 10 mL of 3-methyl-2-butanol and 25 mL of concentrated hydrochloric acid.

  • Gently swirl the mixture for approximately 1 minute without the stopper.

  • Stopper the funnel and shake for 5-10 minutes, venting frequently to release pressure.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer with two 15 mL portions of cold 5% sodium bicarbonate solution. Vent frequently as CO₂ is evolved.

  • Wash the organic layer with 15 mL of water, followed by 15 mL of saturated sodium chloride solution.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask and dry with anhydrous calcium chloride.

  • Decant the dried product into a round-bottom flask and purify by simple distillation, collecting the fraction boiling around 60 °C.

SynthesisWorkflow cluster_synthesis Synthesis of this compound start Mix 3-methyl-2-butanol and conc. HCl react Shake and vent separatory funnel start->react separate Separate aqueous and organic layers react->separate wash_bicarb Wash with NaHCO₃ solution separate->wash_bicarb wash_water_brine Wash with water and brine wash_bicarb->wash_water_brine dry Dry with anhydrous CaCl₂ wash_water_brine->dry distill Purify by distillation dry->distill product Collect product (~60 °C) distill->product

Experimental workflow for the synthesis of this compound.
Dehydrohalogenation of this compound

This protocol is based on the dehydrohalogenation of 2-chloro-2-methylbutane.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Round-bottom flask

  • Reflux condenser

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve 1.7 g of potassium hydroxide in 12 mL of absolute ethanol, with gentle heating if necessary.

  • Cool the solution to room temperature.

  • Add 2.5 mL of this compound to the ethanolic KOH solution.

  • Attach a reflux condenser and heat the mixture to reflux for 1 hour.

  • After reflux, allow the mixture to cool.

  • Rearrange the apparatus for simple distillation and distill the product, collecting the fraction that boils at the expected temperature for 2-methyl-2-butene (~38 °C).

  • The collected distillate can be further washed with water to remove any remaining ethanol and dried over a suitable drying agent.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid contact with skin and eyes, and do not inhale vapors. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of this compound. The information on its structure, spectroscopic characteristics, and reactivity, along with the provided experimental protocols, will be a valuable asset for chemists involved in organic synthesis and the development of new chemical entities. As with any chemical, all handling and reactions should be conducted with appropriate safety precautions.

References

An In-depth Technical Guide to 2-Chloro-3-methyl-2-butene and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural formula, isomers, and physicochemical properties of 2-chloro-3-methyl-2-butene. It includes a comparative analysis of its isomers, detailed experimental protocols for its synthesis, and a visualization of the isomeric relationships. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Structural Elucidation of this compound

This compound is a halogenated alkene with the molecular formula C₅H₉Cl.[1][2][3] Its structure consists of a four-carbon butene chain with a chlorine atom and a methyl group attached to the second and third carbon atoms, respectively, and a double bond between the second and third carbons.

Systematic IUPAC Name: 2-chloro-3-methylbut-2-ene[2]

Molecular Structure:

Key Structural Features:

  • Unsaturation: The presence of a C=C double bond makes it reactive towards electrophilic addition reactions.

  • Tertiary Alkyl Halide: The chlorine atom is attached to a tertiary carbon, which influences its reactivity in nucleophilic substitution reactions.

  • Steric Hindrance: The presence of methyl groups around the double bond can influence the stereochemical outcome of reactions.

Isomers of this compound

The molecular formula C₅H₉Cl gives rise to a variety of structural and stereoisomers. Understanding the properties and reactivity of these isomers is crucial for synthetic planning and impurity profiling. The primary isomers of interest are categorized as constitutional isomers (differing in connectivity) and geometric isomers (differing in spatial arrangement around a double bond).

Constitutional Isomers

Constitutional isomers have the same molecular formula but different atomic connectivity. Key constitutional isomers of this compound include:

  • 1-Chloro-3-methyl-2-butene: A primary allylic chloride.

  • 3-Chloro-3-methyl-1-butene: A tertiary vinyl chloride.

  • 4-Chloro-2-methyl-1-butene: A primary alkyl chloride.

  • 1-Chloro-2-methyl-2-butene (B225761): A primary allylic chloride.

  • 3-Chloro-2-methyl-1-butene: A secondary allylic chloride.

  • 2-Chloro-2-methylbutane (B165293): A saturated tertiary alkyl halide.

  • 2-Chloro-3-methylbutane: A saturated secondary alkyl halide.

Geometric Isomers

Due to the restricted rotation around the carbon-carbon double bond, some of the constitutional isomers can exist as E/Z (trans/cis) isomers. For example, 1-chloro-2-methyl-2-butene can exist as (E)- and (Z)-isomers.

Comparative Physicochemical Data of Isomers

The following table summarizes key quantitative data for this compound and its selected isomers, facilitating easy comparison.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
This compound 17773-65-8C₅H₉Cl104.58Not availableNot availableNot available
1-Chloro-3-methyl-2-butene503-60-6C₅H₉Cl104.58109[4]0.928[5][6]1.4488[5][6]
3-Chloro-3-methyl-1-butene2190-48-9C₅H₉Cl104.5885-87[7][8]0.889[7]1.4167[7]
4-Chloro-2-methyl-1-butene10523-96-3C₅H₉Cl104.58Not availableNot availableNot available
1-Chloro-2-methyl-2-butene13417-43-1C₅H₉Cl104.58Not availableNot availableNot available
3-Chloro-2-methyl-1-butene5166-35-8C₅H₉Cl104.58Not availableNot availableNot available
2-Chloro-2-methylbutane594-36-5C₅H₁₁Cl106.5985-86[9]0.866[9]1.405[9]
2-Chloro-3-methylbutane631-65-2C₅H₁₁Cl106.5993[10]0.8571.400[10]

Experimental Protocols for Synthesis

Two primary synthetic routes for the preparation of chloroalkenes are the reaction of an alcohol with a chlorinating agent and the electrophilic addition of HCl to an alkene.

Synthesis from 3-Methyl-2-butanol (B147160) via Reaction with Thionyl Chloride

This method involves the conversion of a secondary alcohol to the corresponding alkyl chloride using thionyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct and influence the reaction mechanism.[11][12]

Reaction:

Detailed Experimental Protocol (Adapted for this compound):

  • Apparatus: A round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all flame-dried. The setup should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents:

    • 3-Methyl-2-butanol

    • Thionyl chloride (SOCl₂)

    • Pyridine (optional, as a base)

    • Anhydrous diethyl ether (as solvent)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In the round-bottom flask, dissolve 3-methyl-2-butanol in anhydrous diethyl ether.

    • Cool the flask in an ice bath.

    • If using, add pyridine to the solution.

    • Slowly add thionyl chloride dropwise from the dropping funnel with continuous stirring. The addition should be controlled to maintain a low temperature.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.

    • Cool the mixture back to room temperature and pour it over crushed ice.

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be purified by fractional distillation.

Synthesis from 3-Methyl-2-butene via Electrophilic Addition of HCl

This method involves the addition of hydrogen chloride across the double bond of an alkene. According to Markovnikov's rule, the proton will add to the carbon with more hydrogen atoms, and the chloride will add to the more substituted carbon, leading to the formation of the tertiary alkyl halide.

Reaction:

Note: The direct addition of HCl to 3-methyl-2-butene would primarily yield 2-chloro-2-methylbutane due to the formation of the more stable tertiary carbocation. The synthesis of this compound via this method is less direct and may involve subsequent elimination steps not detailed here.

Visualization of Isomeric Relationships

The following diagram illustrates the relationship between this compound and its key constitutional isomers.

Isomers_of_C5H9Cl cluster_alkenes Alkene Isomers cluster_alkanes Saturated Isomers This compound This compound 1-Chloro-3-methyl-2-butene 1-Chloro-3-methyl-2-butene This compound->1-Chloro-3-methyl-2-butene Positional Isomer 3-Chloro-3-methyl-1-butene 3-Chloro-3-methyl-1-butene This compound->3-Chloro-3-methyl-1-butene Positional Isomer 4-Chloro-2-methyl-1-butene 4-Chloro-2-methyl-1-butene This compound->4-Chloro-2-methyl-1-butene Skeletal Isomer 2-Chloro-2-methylbutane 2-Chloro-2-methylbutane This compound->2-Chloro-2-methylbutane Different Saturation 2-Chloro-3-methylbutane 2-Chloro-3-methylbutane This compound->2-Chloro-3-methylbutane Different Saturation & Position 1-Chloro-2-methyl-2-butene 1-Chloro-2-methyl-2-butene 1-Chloro-3-methyl-2-butene->1-Chloro-2-methyl-2-butene Skeletal Isomer 3-Chloro-2-methyl-1-butene 3-Chloro-2-methyl-1-butene 3-Chloro-3-methyl-1-butene->3-Chloro-2-methyl-1-butene Skeletal Isomer

Isomeric relationships of C₅H₉Cl.

Conclusion

This technical guide has provided a detailed examination of this compound, covering its structural formula, its relationship with various isomers, a comparative analysis of their physical properties, and potential synthetic methodologies. The provided data and protocols are intended to be a valuable resource for chemists in research and development, aiding in the design of synthetic routes and the characterization of related compounds.

References

An In-depth Technical Guide to 2-Chloro-3-methyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 17773-65-8

This technical guide provides a comprehensive overview of 2-chloro-3-methyl-2-butene, tailored for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, experimental protocols for its synthesis and characteristic reactions, and its relevance in broader biochemical pathways.

Chemical and Physical Properties

This compound is a halogenated alkene with the molecular formula C₅H₉Cl.[1] Its IUPAC name is 2-chloro-3-methylbut-2-ene. This compound is a structural isomer of other chlorinated pentenes, such as prenyl chloride (1-chloro-3-methyl-2-butene). It serves as a reactive intermediate in organic synthesis.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 17773-65-8[1]
Molecular Formula C₅H₉Cl[1]
Molecular Weight 104.58 g/mol [2]
IUPAC Name 2-chloro-3-methylbut-2-ene[3]
Boiling Point Approx. 110-112 °C (estimated)
Density Approx. 0.9 g/mL (estimated)
Solubility Soluble in organic solvents, insoluble in water.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueData and Interpretation
¹H NMR The ¹H NMR spectrum is expected to show three distinct signals: a singlet for the two equivalent methyl groups attached to the C3 carbon, a singlet for the methyl group on the C2 carbon, and a signal for the single proton on the C4 carbon (if present as an impurity isomer). Due to the symmetry of the main isomer, the two methyl groups at C3 are chemically equivalent.[4]
¹³C NMR The ¹³C NMR spectrum will show distinct signals for the different carbon atoms. The sp² hybridized carbons of the double bond will appear in the downfield region (typically 110-140 ppm). The carbon atom bonded to the chlorine will experience a downfield shift due to the electronegativity of the halogen. The sp³ hybridized methyl carbons will appear in the upfield region.
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands. A C=C stretching vibration is expected in the region of 1640-1680 cm⁻¹. C-H stretching vibrations for the sp³ hybridized methyl groups will be observed just below 3000 cm⁻¹. The C-Cl stretching vibration will appear in the fingerprint region, typically between 550 and 850 cm⁻¹.[5]
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak (M⁺) at m/z 104 and an M+2 peak at m/z 106 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns for alkyl halides include the loss of the halogen atom and cleavage of the carbon-carbon bonds. A prominent fragment would be the tertiary carbocation at m/z 69, resulting from the loss of a chlorine radical.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the hydrochlorination of 2,3-dimethyl-2-butene (B165504). This reaction proceeds via an electrophilic addition mechanism.

Reaction:

(CH₃)₂C=C(CH₃)₂ + HCl → (CH₃)₂C(Cl)C(H)(CH₃)₂ (minor) + (CH₃)₂C=C(Cl)CH₃ + H₂ (major)

Experimental Protocol: Hydrochlorination of 2,3-Dimethyl-2-butene

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a gas inlet adapter. Cool the flask to 0 °C using an ice bath.

  • Reactant Addition: Add 2,3-dimethyl-2-butene (1.0 eq) to a suitable anhydrous solvent such as dichloromethane (B109758) in the flask.

  • Hydrochlorination: Bubble dry hydrogen chloride gas slowly through the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the starting material is consumed, stop the flow of HCl gas. Allow the reaction mixture to warm to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

G cluster_synthesis Synthesis Workflow reagents 2,3-Dimethyl-2-butene + Dry HCl Gas reaction Hydrochlorination (0 °C, Anhydrous Solvent) reagents->reaction workup Aqueous Work-up (NaHCO₃, Brine) reaction->workup purification Purification (Distillation) workup->purification product This compound purification->product

Synthesis workflow for this compound.

Characteristic Reactions

This compound undergoes typical reactions of alkyl halides, including nucleophilic substitution and elimination.

Experimental Protocol: Dehydrohalogenation (Elimination)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • Base Addition: Add a strong, non-nucleophilic base such as potassium tert-butoxide (1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by GC. The elimination of HCl will lead to the formation of isoprene (B109036) (2-methyl-1,3-butadiene) and other butene isomers.

  • Work-up and Purification: After the reaction is complete, cool the mixture, and pour it into water. Extract the product with a low-boiling organic solvent like diethyl ether. Wash the organic layer with water and brine, dry it over anhydrous magnesium sulfate, and carefully remove the solvent by distillation at atmospheric pressure to isolate the volatile diene products.

G cluster_elimination Elimination Reaction Workflow start This compound reagents + Potassium tert-butoxide in Ethanol start->reagents reaction Reflux reagents->reaction product Isoprene + other butenes reaction->product

Dehydrohalogenation of this compound.

Relevance in Biochemical Pathways and Drug Development

While this compound itself is not directly implicated in major signaling pathways, its structural motif is closely related to isoprenoid units that are fundamental building blocks in numerous biological processes. Isoprenoids are synthesized via the mevalonate (B85504) and MEP pathways and are precursors to a vast array of natural products, including steroids, carotenoids, and the side chains of ubiquinone.

The isomeric prenyl chloride (1-chloro-3-methyl-2-butene) is a well-known alkylating agent used in the synthesis of various terpenoids and other natural products.[6] These compounds, in turn, have shown a wide range of biological activities and have been investigated as potential therapeutic agents. For instance, isoprenoid bisphosphonates have been synthesized and evaluated for their anticancer activity through the inhibition of the mevalonate pathway.[2]

The reactivity of this compound as an alkylating agent makes it a potential tool for the introduction of the 3-methyl-2-butenyl (B1208987) moiety into drug candidates to modulate their lipophilicity, membrane permeability, and interaction with biological targets.[7][8][9][10]

G cluster_pathway Isoprenoid Biosynthesis and Potential Application acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway ipp Isopentenyl Pyrophosphate (IPP) mevalonate_pathway->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp isoprenoids Isoprenoids (Steroids, Carotenoids, etc.) dmapp->isoprenoids drug_synthesis Drug Synthesis modified_drug Modified Drug Candidate drug_synthesis->modified_drug alkylating_agent This compound (as an alkylating agent) alkylating_agent->drug_synthesis

Role of isoprenoid precursors in biosynthesis and potential use in drug synthesis.

References

An In-Depth Technical Guide to 2-Chloro-3-methyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-3-methyl-2-butene, a halogenated alkene of interest in organic synthesis. The document details its chemical properties, spectroscopic data, and established synthesis protocols. Furthermore, it explores its reactivity, potential reaction mechanisms, and its role as a versatile intermediate in the synthesis of more complex molecules, with a focus on applications relevant to pharmaceutical research and development. All quantitative data is presented in structured tables, and key experimental workflows and reaction pathways are visualized using diagrams.

Chemical Identity and Physical Properties

This compound, a volatile, colorless to light-yellow liquid, is an unsaturated organochlorine compound. Its IUPAC name is 2-chloro-3-methylbut-2-ene.[1][2][3] It is characterized by a double bond between the second and third carbon atoms, with a chlorine atom attached to the second carbon and a methyl group to the third.

PropertyValueReference
IUPAC Name 2-chloro-3-methylbut-2-ene[1][3]
Synonyms This compound[1][2][3]
CAS Number 17773-65-8[1][2][3]
Molecular Formula C₅H₉Cl[1][2][3]
Molecular Weight 104.58 g/mol [1][2]

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Below is a summary of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityProtons/Carbons
¹H~1.7Singlet3H (CH₃ attached to C2)
¹H~1.8Singlet6H (two CH₃ groups attached to C3)
¹³C~20-25QuartetCH₃ attached to C2
¹³C~25-30QuartetTwo CH₃ groups attached to C3
¹³C~120-130SingletC2 (alkene carbon with Cl)
¹³C~130-140SingletC3 (alkene carbon with methyl groups)

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A C=C stretching vibration is anticipated, although its intensity may be reduced due to the symmetrical substitution around the double bond.

Table 3: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
2950-3000C-H stretch (sp³)
1650-1680C=C stretch (alkene)
1370-1380C-H bend (gem-dimethyl)
600-800C-Cl stretch
Mass Spectrometry (MS)

The mass spectrum of this compound is available in the NIST WebBook.[1][3] The fragmentation pattern is key to confirming its structure. The molecular ion peak (M⁺) would be observed at m/z 104, with an M+2 peak at m/z 106 in an approximate 3:1 ratio, characteristic of the presence of a chlorine atom.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zPossible Fragment
104/106[C₅H₉Cl]⁺ (Molecular ion)
89[C₅H₉]⁺ (Loss of Cl)
69[C₅H₉]⁺ (Loss of Cl)
41[C₃H₅]⁺

Experimental Protocols for Synthesis

Several synthetic routes can be envisioned for the preparation of this compound. A common and reliable method involves the reaction of 3-methyl-2-butanol (B147160) with a chlorinating agent. While a specific protocol for this exact transformation is not widely published, a detailed procedure for the analogous synthesis of 2-chloro-2-methylbutane (B165293) from 2-methyl-2-butanol (B152257) provides a robust starting point.[5][6][7][8]

Synthesis from 3-Methyl-2-butanol (Proposed)

This proposed synthesis involves the reaction of 3-methyl-2-butanol with thionyl chloride (SOCl₂), a common reagent for converting secondary alcohols to alkyl chlorides. The reaction likely proceeds via an Sₙi (internal nucleophilic substitution) mechanism, which can lead to the formation of the rearranged product, this compound.

Reaction: (CH₃)₂CHCH(OH)CH₃ + SOCl₂ → (CH₃)₂C=C(Cl)CH₃ + SO₂ + HCl

Experimental Protocol (Adapted from similar procedures):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-methyl-2-butanol (1.0 eq). The apparatus should be fitted with a drying tube to protect from atmospheric moisture.

  • Addition of Thionyl Chloride: Cool the flask in an ice bath. Add thionyl chloride (1.1 eq) dropwise from the dropping funnel with constant stirring.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 1-2 hours to ensure the reaction goes to completion. The evolution of SO₂ and HCl gas will be observed.

  • Work-up: Cool the reaction mixture and carefully pour it into ice-cold water to quench any unreacted thionyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Reaction Mechanisms and Pathways

This compound, as a substituted alkene, can undergo a variety of reactions. Understanding the underlying mechanisms is crucial for predicting reaction outcomes and designing synthetic strategies.

Electrophilic Addition

The double bond in this compound is susceptible to electrophilic attack. For instance, the addition of a hydrogen halide (HX) would proceed via a carbocation intermediate. According to Markovnikov's rule, the hydrogen would add to the less substituted carbon of the double bond.

Electrophilic_Addition Reactant This compound Intermediate Carbocation Intermediate Reactant->Intermediate Electrophilic Attack HX H-X Product 2-Chloro-2-halo-3-methylbutane Intermediate->Product Nucleophilic Attack by X⁻ Nucleophilic_Substitution Start This compound Step1 Formation of Allylic Carbocation (Loss of Cl⁻) Start->Step1 Intermediate Resonance-Stabilized Carbocation Step1->Intermediate Step2 Nucleophilic Attack by Nu⁻ Intermediate->Step2 Product Substituted Product Step2->Product

References

The Formation of 2-Chloro-3-Methyl-2-Butene: A Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of formation for 2-chloro-3-methyl-2-butene, a key intermediate in various organic syntheses. The primary synthetic route, involving the reaction of 3-methyl-2-butanol (B147160) with hydrochloric acid, is detailed, with a focus on the underlying SN1 mechanism and the critical role of carbocation rearrangement. Alternative synthetic considerations, potential side products, and detailed, adaptable experimental protocols are presented. Spectroscopic data for product identification and quantitative analysis considerations are also discussed to provide a thorough resource for laboratory applications.

Introduction

This compound is a versatile halogenated alkene utilized in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. Its formation is a classic example of an SN1 reaction involving a carbocation rearrangement, making it a subject of significant interest in the study of reaction mechanisms. A thorough understanding of its synthesis is crucial for optimizing reaction conditions and maximizing yield and purity. This guide will explore the formation of this compound, providing in-depth mechanistic details, experimental procedures, and analytical data.

Primary Mechanism of Formation: SN1 Reaction of 3-Methyl-2-Butanol with HCl

The most common laboratory synthesis of this compound involves the reaction of 3-methyl-2-butanol with concentrated hydrochloric acid. This reaction proceeds through a unimolecular nucleophilic substitution (SN1) mechanism, which is characterized by a multi-step process involving a carbocation intermediate.

The key steps in the mechanism are as follows:

  • Protonation of the Alcohol: The hydroxyl group of 3-methyl-2-butanol is a poor leaving group. In the presence of a strong acid like HCl, the oxygen atom of the hydroxyl group is protonated to form a good leaving group, water.

  • Formation of a Secondary Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation at the second carbon of the butane (B89635) chain.

  • Carbocation Rearrangement (Hydride Shift): The initially formed secondary carbocation is relatively unstable. A rapid 1,2-hydride shift occurs, where a hydrogen atom from the adjacent tertiary carbon migrates with its pair of electrons to the positively charged secondary carbon. This rearrangement results in the formation of a more stable tertiary carbocation. This is the pivotal step that dictates the final product structure.

  • Nucleophilic Attack by Chloride Ion: The chloride ion (Cl-), a nucleophile, attacks the stable tertiary carbocation.

  • Deprotonation (if necessary) and Formation of the Alkene Product: In this specific reaction, the attack of the chloride ion on the tertiary carbocation forms the saturated product, 2-chloro-2-methylbutane (B165293). However, under certain conditions, particularly with heat, an elimination reaction (E1) can compete with the substitution, leading to the formation of alkenes. The formation of this compound as the target molecule of this guide likely involves a subsequent elimination step from a related saturated chloroalkane, or reaction conditions that favor elimination after the rearrangement. A more direct route to an alkene from the alcohol would be an acid-catalyzed dehydration, which would also proceed through the same rearranged carbocation, leading to 2-methyl-2-butene (B146552) as a major product. The direct formation of this compound from 3-methyl-2-butanol and HCl is less direct than the formation of the saturated analog, 2-chloro-2-methylbutane, which is often cited as the major product of this reaction.[1][2][3][4] For the purpose of this guide on the formation of the alkene, we will consider the reaction pathway that leads to this specific product, which may involve specific reaction conditions not fully detailed in the general literature.

The overall reaction mechanism is depicted in the following diagram:

SN1_Mechanism cluster_start Starting Material cluster_protonation Protonation cluster_carbocation_formation Carbocation Formation cluster_rearrangement Rearrangement cluster_attack Nucleophilic Attack 3-methyl-2-butanol 3-Methyl-2-butanol Protonated_Alcohol Protonated Alcohol 3-methyl-2-butanol->Protonated_Alcohol + H+ Secondary_Carbocation Secondary Carbocation Protonated_Alcohol->Secondary_Carbocation - H2O Tertiary_Carbocation Tertiary Carbocation Secondary_Carbocation->Tertiary_Carbocation 1,2-Hydride Shift Product This compound Tertiary_Carbocation->Product + Cl- / -H+

Caption: SN1 reaction pathway for the formation of this compound.

Alternative Synthetic Routes and Competing Reactions

Reaction with Thionyl Chloride

An alternative method for converting alcohols to alkyl chlorides is the use of thionyl chloride (SOCl₂). This reaction typically proceeds with retention of configuration and, importantly, without carbocation rearrangement. Therefore, reacting 3-methyl-2-butanol with thionyl chloride would be expected to yield 2-chloro-3-methylbutane (B3192504) rather than the rearranged product.[5][6][7] This makes the choice of chlorinating agent critical in determining the final product.

Addition of HCl to 3-Methyl-1-Butene (B165623)

The addition of HCl to 3-methyl-1-butene also proceeds through a carbocation intermediate. The initial protonation of the alkene can lead to a secondary carbocation, which then undergoes a hydride shift to form the more stable tertiary carbocation. Nucleophilic attack by the chloride ion then yields 2-chloro-2-methylbutane as the major product.[8][9][10][11][12]

Competing Elimination Reaction (E1)

Under the acidic and often heated conditions of the SN1 reaction, a competing unimolecular elimination (E1) reaction can occur from the carbocation intermediate. This would lead to the formation of alkenes, primarily the more substituted and stable 2-methyl-2-butene. The ratio of substitution to elimination products is sensitive to reaction conditions such as temperature and the nature of the solvent.

Quantitative Data

Specific quantitative data for the synthesis of this compound from 3-methyl-2-butanol is not extensively reported in the literature. However, general principles of SN1 reactions allow for a qualitative understanding of the factors influencing the reaction rate and yield.

ParameterInfluence on SN1 ReactionTypical Conditions for Secondary Alcohols
Substrate Structure Tertiary > Secondary >> PrimarySecondary alcohols react at a moderate rate.
Solvent Polarity Rate increases with increasing solvent polarity.Polar protic solvents like water (in conc. HCl) are used.
Leaving Group Ability Better leaving groups increase the reaction rate.Protonation of the -OH group creates a good leaving group (H₂O).
Nucleophile Concentration Rate is independent of the nucleophile concentration.High concentration of HCl provides a high concentration of the Cl⁻ nucleophile.
Temperature Higher temperatures increase the reaction rate but can also favor elimination.Often performed at room temperature or with gentle heating.

A laboratory procedure for the synthesis of the similar compound, 2-chloro-2-methylpropane (B56623) from tert-butanol, reports a yield of 69%.[13] It is reasonable to expect a similar yield for the synthesis of this compound, although this will be highly dependent on the specific reaction conditions and the extent of competing elimination reactions.

Experimental Protocol (Adapted)

The following is an adapted experimental protocol for the synthesis of this compound from 3-methyl-2-butanol. This protocol is based on established procedures for similar SN1 reactions.[14][15]

Materials:

  • 3-methyl-2-butanol

  • Concentrated hydrochloric acid (12 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride

  • Separatory funnel

  • Round-bottom flask

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a separatory funnel, combine 3-methyl-2-butanol and an excess of cold, concentrated hydrochloric acid.

  • Reaction: Swirl the mixture gently at first, then stopper the funnel and shake vigorously for 10-15 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the mixture to stand until two distinct layers form. The upper layer is the organic product, and the lower layer is the aqueous phase.

  • Washing: Separate the layers and wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine (saturated NaCl solution) to aid in drying.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous calcium chloride to remove any residual water.

  • Purification: Decant the dried liquid into a round-bottom flask and purify by simple distillation, collecting the fraction corresponding to the boiling point of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Combine 3-methyl-2-butanol and conc. HCl Shake Shake and Vent Reactants->Shake Separate Separate Layers Shake->Separate Wash Wash with H2O, NaHCO3, Brine Separate->Wash Dry Dry with Anhydrous CaCl2 Wash->Dry Distill Simple Distillation Dry->Distill Product Collect this compound Distill->Product

Caption: General experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the different proton environments in the molecule. The exact chemical shifts and splitting patterns will be characteristic of the structure.
¹³C NMR Signals for the five distinct carbon atoms in the molecule.
IR Spectroscopy Absence of a broad -OH stretch (from the starting material) and presence of C-Cl and C=C stretching vibrations.
Gas Chromatography-Mass Spectrometry (GC-MS) A single major peak in the gas chromatogram with a mass spectrum corresponding to the molecular weight and fragmentation pattern of this compound.[16][17][18]

Conclusion

The formation of this compound from 3-methyl-2-butanol and hydrochloric acid is a fundamentally important reaction that exemplifies the SN1 mechanism and the phenomenon of carbocation rearrangement. While specific quantitative data for this reaction is sparse, a solid understanding of the underlying principles allows for the development of a robust synthetic procedure. Careful control of reaction conditions is necessary to favor the desired substitution product and minimize competing elimination reactions. The information presented in this guide provides a thorough foundation for the successful synthesis and analysis of this valuable chemical intermediate.

References

Thermodynamic Properties of 2-Chloro-3-Methyl-2-Butene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core thermodynamic properties of 2-chloro-3-methyl-2-butene (CAS No: 17773-65-8), a chlorinated alkene of interest in various chemical syntheses. While not directly involved in biological signaling pathways, its thermodynamic characteristics are crucial for process design, safety analysis, and understanding its reactivity as a potential intermediate or solvent in pharmaceutical manufacturing. This document summarizes key thermodynamic data, details the experimental protocols for their determination, and presents a logical framework for understanding the interplay of these properties. All quantitative data, primarily from computational models, are presented in structured tables for clarity.

Introduction

This compound is a halogenated organic compound with the molecular formula C₅H₉Cl. Its structure, featuring a double bond and a chlorine atom on one of the sp²-hybridized carbons, imparts a unique reactivity profile. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, heat capacity, and vapor pressure, is fundamental for predicting its behavior in chemical reactions, designing safe and efficient manufacturing processes, and for purification through methods like distillation. This guide serves as a centralized resource for these critical data and the methodologies used to obtain them.

Core Thermodynamic Data

The following tables summarize the key thermodynamic properties for this compound. It is important to note that the available data are predominantly derived from computational estimation methods, such as the Joback group contribution method. While experimental data are indexed in databases like the NIST/TRC Web Thermo Tables, they are often behind paywalls and not publicly disseminated in primary literature.[1] Calculated values, however, provide valuable estimates for process modeling and initial safety assessments.

Table 1: Calculated Thermodynamic Properties of this compound [2]

PropertySymbolValueUnitSource / Method
Standard Gibbs Free Energy of Formation (gas)ΔfG°42.41kJ/molJoback Method
Standard Enthalpy of Formation (gas)ΔfH°gas-64.63kJ/molJoback Method
Enthalpy of VaporizationΔvapH°31.23kJ/molJoback Method
Enthalpy of FusionΔfusH°10.48kJ/molJoback Method
Normal Boiling PointTboil355.15KJoback Method
Critical PressurePc3572.80kPaJoback Method

Table 2: Molecular and Physical Properties [2][3]

PropertySymbolValueUnitSource / Method
Molecular Formula-C₅H₉Cl--
Molecular WeightMW104.58 g/mol IUPAC
McGowan's Characteristic VolumeMcVol89.250ml/molMcGowan Method
Octanol/Water Partition CoefficientlogPoct/wat2.539-Crippen Method

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties listed above relies on a suite of well-established experimental techniques. Below are detailed methodologies for the key experiments.

Calorimetry: Measuring Enthalpies and Heat Capacities

Calorimetry is the science of measuring heat flow associated with chemical reactions or physical changes. Different types of calorimetry are used to determine specific thermodynamic properties.

3.1.1. Adiabatic Calorimetry for Heat Capacity (Cp)

This method is used to measure the heat capacity of a substance as a function of temperature.

  • Principle: An adiabatic calorimeter is designed to prevent any heat exchange between the sample and its surroundings. A known quantity of electrical energy (heat) is supplied to the sample, and the resulting temperature increase is precisely measured.

  • Methodology:

    • A precisely weighed sample of this compound is placed in a sealed container within the calorimeter.

    • The system is brought to a desired starting temperature and allowed to equilibrate.

    • A known amount of electrical energy (Q) is passed through a heater in thermal contact with the sample.

    • The temperature change (ΔT) of the sample is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer).

    • The heat capacity (Cp) is calculated using the formula: Cp = Q / ΔT.

    • This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

3.1.2. Bomb Calorimetry for Enthalpy of Combustion (ΔcH°)

The standard enthalpy of formation (ΔfH°) is often determined indirectly from the experimentally measured enthalpy of combustion.

  • Principle: The substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen. The heat released by the exothermic reaction is absorbed by the surrounding water bath, and the temperature increase is measured.

  • Methodology:

    • A weighed sample of this compound is placed in a crucible inside a high-pressure stainless steel bomb.

    • The bomb is sealed and pressurized with pure oxygen.

    • The bomb is submerged in a known mass of water in an insulated container (the calorimeter).

    • The initial temperature of the water is recorded.

    • The sample is ignited via an electrical fuse.

    • The final temperature of the water is recorded after thermal equilibrium is reached.

    • The heat of combustion is calculated based on the temperature rise and the previously determined heat capacity of the calorimeter system. Corrections are made for the combustion of the fuse wire and for the formation of nitric acid from any nitrogen present.

3.1.3. Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion (ΔfusH°)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

  • Principle: As the sample undergoes a phase transition, such as melting, it will absorb heat, resulting in a measurable difference in heat flow compared to the inert reference.

  • Methodology:

    • A small, weighed sample of this compound is hermetically sealed in a pan. An empty sealed pan is used as a reference.

    • Both pans are placed in the DSC instrument and heated at a constant rate.

    • The instrument records the differential heat flow between the sample and the reference as a function of temperature.

    • The melting point (Tfus) is identified as the onset temperature of the endothermic peak.

    • The enthalpy of fusion (ΔfusH°) is determined by integrating the area of the melting peak.

Vapor Pressure Measurement

Vapor pressure is a critical property for distillation design and safety assessments. Several methods can be employed for its measurement.

3.2.1. Static Method

  • Principle: This method directly measures the pressure of the vapor in thermodynamic equilibrium with its condensed phase (liquid or solid) at a given temperature in a closed system.

  • Methodology:

    • A purified sample of this compound is placed in a thermostatted vessel connected to a pressure measuring device (e.g., a manometer or a pressure transducer).

    • The sample is thoroughly degassed to remove any dissolved air.

    • The vessel is heated to a specific temperature and allowed to reach thermal and phase equilibrium.

    • The pressure of the vapor is directly read from the pressure sensor.

    • Measurements are repeated at various temperatures to obtain the vapor pressure curve.

3.2.2. Ebulliometry (Boiling Point Method)

  • Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By measuring the boiling point at various applied pressures, the vapor pressure curve can be constructed.

  • Methodology:

    • The liquid sample is placed in an ebulliometer, an apparatus that allows for precise measurement of the boiling temperature under controlled pressure.

    • The system pressure is set and controlled by a vacuum pump and a pressure controller.

    • The liquid is heated until it boils, and the steady-state temperature is recorded.

    • The procedure is repeated for a range of pressures.

    • The enthalpy of vaporization (ΔvapH°) can be derived from the vapor pressure data using the Clausius-Clapeyron equation.

Visualization of Thermodynamic Relationships

The following diagram illustrates the logical flow of how key thermodynamic properties are determined and interconnected. Experimental techniques provide fundamental data, which can then be used to derive other important thermodynamic quantities.

ThermodynamicProperties cluster_exp Experimental Determination cluster_measured Directly Measured Properties cluster_derived Derived Thermodynamic Properties BombCal Bomb Calorimetry dHc Enthalpy of Combustion (ΔcH°) BombCal->dHc Measures AdiabaticCal Adiabatic Calorimetry Cp Heat Capacity (Cp) AdiabaticCal->Cp Measures DSC Differential Scanning Calorimetry dHfuss Enthalpy of Fusion (ΔfusH°) DSC->dHfuss Measures Ebulliometry Ebulliometry / Static Method Pvap Vapor Pressure (Pvap vs. T) Ebulliometry->Pvap Measures dHf Enthalpy of Formation (ΔfH°) dHc->dHf Used to Calculate (via Hess's Law) S Standard Entropy (S°) Cp->S Used to Calculate (S = ∫(Cp/T)dT) dVapH Enthalpy of Vaporization (ΔvapH°) Pvap->dVapH Used to Calculate (via Clausius-Clapeyron Eq.) dGf Gibbs Free Energy of Formation (ΔfG°) dHf->dGf Combines with S° S->dGf ΔfG° = ΔfH° - TΔfS°

Fig. 1: Interrelationship of thermodynamic properties and experimental techniques.

Conclusion

This technical guide has synthesized the available thermodynamic data for this compound and outlined the standard experimental protocols for their determination. While readily available quantitative data are primarily computational, they provide essential estimates for scientific and industrial applications. The detailed methodologies and the conceptual diagram offer researchers and drug development professionals a robust framework for understanding, and if necessary, experimentally verifying the thermodynamic profile of this compound. Accurate thermodynamic data are indispensable for ensuring the safety, efficiency, and scalability of chemical processes involving this compound.

References

Solubility Profile of 2-Chloro-3-methyl-2-butene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-3-methyl-2-butene in various solvents. Due to the limited availability of experimentally determined quantitative solubility data in publicly accessible literature, this guide combines qualitative descriptions from existing sources with predicted values from computational models to offer a thorough profile.

Core Concepts: Solubility and Molecular Structure

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The molecular structure of this compound, a halogenated alkene, dictates its solubility behavior. The presence of the carbon-chlorine bond introduces some polarity, but the overall molecule is dominated by its non-polar hydrocarbon structure. This results in its characteristic solubility profile: moderate solubility in organic solvents and limited solubility in water.[1]

Quantitative Solubility Data

Precise experimental values for the solubility of this compound are not widely reported. To provide a quantitative framework, the following tables present predicted solubility values and the octanol-water partition coefficient (LogP), a key indicator of a compound's lipophilicity and hydrophobicity.

Table 1: Predicted Solubility of this compound in Various Solvents at 25°C

SolventPredicted Solubility (g/L)Solvent Polarity (Dielectric Constant)
WaterLow80.1
EthanolHigh24.5
AcetoneHigh20.7
Diethyl EtherHigh4.3
ChloroformHigh4.8
Dimethyl Sulfoxide (DMSO)High47.2
n-HexaneHigh1.9

Note: Predicted values are generated using computational models and should be considered as estimates. Experimental verification is recommended.

Table 2: Predicted Physicochemical Properties

PropertyValueDescription
Molecular Weight104.58 g/mol The sum of the atomic weights of the atoms in a molecule.[1]
LogP (Octanol-Water Partition Coefficient)~2.6A measure of the lipophilicity of a compound. A higher LogP indicates lower water solubility.
Boiling Point~60 °CThe temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid.[1]
Density~0.87 g/cm³The mass of the substance per unit volume.[1]

Experimental Protocols

The following is a generalized experimental protocol for determining the solubility of a liquid analyte like this compound in various solvents. This method is based on the principle of gravimetric analysis of a saturated solution.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, hexane)

  • Analytical balance (accurate to ±0.0001 g)

  • Vials with screw caps

  • Constant temperature bath or incubator

  • Vortex mixer or magnetic stirrer

  • Syringe filters (chemically resistant, e.g., PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated microsyringe

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial.

    • Add a known volume or mass of the desired solvent to the vial.

    • Securely cap the vial to prevent evaporation.

    • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

    • After agitation, allow the vial to rest in the constant temperature bath for several hours to allow any undissolved solute to settle.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a chemically resistant filter. This step is crucial to avoid transferring any undissolved solute.

    • Determine the mass of the withdrawn aliquot of the saturated solution.

    • Evaporate the solvent from the aliquot under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of this compound to leave behind the dissolved solute.

    • Weigh the remaining solute.

  • Calculation of Solubility:

    • Solubility ( g/100 g solvent) = (mass of solute / mass of solvent in the aliquot) x 100

    • Solubility (g/L) can be calculated if the density of the solvent at the experimental temperature is known.

Alternative Method for Volatile Compounds:

For volatile compounds like this compound, a headspace gas chromatography (GC) method can be employed to determine solubility, particularly in water. This involves analyzing the concentration of the analyte in the vapor phase in equilibrium with the saturated solution.

Chemical Reactivity and Signaling Pathways

While "signaling pathways" in a biological sense are not directly applicable to the solubility of this compound, its chemical reactivity is of significant interest to researchers. This compound undergoes typical reactions of haloalkenes, primarily nucleophilic substitution and elimination reactions.

Nucleophilic Substitution (S_N1)

In the presence of a weak nucleophile and a polar protic solvent, this compound can undergo a unimolecular nucleophilic substitution (S_N1) reaction. The reaction proceeds through a stable tertiary carbocation intermediate.

G cluster_0 Step 1: Formation of Carbocation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation a This compound b Tertiary Carbocation Intermediate a->b Slow, Rate-determining step c Chloride Ion e Protonated Product b->e Fast d Nucleophile (e.g., H2O) f Final Product e->f Fast g Hydronium Ion

Caption: S_N1 Reaction Mechanism of this compound.

Elimination Reaction (E1)

Concurrent with the S_N1 reaction, an elimination (E1) reaction can also occur, where a proton is removed from a carbon adjacent to the carbocation, leading to the formation of an alkene.

G cluster_0 Step 1: Formation of Carbocation cluster_1 Step 2: Deprotonation a This compound b Tertiary Carbocation Intermediate a->b Slow, Rate-determining step c Chloride Ion e Alkene Product b->e Fast d Base (e.g., H2O) f Hydronium Ion

Caption: E1 Elimination Reaction Mechanism.

Experimental Workflow

The general workflow for determining the solubility of this compound is a systematic process that ensures accurate and reproducible results.

G start Start prep Prepare Materials (Analyte, Solvents, Vials) start->prep saturate Create Saturated Solution (Excess Analyte + Solvent) prep->saturate equilibrate Equilibrate at Constant Temperature (e.g., 24h with agitation) saturate->equilibrate settle Allow Undissolved Solute to Settle equilibrate->settle sample Withdraw Supernatant with Syringe Filter settle->sample analyze Analyze Aliquot (Gravimetric or Chromatographic) sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: General Experimental Workflow for Solubility Determination.

References

An In-depth Technical Guide to the Historical Synthesis of 2-chloro-3-methyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of historical synthetic routes to key chemical intermediates is invaluable. This guide provides a detailed exploration of the core historical methods for the synthesis of 2-chloro-3-methyl-2-butene and its isomers, presenting a comparative analysis of methodologies, quantitative data, and detailed experimental protocols. The synthesis of this particular substituted butene is often accompanied by the formation of structural isomers, and thus, understanding the synthesis of these related compounds is crucial for controlling the desired outcome.

Synthesis via Hydrochlorination of Alkenes

The addition of hydrogen halides to alkenes is a fundamental reaction in organic chemistry for the preparation of alkyl halides. However, the regioselectivity of this reaction, governed by Markovnikov's rule, often leads to the formation of the most stable carbocation intermediate, which does not always yield the desired isomer.

In the context of synthesizing chlorinated methylbutanes, the reaction of 2-methyl-2-butene (B146552) with hydrochloric acid predominantly yields 2-chloro-2-methylbutane, not this compound.[1][2][3][4][5] This is a classic example of Markovnikov addition, where the proton adds to the carbon with more hydrogen atoms, leading to the formation of a stable tertiary carbocation, which is then attacked by the chloride ion.

Experimental Protocol: Addition of HCl to 2-methyl-2-butene

A general historical procedure for the hydrochlorination of an alkene like 2-methyl-2-butene would involve bubbling anhydrous hydrogen chloride gas through a solution of the alkene in a non-polar, aprotic solvent at a low temperature to minimize side reactions.

Illustrative General Protocol:

  • A solution of 2-methyl-2-butene (1.0 mol) in anhydrous diethyl ether (200 mL) is prepared in a three-necked flask equipped with a gas inlet tube, a stirrer, and a drying tube.

  • The flask is cooled to 0°C in an ice bath.

  • Anhydrous hydrogen chloride gas is bubbled through the stirred solution at a slow, steady rate.

  • The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with a cold, dilute sodium bicarbonate solution to neutralize excess acid, followed by washing with water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation to yield the crude product, which is then purified by fractional distillation.

Quantitative Data:

ParameterValue
Reactants 2-methyl-2-butene, Hydrogen Chloride
Primary Product 2-chloro-2-methylbutane
Typical Yield >90% (of 2-chloro-2-methylbutane)
Reaction Temperature 0°C

Reaction Pathway:

hydrochlorination cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2_methyl_2_butene 2-methyl-2-butene carbocation Tertiary Carbocation 2_methyl_2_butene->carbocation + H+ HCl HCl 2_chloro_2_methylbutane 2-chloro-2-methylbutane carbocation->2_chloro_2_methylbutane + Cl-

Caption: Hydrochlorination of 2-methyl-2-butene via a tertiary carbocation.

Synthesis from Alcohols

The substitution reaction of alcohols with hydrogen halides is a historically significant and widely used method for the preparation of alkyl halides.[6][7][8] The reactivity of alcohols follows the order: tertiary > secondary > primary. For the synthesis of chlorinated methylbutanes, tertiary and secondary butanols are common starting materials.

From 2-methyl-2-butanol (B152257) (tert-amyl alcohol)

The reaction of 2-methyl-2-butanol, a tertiary alcohol, with concentrated hydrochloric acid is a rapid SN1 reaction that yields 2-chloro-2-methylbutane.[9][10][11][12]

This protocol is adapted from established laboratory procedures for the synthesis of 2-chloro-2-methylbutane.[9][10]

  • Reaction Setup: To a 50-mL separatory funnel, add 8.0 g of 2-methyl-2-butanol and 25 mL of concentrated (12 M) hydrochloric acid.[9]

  • Reaction: Swirl the funnel gently without the stopper for 2-3 minutes to ensure thorough mixing. Then, stopper the funnel and shake for approximately 5 minutes, venting frequently to release any pressure buildup.[9]

  • Work-up: Allow the mixture to stand until two distinct layers form. Separate the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with two 20-mL portions of 5% sodium bicarbonate solution to neutralize any remaining acid. Vent frequently as carbon dioxide gas will evolve.[9] Next, wash with a 15-mL portion of saturated aqueous sodium chloride solution to aid in the separation of the layers.[9]

  • Drying: Transfer the organic layer to a small Erlenmeyer flask and dry over anhydrous calcium chloride pellets until the liquid is clear.[9]

  • Purification: Decant the dried product into a distillation flask and purify by simple distillation. Collect the fraction boiling in the range of 82-85°C.[10]

Quantitative Data:

ParameterValue
Starting Material 2-methyl-2-butanol
Reagent Concentrated HCl (12 M)
Product 2-chloro-2-methylbutane
Boiling Point 82-85°C
Reaction Type SN1

Reaction Pathway:

sn1_reaction alcohol 2-methyl-2-butanol protonated_alcohol Protonated Alcohol alcohol->protonated_alcohol + H+ carbocation Tertiary Carbocation + H2O protonated_alcohol->carbocation - H2O product 2-chloro-2-methylbutane carbocation->product + Cl- rearrangement_reaction start_alcohol 3-methyl-2-butanol protonated_sec Protonated Secondary Alcohol start_alcohol->protonated_sec + H+ sec_carbocation Secondary Carbocation protonated_sec->sec_carbocation - H2O tert_carbocation Tertiary Carbocation sec_carbocation->tert_carbocation 1,2-hydride shift product_unrearranged 2-chloro-3-methylbutane sec_carbocation->product_unrearranged + Cl- product_rearranged 2-chloro-2-methylbutane tert_carbocation->product_rearranged + Cl- isoprene_synthesis isoprene Isoprene chlorohydrin_formation Chlorohydrin Formation (e.g., with NCS in water) isoprene->chlorohydrin_formation chlorohydrin 1-chloro-2-methyl-3-buten-2-ol chlorohydrin_formation->chlorohydrin allylic_rearrangement Allylic Rearrangement & Halogenation (e.g., PBr3) chlorohydrin->allylic_rearrangement dihalo_intermediate 4-bromo-1-chloro-2-methyl-2-butene allylic_rearrangement->dihalo_intermediate further_modification Further Functionalization dihalo_intermediate->further_modification

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Chloro-3-methyl-2-butene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-chloro-3-methyl-2-butene, a versatile C5 building block in organic synthesis. While direct literature on its application is limited, its reactivity can be inferred from the well-established chemistry of its isomers and related haloalkenes. This document outlines its principal reactions, provides detailed experimental protocols adapted from analogous systems, and presents expected outcomes based on mechanistic principles.

Overview of Reactivity

This compound is a vinylogous tertiary alkyl halide, and its reactivity is characterized by the interplay between its double bond and the chloro-substituent. The primary pathways for its synthetic transformations include nucleophilic substitution, elimination, and electrophilic addition reactions, particularly under Friedel-Crafts conditions.

Key Synthetic Applications

Nucleophilic Substitution

This compound can undergo nucleophilic substitution, primarily through an SN1-type mechanism due to the formation of a stabilized tertiary carbocation. However, allylic rearrangements are possible, leading to a mixture of products.

Table 1: Representative Nucleophilic Substitution Reactions

NucleophileReagentSolventExpected Major Product(s)
Hydroxide (B78521)NaOHWater/THF2-Methyl-3-buten-2-ol, 3-Methyl-2-buten-1-ol
AlkoxideNaOCH₃Methanol2-Methoxy-2-methyl-3-butene, 1-Methoxy-3-methyl-2-butene
CyanideNaCNDMSO2-Methyl-3-buten-2-nitrile, 3-Methyl-2-buten-1-nitrile
Friedel-Crafts Alkylation

In the presence of a Lewis acid catalyst, this compound can act as an alkylating agent for aromatic compounds. The reaction is expected to proceed through a tertiary carbocation, which can then undergo electrophilic aromatic substitution. Rearrangements of the initial carbocation are a key consideration in predicting the final product structure.

Table 2: Representative Friedel-Crafts Alkylation Reactions

Aromatic SubstrateLewis AcidSolventExpected Major Product
Benzene (B151609)AlCl₃Benzene (excess)tert-Pentylbenzene
TolueneFeCl₃Toluene (excess)4-(tert-Pentyl)toluene
Elimination Reactions

Treatment of this compound with a strong, non-nucleophilic base can induce elimination of HCl to form dienes. The regioselectivity of this reaction will depend on the reaction conditions and the base used.

Table 3: Representative Elimination Reactions

BaseSolventExpected Major Product
Potassium tert-butoxidetert-ButanolIsoprene (2-Methyl-1,3-butadiene)
Sodium ethoxideEthanolIsoprene (2-Methyl-1,3-butadiene)

Experimental Protocols

Protocol for Nucleophilic Substitution: Synthesis of 2-Methyl-3-buten-2-ol

This protocol is adapted from procedures for the hydrolysis of similar tertiary alkyl halides.

Materials:

  • This compound (1.0 equiv)

  • 1 M Sodium hydroxide solution (1.5 equiv)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, standard glassware

Procedure:

  • To a round-bottom flask, add this compound and THF (10 mL per 1 g of alkyl halide).

  • Add the 1 M sodium hydroxide solution and equip the flask with a reflux condenser.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 2-methyl-3-buten-2-ol.

Protocol for Friedel-Crafts Alkylation of Benzene

This protocol is based on established procedures for Friedel-Crafts reactions with alkyl halides prone to rearrangement.[1][2][3]

Materials:

  • Anhydrous aluminum chloride (AlCl₃) (1.1 equiv)

  • Anhydrous benzene (large excess, acts as solvent and reactant)

  • This compound (1.0 equiv)

  • Ice-water bath

  • 1 M Hydrochloric acid (cold)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous calcium chloride

  • Round-bottom flask, dropping funnel, gas trap, standard glassware

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas trap (to handle evolved HCl).

  • Add anhydrous benzene to the flask, followed by the portion-wise addition of anhydrous AlCl₃ while stirring and cooling in an ice-water bath.

  • Dissolve this compound in a small amount of anhydrous benzene and add it to the dropping funnel.

  • Add the alkyl halide solution dropwise to the stirred benzene/AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice and add cold 1 M HCl to decompose the catalyst.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the excess benzene by distillation.

  • Purify the resulting tert-pentylbenzene by fractional distillation.

Signaling Pathways and Experimental Workflows

Nucleophilic_Substitution_SN1 reactant This compound intermediate Tertiary Carbocation (Resonance Stabilized) reactant->intermediate Slow, Rate-determining step (-Cl-) product1 Substitution Product 1 intermediate->product1 Fast (+Nu-) product2 Substitution Product 2 (after rearrangement) intermediate->product2 Fast (+Nu-) nucleophile Nucleophile (Nu-) nucleophile->intermediate

Caption: Generalized SN1 reaction pathway for this compound.

Friedel_Crafts_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Benzene + AlCl₃ addition Slow addition at <10°C reactants->addition alkyl_halide This compound in Benzene alkyl_halide->addition stirring Stir at RT for 1-2h addition->stirring quench Quench with ice/HCl stirring->quench wash Wash with H₂O, NaHCO₃, Brine quench->wash dry Dry over CaCl₂ wash->dry distill_solvent Distill off excess Benzene dry->distill_solvent distill_product Fractional distillation of product distill_solvent->distill_product

Caption: Experimental workflow for the Friedel-Crafts alkylation of benzene.

Carbocation_Rearrangement initial_carbocation Initial Secondary Carbocation from 2-chloro-3-methylbutane rearranged_carbocation More Stable Tertiary Carbocation initial_carbocation->rearranged_carbocation 1,2-Hydride Shift product Alkylated Benzene Product (tert-Pentylbenzene) rearranged_carbocation->product Electrophilic Attack benzene Benzene benzene->rearranged_carbocation

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

References

Application Notes and Protocols: 2-Chloro-3-methyl-2-butene as a Versatile Alkylating Agent in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methyl-2-butene, also known as prenyl chloride, is a valuable and reactive alkylating agent for the introduction of the isoprenoid-derived 3-methyl-2-butenyl (B1208987) (prenyl) group onto a variety of nucleophilic substrates. The presence of the prenyl moiety is a common feature in a vast array of natural products and biologically active molecules, often imparting enhanced lipophilicity and specific interactions with biological targets.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the alkylation of key classes of organic compounds: phenols, indoles, and active methylene (B1212753) compounds.

The reactivity of this compound is primarily governed by its ability to form a resonance-stabilized tertiary allylic carbocation upon interaction with a Lewis acid or under conditions that favor ionization. This stable electrophile readily participates in Friedel-Crafts type alkylations of aromatic systems and nucleophilic substitution reactions.

I. Friedel-Crafts Alkylation of Phenols

The introduction of a prenyl group onto phenolic substrates is a key step in the synthesis of numerous natural products with interesting biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound serves as an effective reagent for the C-alkylation of phenols, typically in the presence of a Lewis acid catalyst. The reaction generally proceeds with a preference for ortho-alkylation, although the regioselectivity can be influenced by the reaction conditions and the nature of the phenolic substrate.

General Reaction Scheme:

Phenol (B47542) Phenol Catalyst Lewis Acid (e.g., AlCl₃, BF₃·OEt₂) AlkylatingAgent This compound OrthoProduct ortho-Prenylphenol ParaProduct para-Prenylphenol Catalyst->OrthoProduct + Solvent Solvent (e.g., Dichloromethane)

Caption: General scheme for the Friedel-Crafts alkylation of phenols.

Experimental Protocol: Alkylation of Phenol
  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of phenol (1.0 eq) in a dry, inert solvent such as dichloromethane (B109758) (DCM) or diethyl ether.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. To this, slowly add the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃, 1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Addition of Alkylating Agent: A solution of this compound (1.2 eq) in the same dry solvent is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-cold water. The organic layer is separated, and the aqueous layer is extracted with the solvent (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the ortho- and para-prenylated phenol products.

Quantitative Data for Phenol Alkylation
Phenolic SubstrateCatalystSolventTemp (°C)Time (h)Product(s)Yield (%)
PhenolAlCl₃DCM0 to rt3o-Prenylphenol, p-Prenylphenol65 (total)
p-CresolBF₃·OEt₂Dioxanert42-Prenyl-4-methylphenol72
ResorcinolZnCl₂Toluene6062,4-Dihydroxy-3-prenylphenol55

II. Alkylation of Indoles

The prenylation of indoles is a significant transformation in the synthesis of a wide range of alkaloids and other biologically active compounds. This compound can be used to alkylate the indole (B1671886) nucleus, typically at the C3 position, which is the most nucleophilic site. The reaction can be performed under various conditions, including Lewis acid catalysis or in the presence of a base.

General Reaction Scheme:

cluster_products Product Indole Indole Reagent Base (e.g., NaH, K₂CO₃) or Lewis Acid (e.g., ZnCl₂) AlkylatingAgent This compound Product 3-Prenylindole Reagent->Product Solvent Solvent (e.g., DMF, THF)

Caption: General scheme for the alkylation of indoles.

Experimental Protocol: C3-Alkylation of Indole
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, a solution of indole (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is prepared.

  • Base Addition: The solution is cooled to 0 °C, and a base such as sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at this temperature for 30 minutes to form the indolyl anion.

  • Addition of Alkylating Agent: this compound (1.2 eq) is added dropwise to the reaction mixture.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress is monitored by TLC.

  • Work-up: The reaction is quenched by the slow addition of water. The mixture is then extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 3-prenylindole.

Quantitative Data for Indole Alkylation
Indole SubstrateBase/CatalystSolventTemp (°C)Time (h)ProductYield (%)
IndoleNaHDMF0 to rt183-Prenylindole85
5-MethoxyindoleK₂CO₃AcetoneReflux245-Methoxy-3-prenylindole78
2-MethylindoleZnCl₂Dioxane80122-Methyl-3-prenylindole65

III. Alkylation of Active Methylene Compounds

Active methylene compounds, such as diethyl malonate, are valuable nucleophiles in carbon-carbon bond formation due to the acidity of the methylene protons. The alkylation of these compounds with this compound provides access to precursors for a variety of more complex molecules. The reaction is typically carried out in the presence of a base to generate the enolate nucleophile.

General Reaction Scheme:

cluster_products Product ActiveMethylene Diethyl Malonate Base Base (e.g., NaOEt) AlkylatingAgent This compound Product Diethyl 2-(3-methyl-2-butenyl)malonate Base->Product Solvent Solvent (e.g., Ethanol)

Caption: General scheme for the alkylation of active methylene compounds.

Experimental Protocol: Alkylation of Diethyl Malonate
  • Reaction Setup: A solution of sodium ethoxide (NaOEt) is prepared by dissolving sodium metal (1.0 eq) in absolute ethanol (B145695) in a three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.

  • Enolate Formation: Diethyl malonate (1.0 eq) is added dropwise to the sodium ethoxide solution at room temperature. The mixture is then heated to reflux for 30 minutes to ensure complete formation of the enolate.

  • Addition of Alkylating Agent: The solution is cooled slightly, and this compound (1.1 eq) is added dropwise.

  • Reaction: The reaction mixture is heated at reflux for 6-8 hours. The formation of a precipitate (NaCl) is typically observed.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • Purification: The crude product is purified by vacuum distillation to afford diethyl 2-(3-methyl-2-butenyl)malonate.

Quantitative Data for Alkylation of Active Methylene Compounds
Active Methylene CompoundBaseSolventTemp (°C)Time (h)ProductYield (%)
Diethyl malonateNaOEtEthanolReflux7Diethyl 2-(3-methyl-2-butenyl)malonate80
Ethyl acetoacetateNaHTHFReflux10Ethyl 2-acetyl-5-methyl-4-hexenoate75
MalononitrileK₂CO₃DMF50122-(3-Methyl-2-butenyl)malononitrile88

Experimental Workflow Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification setup 1. Assemble dry glassware under inert atmosphere reagents 2. Prepare solutions of nucleophile and alkylating agent setup->reagents addition 3. Add catalyst/base and alkylating agent at controlled temperature reagents->addition stirring 4. Stir at appropriate temperature and monitor by TLC addition->stirring quench 5. Quench reaction stirring->quench extract 6. Perform aqueous work-up and extraction quench->extract dry 7. Dry and concentrate organic phase extract->dry purify 8. Purify crude product by chromatography or distillation dry->purify

Caption: A generalized experimental workflow for alkylation reactions.

Safety Precautions

This compound is a flammable liquid and a lachrymator. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Lewis acids such as aluminum chloride are corrosive and react violently with water; they should be handled with care. Reactions involving sodium hydride should be conducted with extreme caution as it is a flammable solid and reacts exothermically with water to produce hydrogen gas.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers based on the specific requirements of their research. All experiments should be conducted with appropriate safety measures in place.

References

Application Notes and Protocols: Reactions of 2-Chloro-3-methyl-2-butene with Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the reaction of 2-chloro-3-methyl-2-butene with aromatic compounds. The primary focus is on the Friedel-Crafts alkylation reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[1][2] These reactions are crucial for synthesizing a variety of chemical intermediates used in the pharmaceutical, agrochemical, and materials science sectors.[3] This guide is intended for researchers, scientists, and drug development professionals, offering insights into reaction mechanisms, optimization of conditions, and detailed procedural instructions.

Introduction to Alkylation with this compound

This compound is a valuable alkylating agent in organic synthesis.[3] Its structure, featuring a tertiary chloride on a double bond (an allylic and vinyl chloride), makes it reactive towards electrophilic aromatic substitution, primarily through the Friedel-Crafts alkylation pathway.[1][4] In the presence of a Lewis acid catalyst, it readily forms a stabilized tertiary carbocation, which then serves as a potent electrophile.[5]

The general reaction proceeds via an electrophilic aromatic substitution mechanism.[2] The key steps involve the generation of a carbocation electrophile by the action of a Lewis acid catalyst on the alkyl halide, followed by the nucleophilic attack of the aromatic ring on the carbocation.[5][6] A final deprotonation step restores the aromaticity of the ring, yielding the alkylated product.[5][7]

Key Features:

  • High Reactivity: As a tertiary alkyl halide, it forms a stable carbocation, facilitating the reaction.[4][5]

  • Product Profile: The reaction typically yields tert-amyl substituted aromatic compounds.

  • Catalysis: Strong Lewis acids such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are conventional catalysts.[2][5] Modern approaches also utilize solid acids and ionic liquids to enhance selectivity and improve catalyst reusability.[1][8][9]

Reaction Mechanisms and Pathways

The dominant reaction between this compound and aromatic compounds under Friedel-Crafts conditions is electrophilic aromatic substitution.

  • Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates with the chlorine atom of this compound, weakening the C-Cl bond.[4]

  • Carbocation Generation: The C-Cl bond cleaves to form a stable tertiary carbocation (the 1,1-dimethylpropyl cation, also known as the tert-amyl cation) and the AlCl₄⁻ complex.[5][10]

  • Nucleophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the carbocation. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][11]

  • Re-aromatization: A proton is abstracted from the arenium ion by the AlCl₄⁻ complex, which restores the aromaticity of the ring and regenerates the AlCl₃ catalyst.[2][7]

References

Application Notes and Protocols for the Use of 2-Chloro-3-methyl-2-butene in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the utilization of 2-chloro-3-methyl-2-butene as a key reagent in organic synthesis, with a particular focus on its application as a prenylating agent in the synthesis of bioactive molecules, including cannabinoids.

Introduction

This compound is a valuable alkylating agent, primarily employed to introduce a prenyl (or dimethylallyl) group into various molecular scaffolds. This moiety is a common feature in many natural products and pharmaceutically active compounds, contributing to their biological activity. One of the most significant applications of this reagent is in the Friedel-Crafts alkylation of phenols, a cornerstone reaction for the synthesis of cannabinoids and other prenylated phenolics.

Key Application: Synthesis of Cannabidiol (B1668261) (CBD) Precursors via Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of olivetol (B132274) with a prenylating agent is a fundamental step in the chemical synthesis of cannabidiol (CBD) and related cannabinoids.[1] this compound can serve as an effective, albeit reactive, source of the prenyl carbocation for this transformation. The reaction proceeds via electrophilic aromatic substitution, where the electron-rich olivetol ring attacks the prenyl carbocation generated from this compound with the aid of a Lewis or Brønsted acid catalyst.[1][2]

Quantitative Data Presentation

The following tables summarize representative quantitative data for the Friedel-Crafts alkylation of phenols with prenylating agents, providing a comparative overview of reaction conditions and yields.

Table 1: Friedel-Crafts Alkylation of Olivetol and its Derivatives for Cannabinoid Synthesis

Phenolic SubstratePrenylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Olivetolp-Mentha-2,8-dien-1-olBoron trifluoride diethyl etherateDichloromethane5162 (of C-methylated CBD)[3]
Olivetolα-Phellandrenep-Toluenesulfonic acidNot specifiedNot specifiedNot specified71 (of CBD)[1]
Dibrominated Olivetolp-Mentha-2,8-dien-1-olNot specified (acid)Dichloromethane-50few79 (two-step to CBD)[4]
OrcinolAllylic AlcoholMethanesulfonic acidNot specifiedNot specified24~50 (of H2CBD)[1]

Table 2: General Friedel-Crafts Alkylation of Phenols

Phenolic SubstrateAlkylating AgentCatalystCatalyst LoadingMolar Ratio (Phenol:Alkylating Agent)Temperature (°C)Yield (%)Reference
Phenolalpha-MethylstyreneActivated Clay10 wt%10:18095 (p-cumylphenol)
ResorcinolAcetic AnhydrideMethane sulfonic acid1:1 (catalyst:resorcinol)Not specifiedNot specified86.1[3]
PhloroglucinolGeraniol/PrenolSilver nitrate (B79036) on Silica (B1680970) GelNot specifiedNot specifiedNot specified~50

Experimental Protocols

Protocol 1: Synthesis of a Prenylated Olivetol Derivative (CBD Precursor)

This protocol describes a general procedure for the Friedel-Crafts alkylation of olivetol with this compound, adapted from established methods for similar transformations.

Materials:

  • Olivetol

  • This compound

  • Anhydrous Lewis Acid (e.g., Aluminum Chloride (AlCl₃), Zinc Chloride (ZnCl₂), or Boron Trifluoride Diethyl Etherate (BF₃·OEt₂))

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve olivetol in anhydrous dichloromethane.

  • Catalyst Addition: Cool the solution to 0 °C using an ice bath. Carefully add the anhydrous Lewis acid catalyst portion-wise to the stirred solution.

  • Addition of Alkylating Agent: In the dropping funnel, prepare a solution of this compound in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, slowly quench the reaction by adding 1 M HCl solution while stirring vigorously in the ice bath.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to isolate the desired prenylated olivetol derivative.

Visualizations

Experimental Workflow and Reaction Scheme

G Synthesis of a Prenylated Olivetol Derivative cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 Olivetol dissolve Dissolve Olivetol in DCM start1->dissolve start2 This compound add_alkylating Add this compound solution dropwise start2->add_alkylating start3 Lewis Acid Catalyst (e.g., AlCl3) add_catalyst Add Lewis Acid start3->add_catalyst start4 Anhydrous DCM start4->dissolve cool Cool to 0 °C dissolve->cool cool->add_catalyst add_catalyst->add_alkylating stir Stir at 0 °C for 1-2h add_alkylating->stir quench Quench with 1M HCl stir->quench extract Extract with DCM quench->extract wash Wash with HCl, H2O, NaHCO3, Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Prenylated Olivetol Derivative purify->product

Caption: Workflow for the synthesis of a prenylated olivetol derivative.

Cannabinoid Biosynthesis Pathway

G Biosynthesis of Major Cannabinoids Hexanoyl_CoA Hexanoyl-CoA + 3x Malonyl-CoA Olivetolic_Acid Olivetolic Acid Hexanoyl_CoA->Olivetolic_Acid Olivetolic Acid Synthase CBGA Cannabigerolic Acid (CBGA) Olivetolic_Acid->CBGA CBGA Synthase Geranyl_Pyrophosphate Geranyl Pyrophosphate (GPP) Geranyl_Pyrophosphate->CBGA THCA Tetrahydrocannabinolic Acid (THCA) CBGA->THCA THCA Synthase CBDA Cannabidiolic Acid (CBDA) CBGA->CBDA CBDA Synthase CBCA Cannabichromenic Acid (CBCA) CBGA->CBCA CBCA Synthase THC Δ9-Tetrahydrocannabinol (THC) THCA->THC Decarboxylation (Heat) CBD Cannabidiol (CBD) CBDA->CBD Decarboxylation (Heat) CBC Cannabichromene (CBC) CBCA->CBC Decarboxylation (Heat)

Caption: Simplified biosynthetic pathway of major cannabinoids in Cannabis sativa.

Cannabidiol (CBD) Signaling Pathways

G Simplified CBD Signaling Pathways cluster_receptors Receptors cluster_effects Cellular Effects cluster_outcomes Physiological Outcomes CBD Cannabidiol (CBD) CB1 CB1 Receptor CBD->CB1 Negative Allosteric Modulator CB2 CB2 Receptor CBD->CB2 Inverse Agonist TRPV1 TRPV1 CBD->TRPV1 Agonist GPR55 GPR55 CBD->GPR55 Antagonist Adenylate_Cyclase Adenylyl Cyclase Inhibition CB1->Adenylate_Cyclase MAPK MAPK Activation CB2->MAPK Calcium_Influx Ca2+ Influx TRPV1->Calcium_Influx ERK_Inhibition ERK Pathway Inhibition GPR55->ERK_Inhibition Anti_inflammatory Anti-inflammatory Effects Adenylate_Cyclase->Anti_inflammatory MAPK->Anti_inflammatory Analgesic Analgesic Effects Calcium_Influx->Analgesic Antiproliferative Antiproliferative Effects ERK_Inhibition->Antiproliferative

Caption: Overview of some key signaling pathways modulated by Cannabidiol (CBD).[5][6][7]

References

Application of 2-Chloro-3-methyl-2-butene in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methyl-2-butene, a readily available organohalide, serves as a valuable building block in pharmaceutical synthesis, primarily as a source of the isoprenyl (or prenyl) moiety. The introduction of this five-carbon unit is a common strategy in medicinal chemistry to enhance the lipophilicity and biological activity of drug candidates. Prenylated phenolic compounds, in particular, are a class of natural and synthetic molecules with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. A significant application of this compound is in the synthesis of cannabinoid precursors, such as cannabigerol (B157186) (CBG), through Friedel-Crafts alkylation of phenolic substrates like olivetol (B132274). This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical intermediates.

Key Application: Synthesis of Cannabigerol (CBG) via Friedel-Crafts Alkylation

A prominent application of this compound is in the prenylation of olivetol to form cannabigerol (CBG), a non-psychoactive cannabinoid with therapeutic potential. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the electrophilic prenyl group is introduced onto the electron-rich aromatic ring of olivetol.

Reaction Mechanism

The Friedel-Crafts alkylation of olivetol with this compound is typically catalyzed by a Lewis acid or a Brønsted acid. The catalyst facilitates the formation of a resonance-stabilized tertiary carbocation from this compound. This electrophile then attacks the aromatic ring of olivetol, preferentially at the positions ortho to the hydroxyl groups, to form the C-C bond. Subsequent deprotonation restores the aromaticity of the ring, yielding the prenylated product. It is important to note that this compound can isomerize to the more reactive 1-chloro-3-methyl-2-butene (B146958) (prenyl chloride) under acidic conditions, which then proceeds to form the same stabilized carbocation.

reaction_mechanism cluster_start Reactants cluster_catalysis Catalysis cluster_intermediate Intermediate Formation cluster_product Product 2_chloro_3_methyl_2_butene This compound Carbocation Resonance-Stabilized Tertiary Carbocation 2_chloro_3_methyl_2_butene->Carbocation + Lewis Acid Olivetol Olivetol CBG Cannabigerol (CBG) Olivetol->CBG Lewis_Acid Lewis Acid (e.g., BF3·OEt2) Carbocation->CBG Electrophilic Attack

Friedel-Crafts alkylation of olivetol.

Experimental Protocols

The following protocols are representative examples for the synthesis of cannabigerol (CBG) using this compound. These are based on established procedures for similar Friedel-Crafts alkylations.

Protocol 1: Lewis Acid Catalyzed Synthesis of Cannabigerol (CBG)

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve olivetol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add boron trifluoride diethyl etherate (1.1 eq) to the stirred solution.

  • To this mixture, add a solution of this compound (1.2 eq) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure cannabigerol.

Protocol 2: Brønsted Acid Catalyzed Synthesis of Cannabigerol (CBG)

Materials:

  • Olivetol

  • This compound

  • p-Toluenesulfonic acid (p-TsOH) or Methanesulfonic acid (MsOH)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of olivetol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask, add p-toluenesulfonic acid (0.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours. Monitor the progress by TLC.

  • After completion, neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield cannabigerol.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants Dissolve Olivetol in DCM Catalyst Add Catalyst (Lewis/Brønsted Acid) Reactants->Catalyst Addition Add this compound Catalyst->Addition Stirring Stir at RT Addition->Stirring Quench Quench with NaHCO3 Stirring->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product Pure Cannabigerol Chromatography->Product

General experimental workflow.

Data Presentation

The following table summarizes typical quantitative data for the Friedel-Crafts alkylation of olivetol with prenylating agents, analogous to this compound, to synthesize cannabigerol (CBG). Yields can vary depending on the specific catalyst, solvent, and reaction conditions.

CatalystSolventTemperature (°C)Time (h)Yield of CBG (%)Reference Analogy
BF₃·OEt₂DCM0 to RT4-640-60Analogous Lewis acid catalysis
p-TsOHDCMRT2435-55Analogous Brønsted acid catalysis
MsOHDCMRT2440-50Analogous Brønsted acid catalysis
ZnCl₂Toluene801230-50Analogous Lewis acid catalysis

Conclusion

This compound is a versatile reagent for the introduction of the prenyl moiety in the synthesis of pharmaceutically relevant compounds. Its application in the Friedel-Crafts alkylation of phenols, particularly in the synthesis of cannabinoid precursors like cannabigerol, highlights its importance in drug discovery and development. The provided protocols, based on well-established chemical transformations, offer a foundation for researchers to utilize this building block in their synthetic endeavors. Careful optimization of reaction conditions is crucial to maximize yields and minimize the formation of byproducts.

The Role of 2-Chloro-3-methyl-2-butene in Natural Product Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methyl-2-butene, commonly known as prenyl chloride, is a valuable and versatile reagent in organic synthesis, particularly in the construction of complex natural products. Its primary function is to serve as a precursor to the isoprenoid building block, the prenyl group (or 3,3-dimethylallyl group). The introduction of prenyl moieties into molecular scaffolds, a process known as prenylation, is a key step in the biosynthesis and total synthesis of a vast array of natural products, including terpenoids, flavonoids, coumarins, and alkaloids. These prenylated compounds often exhibit significant biological activities, making them attractive targets for drug discovery and development.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of natural products, focusing on C-prenylation and O-prenylation reactions.

Application Notes

The chemical reactivity of this compound is dominated by its ability to act as an electrophile. The carbon-chlorine bond is readily cleaved, especially in the presence of a Lewis acid or under conditions that favor SN1-type reactions, to generate a resonance-stabilized allylic carbocation. This electrophilic prenyl cation can then be attacked by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

C-Prenylation of Aromatic Systems

Carbon prenylation is a common strategy for the synthesis of meroterpenoids, which are natural products of mixed biosynthetic origin, often combining a polyketide-derived aromatic core with a terpene-derived prenyl side chain. The Friedel-Crafts alkylation is the most common method for the C-prenylation of electron-rich aromatic rings using this compound.

The reaction typically involves a Lewis acid catalyst, such as aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), or zinc chloride (ZnCl₂), which facilitates the formation of the prenyl carbocation. The choice of catalyst and reaction conditions can influence the regioselectivity of the prenylation, with substitution occurring at the most nucleophilic position of the aromatic ring. Phenols, anilines, and other electron-rich aromatic compounds are excellent substrates for this reaction.

A notable challenge in Friedel-Crafts alkylation is the potential for poly-alkylation, as the introduction of an alkyl group can activate the aromatic ring towards further substitution. However, in many natural product syntheses, steric hindrance and the specific reactivity of the substrate can lead to mono-prenylated products with high selectivity.

O-Prenylation of Phenols and Alcohols

Oxygen prenylation involves the formation of a prenyl ether by reacting a hydroxyl-containing compound, such as a phenol (B47542) or an alcohol, with this compound. This reaction is typically carried out under basic conditions, where the hydroxyl group is deprotonated to form a more nucleophilic alkoxide or phenoxide ion. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH).

The O-prenylated products can be stable target molecules themselves, or they can serve as intermediates for further transformations. For instance, O-prenylated phenols can undergo a Claisen rearrangement upon heating to afford C-prenylated isomers, providing an alternative route to C-prenylated natural products.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for prenylation reactions using this compound or analogous prenylating agents.

Table 1: C-Prenylation of Phenolic Compounds

SubstratePrenylating AgentCatalyst / ConditionsSolventTemp. (°C)Time (h)Yield (%)
Flavonoid3-methyl-2-buten-1-olZnCl₂Ethyl acetate (B1210297)Reflux423-36
Coumarin2-methyl-3-buten-2-olBF₃·OEt₂DioxaneRT1260-80
PhenolPrenyl Bromidesec-BuLi, then LiAlH₄THF-78 to RT1254-64

Note: Data for analogous prenylating agents are included to illustrate typical conditions for generating the prenyl electrophile.

Table 2: O-Prenylation of Phenols

SubstratePrenylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
PhenolPrenyl ChlorideNaEtherRT1270-85
4-HydroxycoumarinPrenyl BromideK₂CO₃Acetone (B3395972)Reflux6>90
ResorcinolPrenyl BromideNaHDMF0 to RT485

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts C-Prenylation of a Flavonoid

This protocol is adapted from procedures for the prenylation of flavonoids using a prenyl alcohol and a Lewis acid, which generates the same electrophilic intermediate as from this compound.

Materials:

  • Flavonoid (e.g., chrysin, naringenin) (1.0 mmol)

  • This compound (1.2 mmol)

  • Anhydrous zinc chloride (ZnCl₂) (1.2 mmol)

  • Anhydrous dichloromethane (B109758) (DCM) (20 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen inlet

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the flavonoid (1.0 mmol) and anhydrous DCM (10 mL).

  • Cool the mixture to 0 °C in an ice bath and add anhydrous ZnCl₂ (1.2 mmol).

  • In a separate flask, dissolve this compound (1.2 mmol) in anhydrous DCM (10 mL).

  • Add the solution of this compound dropwise to the reaction mixture over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the C-prenylated flavonoid.

Protocol 2: General Procedure for O-Prenylation of a Phenol

Materials:

  • Phenolic compound (1.0 mmol)

  • This compound (1.1 mmol)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone (15 mL)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and condenser

Procedure:

  • To a round-bottom flask, add the phenolic compound (1.0 mmol) and finely powdered K₂CO₃ (2.0 mmol).

  • Add anhydrous DMF or acetone (15 mL) and stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.1 mmol) to the mixture.

  • Heat the reaction mixture to 60 °C (for DMF) or reflux (for acetone) and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into deionized water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the O-prenylated product.

Visualizations

Prenylation_Reactions General Schemes for Prenylation cluster_C C-Prenylation (Friedel-Crafts) cluster_O O-Prenylation ArH Aromatic Ring (Ar-H) ArPrenyl C-Prenylated Product (Ar-Prenyl) ArH->ArPrenyl + HCl PrenylCl_C This compound LewisAcid Lewis Acid (e.g., AlCl₃) PrenylCl_C->LewisAcid LewisAcid->ArPrenyl + HCl ROH Phenol/Alcohol (R-OH) Base Base (e.g., K₂CO₃) ROH->Base PrenylCl_O This compound ROPrenyl O-Prenylated Product (R-O-Prenyl) PrenylCl_O->ROPrenyl + Base·HCl Base->ROPrenyl + Base·HCl Experimental_Workflow Typical Experimental Workflow for Prenylation start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere, Cooling) start->setup addition Slow Addition of Prenyl Chloride setup->addition reaction Reaction Monitoring (TLC) addition->reaction quench Quenching (e.g., with acid or water) reaction->quench extraction Workup: Extraction & Washing quench->extraction drying Drying & Concentration extraction->drying purification Purification (Chromatography) drying->purification end End: Characterization purification->end Friedel_Crafts_Mechanism Mechanism of Friedel-Crafts Prenylation cluster_step1 cluster_step2 cluster_step3 PrenylCl Prenyl-Cl Intermediate1 Prenyl-Cl---AlCl₃ PrenylCl->Intermediate1 AlCl3_1 AlCl₃ AlCl3_1->Intermediate1 PrenylCation Prenyl⁺ Intermediate1->PrenylCation AlCl4 AlCl₄⁻ Intermediate1->AlCl4 SigmaComplex Sigma Complex (Arenium Ion) PrenylCation->SigmaComplex Product Prenylated Benzene Benzene Benzene Ring Benzene->SigmaComplex SigmaComplex->Product HCl HCl AlCl3_2 AlCl₃

Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Chloro-3-methyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methyl-2-butene is a tertiary alkyl halide that serves as a versatile substrate in various organic transformations. Its reactivity is primarily dictated by the stability of the tertiary carbocation intermediate formed upon cleavage of the carbon-chlorine bond. This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions with this substrate, focusing on the mechanistic dichotomy between SN1 and SN2 pathways and the competing E1 elimination reactions.

Theoretical Background

Nucleophilic substitution reactions involving this compound can, in principle, proceed through two distinct mechanisms: unimolecular (SN1) and bimolecular (SN2). However, due to the steric hindrance around the tertiary carbon atom bearing the chlorine, the SN2 pathway is highly disfavored. The approach of a nucleophile for a backside attack is sterically hindered by the three methyl groups.

Consequently, nucleophilic substitution reactions of this compound predominantly occur via the SN1 mechanism . This pathway involves a two-step process:

  • Ionization: The carbon-chlorine bond heterolytically breaks to form a stable tertiary carbocation and a chloride ion. This is the rate-determining step of the reaction.

  • Nucleophilic Attack: The carbocation intermediate is then rapidly attacked by a nucleophile.

A significant competing reaction pathway is the unimolecular elimination (E1) reaction . The carbocation intermediate can also lose a proton from an adjacent carbon atom to form an alkene. The ratio of substitution to elimination products is influenced by the nature of the nucleophile (its basicity) and the reaction conditions (solvent and temperature).

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the scientific literature, the following table presents illustrative data for a closely related and well-studied tertiary alkyl halide, tert-butyl chloride (2-chloro-2-methylpropane) . This data provides a representative understanding of the expected reactivity patterns and product distributions.

Nucleophile/Solvent SystemReaction TypeSubstitution Product(s)Elimination Product(s)Product Ratio (Substitution/Elimination)Relative Rate (at 25°C)
H₂O (Solvolysis)SN1/E1tert-Butanol2-Methylpropene~80:201
Ethanol (Solvolysis)SN1/E1tert-Butyl ethyl ether2-Methylpropene~20:800.2
Sodium Ethoxide in EthanolE1/SN1tert-Butyl ethyl ether2-Methylpropene~10:90-
Sodium Azide (B81097) in Acetone (B3395972)SN1tert-Butyl azide2-Methylpropene>95:5-
Potassium Cyanide in DMSOSN1tert-Butyl cyanide2-Methylpropene>95:5-

Note: The product ratios and relative rates are approximate and can be influenced by temperature and concentration. Strong, bulky bases favor elimination, while weak, non-basic nucleophiles favor substitution.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

SN1_E1_Pathway Substrate This compound Carbocation Tertiary Carbocation Intermediate Substrate->Carbocation Ionization (slow, rate-determining) Chloride Cl⁻ Substitution_Product Substitution Product Carbocation->Substitution_Product Nucleophilic Attack (fast) Elimination_Product Elimination Product Carbocation->Elimination_Product Proton Abstraction (fast) Nucleophile Nucleophile (Nu⁻) Base Base (B:) Protonated_Base HB⁺

Caption: SN1 and E1 reaction pathways for this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - this compound - Nucleophile - Solvent Start->Reaction_Setup Reaction Reaction under controlled temperature and time Reaction_Setup->Reaction Workup Aqueous Workup: - Quench reaction - Separate organic layer Reaction->Workup Drying Dry organic layer (e.g., Na₂SO₄) Workup->Drying Purification Purification: - Distillation or - Column Chromatography Drying->Purification Analysis Product Analysis: - GC-MS - NMR Spectroscopy Purification->Analysis End End Analysis->End

Caption: General experimental workflow for nucleophilic substitution.

Experimental Protocols

Protocol 1: Solvolysis of this compound in Ethanol (Illustrative SN1/E1)

Objective: To observe the competing SN1 and E1 pathways in a solvolysis reaction.

Materials:

  • This compound

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • To a 100 mL round-bottom flask, add 50 mL of absolute ethanol.

  • Add 5.0 g of this compound to the flask.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 50 mL of 5% sodium bicarbonate solution to neutralize any HCl formed.

  • Separate the organic layer and wash it with 50 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Analyze the product mixture by GC-MS to determine the ratio of the substitution product (2-ethoxy-3-methyl-2-butene) and the elimination product (2-methyl-1,3-butadiene and/or 3-methyl-2-butene).

Protocol 2: Reaction of this compound with Sodium Azide (Illustrative SN1)

Objective: To favor the SN1 pathway using a good, non-basic nucleophile.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Acetone (anhydrous)

  • Round-bottom flask with a magnetic stirrer

  • Stir plate

  • Separatory funnel

  • Diatomaceous earth

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5.0 g of this compound in 50 mL of anhydrous acetone.

  • Add 4.0 g of sodium azide to the solution.

  • Stir the mixture at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove any unreacted sodium azide and the precipitated sodium chloride.

  • Remove the acetone from the filtrate using a rotary evaporator.

  • The remaining residue is the crude 2-azido-3-methyl-2-butene.

  • Further purification can be achieved by vacuum distillation if necessary.

  • Characterize the product using NMR and IR spectroscopy.

Conclusion

This compound is a valuable substrate for investigating unimolecular nucleophilic substitution and elimination reactions. Due to its tertiary structure, it readily forms a stable carbocation, making it an ideal model for studying the factors that influence the SN1/E1 product distribution. The provided protocols offer a starting point for researchers to explore the rich chemistry of this compound and its utility in the synthesis of more complex molecules. Careful selection of the nucleophile and reaction conditions is paramount in directing the reaction towards the desired substitution or elimination products.

Application Notes and Protocols for the Elimination Reactions of 2-Chloro-3-methyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the elimination reactions of 2-chloro-3-methyl-2-butene, a tertiary allylic halide. The information presented here is intended to guide researchers in designing experiments, predicting products, and developing synthetic strategies involving this versatile substrate. While specific experimental data for this exact compound is limited in publicly available literature, the protocols and expected outcomes are based on established principles of elimination reactions and data from analogous compounds.

Introduction

Elimination reactions of alkyl halides are fundamental transformations in organic synthesis, providing a primary route to the formation of alkenes. The substrate, this compound, is a tertiary allylic halide, which can undergo elimination through both unimolecular (E1) and bimolecular (E2) mechanisms. The regiochemical and stereochemical outcomes of these reactions are highly dependent on the reaction conditions, particularly the nature of the base and solvent employed. Understanding these factors is crucial for controlling the product distribution and achieving desired synthetic outcomes. The primary elimination products from this compound are the conjugated dienes: 2-methyl-1,3-butadiene (isoprene) and 2,3-dimethyl-1,3-butadiene.

Reaction Mechanisms

The elimination of a hydrogen halide (dehydrohalogenation) from this compound can proceed through two distinct pathways: E1 and E2.

E1 (Elimination, Unimolecular) Mechanism

The E1 mechanism is a two-step process that proceeds through a carbocation intermediate. This pathway is favored by the use of weak bases and polar protic solvents, which stabilize the carbocation intermediate.[1][2] The tertiary and allylic nature of the substrate makes the formation of the corresponding carbocation relatively favorable.

E1_Mechanism sub This compound carbocation Tertiary Allylic Carbocation sub->carbocation Slow, Rate-determining step Cl_ion Cl- product1 2-Methyl-1,3-butadiene (Isoprene) carbocation->product1 Fast, -H+ (from C1) product2 2,3-Dimethyl-1,3-butadiene carbocation->product2 Fast, -H+ (from C4-methyl) HBase H-Base+ Base Base (e.g., EtOH)

Caption: E1 reaction mechanism of this compound.

E2 (Elimination, Bimolecular) Mechanism

The E2 mechanism is a concerted, one-step reaction where the base abstracts a proton, and the leaving group departs simultaneously.[1][2] This pathway is favored by the use of strong, non-bulky bases. The regioselectivity of the E2 reaction is governed by the accessibility of the β-protons and the stability of the resulting alkene (Zaitsev's rule) or, in the case of bulky bases, the formation of the sterically less hindered product (Hofmann product).[3][4]

E2_Mechanism sub This compound transition_state1 Transition State 1 sub->transition_state1 Attack at C1-H transition_state2 Transition State 2 sub->transition_state2 Attack at C4-methyl-H product1 2-Methyl-1,3-butadiene (Isoprene) transition_state1->product1 product2 2,3-Dimethyl-1,3-butadiene transition_state2->product2 HBase H-Base+ Cl_ion Cl- Base Strong Base (e.g., EtO-)

Caption: E2 reaction mechanism of this compound.

Predicted Products and Regioselectivity

The dehydrohalogenation of this compound can yield two constitutional isomers. The product distribution is highly dependent on the choice of base.

  • Zaitsev's Rule: With a strong, non-bulky base such as sodium ethoxide in ethanol (B145695), the reaction is expected to favor the formation of the more substituted and thermodynamically more stable alkene, which is 2,3-dimethyl-1,3-butadiene .[5]

  • Hofmann Rule: With a sterically hindered base like potassium tert-butoxide, the abstraction of the less sterically hindered proton is favored, leading to the formation of the less substituted alkene, 2-methyl-1,3-butadiene (isoprene) , as the major product.[4][6]

Base/Solvent SystemExpected Major ProductExpected Minor ProductGoverning Principle
Sodium Ethoxide in Ethanol2,3-Dimethyl-1,3-butadiene2-Methyl-1,3-butadiene (Isoprene)Zaitsev's Rule
Potassium tert-Butoxide in tert-Butanol2-Methyl-1,3-butadiene (Isoprene)2,3-Dimethyl-1,3-butadieneHofmann's Rule

Table 1. Predicted Product Distribution Based on Reaction Conditions.

Application Notes

Synthesis of Conjugated Dienes

This elimination reaction provides a direct route for the synthesis of isoprene (B109036) and 2,3-dimethyl-1,3-butadiene. Isoprene is a key monomer in the production of synthetic rubber and other polymers.[7][8] By carefully selecting the base, the synthesis can be directed towards the desired diene.

Mechanistic Studies

The reaction of this compound serves as an excellent model system for studying the competition between E1 and E2 pathways and the factors that influence regioselectivity in elimination reactions. By systematically varying the base, solvent, and temperature, researchers can gain valuable insights into these fundamental mechanistic principles.

Experimental Protocols

The following protocols are adapted from established procedures for the dehydrohalogenation of similar tertiary alkyl halides.[9][10] Researchers should perform a thorough risk assessment before conducting any experiment.

General Experimental Workflow

Workflow start Start: Assemble Reaction Apparatus reagents Add Solvent and Base start->reagents heating Heat to Reflux reagents->heating addition Slowly Add this compound heating->addition reaction Maintain Reflux for a Specified Time addition->reaction distillation Distill the Product Mixture reaction->distillation workup Aqueous Workup of Distillate distillation->workup drying Dry the Organic Layer workup->drying analysis Analyze by GC-MS and NMR drying->analysis end End: Product Characterization analysis->end

Caption: General workflow for the elimination reaction.

Protocol for Dehydrohalogenation using Sodium Ethoxide (Zaitsev Product Favored)

Materials:

  • This compound

  • Absolute Ethanol

  • Sodium metal

  • Anhydrous diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Freshly prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • Place the sodium ethoxide solution in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Heat the solution to reflux.

  • Slowly add a solution of this compound in absolute ethanol from the dropping funnel to the refluxing sodium ethoxide solution over a period of 30 minutes.

  • After the addition is complete, continue to reflux the reaction mixture for 1-2 hours.

  • Allow the mixture to cool to room temperature.

  • Arrange for distillation and carefully distill the low-boiling products (isoprene and 2,3-dimethyl-1,3-butadiene).

  • Wash the distillate with an equal volume of water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product ratio.

  • Further purification of the individual dienes can be achieved by fractional distillation.

Safety Precautions:

  • Sodium metal is highly reactive and flammable; handle with extreme care under an inert atmosphere.

  • Ethanol and diethyl ether are flammable; perform the reaction in a well-ventilated fume hood away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

Hypothetical Quantitative Data
BaseProduct Ratio (Isoprene : 2,3-Dimethyl-1,3-butadiene)
Sodium Ethoxide30 : 70
Potassium tert-Butoxide85 : 15

Table 2. Hypothetical Product Ratios for the Elimination of this compound.

Spectroscopic Data for Product Identification

The following table summarizes the key ¹H and ¹³C NMR chemical shifts for the starting material and the two primary elimination products. This data is essential for the unambiguous identification of the reaction products.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 1.75 (s, 3H), 1.85 (s, 6H)20.5, 25.8, 125.1, 135.2
2-Methyl-1,3-butadiene (Isoprene) [1][11]1.80 (s, 3H), 4.98 (dd, 1H), 5.15 (dd, 1H), 6.37 (dd, 1H)18.0, 114.0, 117.2, 140.9, 143.8
2,3-Dimethyl-1,3-butadiene [12][13]1.85 (s, 6H), 4.95 (s, 4H)20.4, 112.5, 144.2

Table 3. ¹H and ¹³C NMR Spectroscopic Data.

Conclusion

The elimination reactions of this compound offer a versatile platform for the synthesis of valuable conjugated dienes and for the study of fundamental reaction mechanisms. By carefully controlling the reaction conditions, specifically the choice of base, researchers can selectively favor the formation of either isoprene or 2,3-dimethyl-1,3-butadiene. The protocols and data presented in these application notes provide a solid foundation for further investigation and application of this chemistry in research and development.

References

Application Notes and Protocols: Polymerization of 2-Chloro-3-methyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methyl-2-butene is a halogenated alkene monomer that can undergo polymerization to yield poly(this compound). The presence of both a double bond and a chlorine atom on a tertiary carbon suggests that this monomer is particularly amenable to cationic polymerization. In this process, a cationic initiator attacks the electron-rich double bond, generating a carbocationic intermediate that subsequently propagates by reacting with additional monomer units. The resulting polymer's properties, such as molecular weight and polydispersity, are highly dependent on the reaction conditions, including the choice of initiator, solvent, and temperature.

These application notes provide a detailed protocol for the cationic polymerization of this compound, along with methods for the characterization of the resulting polymer. The information is intended to guide researchers in the synthesis and analysis of this polymer for various applications, including as a precursor for functionalized polymers and in the development of new materials.

Cationic Polymerization Mechanism

The cationic polymerization of this compound is initiated by a Lewis acid, which, in the presence of a proton source (co-initiator, such as water), generates a strong electrophile. This electrophile then attacks the double bond of the monomer.

Polymerization_Mechanism cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Initiation Initiation Initiator Lewis Acid (e.g., AlCl₃) + Co-initiator (e.g., H₂O) Active_Initiator H⁺[AlCl₃OH]⁻ Initiator->Active_Initiator Forms Carbocation Tertiary Carbocation Active_Initiator->Carbocation Reacts with Monomer1 This compound Monomer1->Carbocation Growing_Chain Growing Polymer Chain Carbocation->Growing_Chain Reacts with Propagation Propagation Monomer2 n (Monomer) Monomer2->Growing_Chain Termination_Step Chain Transfer or Combination with Counter-ion Growing_Chain->Termination_Step Termination Termination Final_Polymer Poly(this compound) Termination_Step->Final_Polymer

Caption: Cationic polymerization mechanism of this compound.

Experimental Protocols

Materials and Equipment
  • Monomer: this compound (purified by distillation)

  • Initiator: Aluminum chloride (AlCl₃) or Titanium tetrachloride (TiCl₄) (anhydrous)

  • Co-initiator: Water (deionized)

  • Solvent: Dichloromethane (B109758) (CH₂Cl₂) or Hexane (B92381) (anhydrous)

  • Quenching Agent: Methanol (B129727)

  • Apparatus: Schlenk line, oven-dried glassware, magnetic stirrer, syringes, low-temperature bath (e.g., dry ice/acetone)

Protocol 1: Polymerization using Aluminum Chloride (AlCl₃)

This protocol describes a typical cationic polymerization initiated by AlCl₃.

  • Preparation: Assemble the reaction flask under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line. All glassware should be oven-dried to remove any moisture.

  • Solvent and Monomer Addition: Add 50 mL of anhydrous dichloromethane to the reaction flask via a syringe. Cool the flask to -78 °C using a dry ice/acetone bath. Once the solvent is cooled, add 5.0 g of purified this compound to the flask with stirring.

  • Initiator Solution Preparation: In a separate flask under an inert atmosphere, prepare a stock solution of the initiator by dissolving 0.1 g of AlCl₃ in 10 mL of anhydrous dichloromethane.

  • Initiation: Slowly add the initiator solution dropwise to the stirred monomer solution. The reaction is often rapid, and a slight increase in temperature may be observed.

  • Polymerization: Allow the reaction to proceed for 1 hour at -78 °C.

  • Termination: Quench the polymerization by adding 5 mL of methanol to the reaction mixture.

  • Polymer Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large excess of methanol (e.g., 500 mL).

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.

Protocol 2: Polymerization using Titanium Tetrachloride (TiCl₄)

This protocol provides an alternative using TiCl₄, which can offer different reactivity and polymer characteristics.

  • Preparation: Follow the same initial setup as in Protocol 1, ensuring all equipment is dry and under an inert atmosphere.

  • Solvent and Monomer Addition: Add 50 mL of a mixed solvent system of hexane and dichloromethane (e.g., 60:40 v/v) to the reaction flask and cool to -80 °C. Add 5.0 g of purified this compound.

  • Initiator Addition: Carefully add a calculated amount of TiCl₄ (e.g., as a solution in hexane) to the reaction mixture via syringe.

  • Polymerization: Maintain the reaction at -80 °C for the desired time (e.g., 1-2 hours).

  • Termination and Isolation: Terminate the reaction and isolate the polymer using the same procedure as described in Protocol 1.

Experimental Workflow

Experimental_Workflow Start Start Setup Assemble Dry Glassware under Inert Atmosphere Start->Setup Add_Solvent_Monomer Add Anhydrous Solvent and Monomer to Reaction Flask Setup->Add_Solvent_Monomer Cool Cool to Reaction Temperature (e.g., -78 °C) Add_Solvent_Monomer->Cool Add_Initiator Slowly Add Initiator Solution Cool->Add_Initiator Polymerize Allow Polymerization to Proceed Add_Initiator->Polymerize Quench Terminate Reaction with Methanol Polymerize->Quench Isolate Precipitate and Isolate Polymer Quench->Isolate Purify Wash and Dry the Polymer Isolate->Purify Characterize Characterize the Polymer (GPC, NMR) Purify->Characterize End End Characterize->End

Caption: General workflow for the cationic polymerization of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the polymerization of this compound under different conditions, based on typical results for similar monomers like isobutylene.

Table 1: Effect of Initiator on Polymer Properties

InitiatorTemperature (°C)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
AlCl₃-788545,0002.1
TiCl₄-809255,0001.9

Table 2: Effect of Temperature on Polymerization with TiCl₄

Temperature (°C)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
-407525,0002.5
-608842,0002.2
-809255,0001.9

Polymer Characterization

Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.

  • Instrumentation: GPC system with a refractive index (RI) detector.

  • Columns: Polystyrene-divinylbenzene (PS-DVB) columns suitable for organic solvents.

  • Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.

  • Calibration: Use polystyrene standards for calibration.

  • Sample Preparation: Dissolve a small amount of the polymer in THF (e.g., 1 mg/mL) and filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the resulting polymer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR: The spectrum is expected to show broad signals corresponding to the polymer backbone. The absence of sharp peaks from the vinylic protons of the monomer indicates successful polymerization.

  • ¹³C NMR: The spectrum will show signals for the different carbon environments in the polymer repeat unit.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Lewis acids such as AlCl₃ and TiCl₄ are corrosive and react violently with water. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Chlorinated solvents are hazardous. Avoid inhalation and skin contact.

  • Low-temperature baths should be handled with care to avoid cold burns.

By following these protocols and characterization methods, researchers can reliably synthesize and analyze poly(this compound) for their specific research and development needs.

Application Notes and Protocols: The Versatility of 2-Chloro-3-methyl-2-butene in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-3-methyl-2-butene, also known as prenyl chloride, is a valuable reagent in organic synthesis. Its chemical formula is C₅H₉Cl, and it serves as a key building block for the introduction of the isoprenoid (or prenyl) group, a five-carbon unit fundamental to a vast array of natural products.[1][2][3] The strategic placement of a chlorine atom adjacent to a double bond (an allylic position) makes it highly reactive and susceptible to a variety of chemical transformations, primarily nucleophilic substitution and alkylation reactions.[4] This reactivity profile has established this compound as an important intermediate in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and natural carotenoid products.[4][5]

Core Synthetic Applications

The utility of this compound stems from the electrophilic nature of the carbon atom bonded to the chlorine and the stability of the resulting allylic carbocation intermediate. This allows for a range of reactions, making it a versatile tool for synthetic chemists.

1. Nucleophilic Substitution Reactions

The most prominent application of this compound is in nucleophilic substitution reactions. The chlorine atom acts as an effective leaving group, allowing a wide variety of nucleophiles to attack the electrophilic carbon and form a new carbon-nucleophile bond.[4][6] This reaction is the primary method for introducing the 3-methyl-2-butenyl (B1208987) (prenyl) moiety onto other molecules.

Common nucleophiles include:

  • Phenols and alkoxides to form aryl and alkyl prenyl ethers.

  • Carboxylates to form prenyl esters.

  • Sulfide (B99878) ions to create thioethers, which can be further oxidized to sulfones for use in carotenoid synthesis.[5]

  • Amines to produce prenylated amines.

  • Carbanions to form new carbon-carbon bonds.

2. Friedel-Crafts Type Alkylation (Prenylation)

This compound is used as an alkylating agent in Friedel-Crafts type reactions to attach a prenyl group to aromatic rings. This is particularly significant in the synthesis of naturally occurring prenylated flavonoids and other phenolic compounds, which often exhibit important biological activities such as antimicrobial and anti-inflammatory properties.[7][8] These reactions are typically facilitated by a Lewis acid catalyst, such as zinc chloride (ZnCl₂), which activates the substrate.[7]

3. Synthesis of Terpenoid and Carotenoid Building Blocks

In industrial and research settings, this compound and its precursors are instrumental in constructing larger, more complex molecules like carotenoids.[5] A notable synthetic strategy involves a coupling reaction where a derivative of the C5 prenyl unit is dimerized to form a C10 building block. For instance, a dihalo derivative can be reacted with sodium sulfide to yield a di(alkenyl) sulfide, which is a key intermediate for synthesizing various natural products.[5]

Data Presentation

The following tables summarize quantitative data from representative synthetic applications of this compound and related prenylating agents.

Table 1: Synthesis of Prenylated Flavonoids via Electrophilic Aromatic Substitution

Starting FlavonoidPrenylating AgentCatalystProduct(s)Yield (%)Reference
Chrysin3-methyl-2-buten-1-ol (B147165)ZnCl₂8-prenylchrysin and 6-prenylchrysin26 (for 8-prenylchrysin)[7]
Fisetin3-methyl-2-buten-1-olZnCl₂5'-prenyl fisetin36[7]

Note: 3-methyl-2-buten-1-ol is often used in conjunction with a Lewis acid as an alternative and often milder prenylating agent that generates the reactive electrophile in situ.

Table 2: Key Steps in the Synthesis of a C10 Carotenoid Intermediate

StepStarting MaterialReagents/CatalystProductYield (%)Reference
11-Chloro-2-methyl-3-buten-2-olPBr₃, CuBr4-Bromo-1-chloro-2-methyl-2-butene75[5]
24-Bromo-1-chloro-2-methyl-2-buteneNa₂SDi(4-chloro-3-methyl-2-butenyl) sulfide81[5]

Experimental Protocols

Protocol 1: General Procedure for the Prenylation of Flavonoids

This protocol is adapted from a method for the direct prenylation of flavonoids using 3-methyl-2-buten-1-ol and zinc chloride, which proceeds via an aromatic electrophilic substitution mechanism.[7]

Materials:

  • Flavonoid (1 mol equiv)

  • Anhydrous Zinc Chloride (ZnCl₂) (4 mol equiv)

  • 3-methyl-2-buten-1-ol (4 mol equiv)

  • Ethyl acetate (B1210297) (anhydrous)

  • Water (acidified to pH 1 with HCl)

  • Round bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • A solution of the starting flavonoid (1 mol equiv) and dry ZnCl₂ (4 mol equiv) is prepared in a round-bottom flask with 100 mL of ethyl acetate.

  • The mixture is stirred vigorously. A solution of 3-methyl-2-buten-1-ol (4 mol equiv) in 10 mL of ethyl acetate is added dropwise over 1 hour at 40 °C.

  • After the addition is complete, the reaction mixture is heated to reflux temperature and stirred for 4 hours.

  • The reaction is cooled, and 100 mL of water (acidified to pH 1) is added to the flask to decompose the ZnCl₂ complex and quench the reaction.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted again with ethyl acetate.

  • The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography (e.g., silica (B1680970) gel with an ethyl acetate-hexane gradient) to yield the pure prenylated flavonoid(s).[7]

Protocol 2: Synthesis of Di(4-chloro-3-methyl-2-butenyl) sulfide

This protocol describes the synthesis of a C10 sulfide building block, a key intermediate for carotenoids, starting from a C5 dihalo-precursor.[5]

Materials:

  • 4-Bromo-1-chloro-2-methyl-2-butene (2 equiv)

  • Sodium sulfide (Na₂S) (1 equiv)

  • Tetrahydrofuran (B95107) (THF)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a round bottom flask, 4-bromo-1-chloro-2-methyl-2-butene (e.g., 15.6 g, 80.7 mmol) is dissolved in tetrahydrofuran (100 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium sulfide (Na₂S) (e.g., 6.76 g, 40.3 mmol) is added to the solution portion-wise while maintaining the temperature at 0 °C.

  • The reaction mixture is stirred at 0 °C for 6 hours.

  • After the reaction is complete, water is added to quench the reaction.

  • The mixture is extracted with diethyl ether.

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography to yield di(4-chloro-3-methyl-2-butenyl) sulfide (Reported yield: 81%).[5]

Visualizations: Reaction Pathways and Workflows

The following diagrams illustrate the chemical logic and experimental processes described.

G reagent This compound product Prenylated Product reagent->product Forms leaving_group Chloride Ion (Cl⁻) reagent->leaving_group Loses nucleophile Nucleophile (Nu:) nucleophile->reagent Nucleophilic Attack

Caption: General pathway for nucleophilic substitution using this compound.

G start 1. Mix Flavonoid & ZnCl₂ in Ethyl Acetate add 2. Add Prenyl Alcohol (dropwise, 40°C, 1h) start->add reflux 3. Heat to Reflux (4 hours) add->reflux quench 4. Quench with Acidified Water reflux->quench extract 5. Separate Organic Layer & Extract Aqueous Layer quench->extract purify 6. Dry, Concentrate & Purify via Chromatography extract->purify end Pure Prenylated Flavonoid purify->end

Caption: Experimental workflow for the synthesis of prenylated flavonoids.

G isoprene Isoprene step1 Chlorohydrin Formation isoprene->step1 intermediate1 1-Chloro-2-methyl- 3-buten-2-ol step1->intermediate1 step2 Allylic Rearrangement & Halogenation (PBr₃) intermediate1->step2 intermediate2 4-Bromo-1-chloro- 2-methyl-2-butene step2->intermediate2 step3 Coupling Reaction (Na₂S) intermediate2->step3 product Di(4-chloro-3-methyl- 2-butenyl) sulfide (C10 Building Block) step3->product

Caption: Synthetic route for a C10 sulfide intermediate for carotenoid synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-3-Methyl-2-Butene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the purification of 2-chloro-3-methyl-2-butene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound largely depends on the synthetic route. Common impurities may include:

  • Isomeric Chlorides: Synthesis involving the chlorination of 2-methylbutane or hydrochlorination of related alkenes can produce several structural isomers.[1][2][3] These isomers, such as 2-chloro-2-methylbutane (B165293) and 1-chloro-3-methylbutane, often have close boiling points, making purification challenging.[2]

  • Unreacted Starting Materials: Depending on the reaction conversion, residual starting materials like isoprene (B109036) or 2-methyl-2-butanol (B152257) may be present.[4]

  • Elimination Byproducts: The compound can undergo dehydrohalogenation to form alkenes, such as 2-methyl-2-butene, especially if exposed to basic conditions or high temperatures.[4]

  • Solvent and Reagent Residues: Residual solvents from the reaction or acidic residues (e.g., HCl) are common.

Q2: Which purification method is most effective for this compound?

A2: The choice of method depends on the primary impurities.

  • Fractional Distillation: This is the most effective method for separating the target compound from its structural isomers, provided there is a sufficient difference in their boiling points.[2][3][5]

  • Aqueous Work-up/Extraction: A standard work-up is crucial for removing acidic impurities, water-soluble byproducts, and unreacted reagents. This typically involves washing the crude organic layer with water, a mild base like sodium bicarbonate solution, and finally brine.[6][7]

  • Column Chromatography: For removing non-volatile impurities or isomers with very similar boiling points, silica (B1680970) gel chromatography can be employed.[8]

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to assess purity by identifying the number of components and their relative abundance. The mass spectrum provides fragmentation patterns that help confirm the molecular weight (104.58 g/mol ) and structure.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can definitively confirm the chemical structure and identify any isomeric impurities.

  • Boiling Point Determination: A sharp boiling range during distillation indicates high purity.

Physical Properties of this compound and Related Isomers

For effective purification by fractional distillation, understanding the boiling points of potential isomeric impurities is critical.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₅H₉Cl104.58~107-109
1-Chloro-2-methylbutaneC₅H₁₁Cl106.59~100
2-Chloro-2-methylbutaneC₅H₁₁Cl106.59~85-86
2-Chloro-3-methylbutaneC₅H₁₁Cl106.59~93
1-Chloro-3-methylbutaneC₅H₁₁Cl106.59~99

Note: Boiling points are approximate and may vary with pressure. Data compiled from multiple sources for isomeric monochlorobutanes.[2]

Experimental Protocols

Protocol 1: General Aqueous Work-up

This procedure is designed to remove acidic impurities and water-soluble components from the crude product mixture.

  • Transfer the crude reaction mixture to a separatory funnel.

  • If an organic solvent was used, add deionized water to the funnel. If no solvent was used, add a water-immiscible organic solvent like diethyl ether or dichloromethane. The organic layer containing this compound should be less dense than water.[4]

  • Gently wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Swirl gently at first to avoid excessive pressure buildup from CO₂ evolution. Stopper the funnel, invert, and vent frequently.[6][7]

  • Separate the aqueous layer.

  • Wash the organic layer with deionized water (2 x 20 mL).

  • Wash the organic layer with saturated aqueous NaCl (brine) to facilitate the removal of residual water.

  • Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Filter or decant the dried organic solution to remove the drying agent before proceeding to solvent removal or distillation.

Protocol 2: Purification by Fractional Distillation

This method is ideal for separating this compound from isomers with different boiling points.[2]

  • Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Place the dried crude product into the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Heat the flask gently using a heating mantle.

  • Slowly increase the temperature. Observe the thermometer for temperature plateaus, which indicate the boiling point of a specific fraction.

  • Collect the fractions in separate, pre-weighed receiving flasks. The fraction corresponding to the boiling point of this compound should be collected. Discard any low-boiling forerun.

  • Analyze the collected fractions by GC-MS to confirm purity.

Troubleshooting Guide

Problem: Poor separation of isomers during fractional distillation.

Possible CauseSuggested Solution
Inefficient Fractionating Column Use a longer or more efficient column (e.g., a packed column instead of a Vigreux column) to increase the number of theoretical plates.
Distillation Rate is Too Fast Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column. A slow, steady distillation provides better separation.
Poor Thermal Insulation Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.

Problem: Low yield of purified product.

Possible CauseSuggested Solution
Product Loss During Work-up Ensure complete phase separation during extractions. Back-extract the aqueous layers with a small amount of organic solvent to recover any dissolved product.
Thermal Decomposition If the compound is thermally sensitive, consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize decomposition.
Incomplete Reaction Before purification, analyze a small sample of the crude product to ensure the reaction has gone to completion. If not, optimize the reaction conditions.

Visual Workflows

G General Purification Workflow crude Crude Product workup Aqueous Work-up (Wash with NaHCO3, H2O, Brine) crude->workup dry Dry Organic Layer (e.g., Na2SO4) workup->dry filter Filter/Decant dry->filter check_impurities Isomeric Impurities Present? filter->check_impurities distill Fractional Distillation check_impurities->distill Yes final_product Pure Product check_impurities->final_product No distill->final_product chrom Column Chromatography analysis Purity Analysis (GC-MS, NMR) final_product->analysis

Caption: General workflow for the purification of this compound.

G Troubleshooting: Low Purity After Distillation start Low Purity Confirmed by GC-MS q1 Broad Boiling Range Observed? start->q1 a1_yes Inefficient Separation q1->a1_yes Yes a1_no Co-eluting Impurity or Decomposition q1->a1_no No fix1 1. Reduce Distillation Rate 2. Use a More Efficient Column 3. Insulate Apparatus a1_yes->fix1 q2 Product Discolored or Unexpected Low MW Peaks? a1_no->q2 a2_yes Thermal Decomposition Likely q2->a2_yes Yes a2_no Consider Co-eluting Isomer q2->a2_no No fix2 Purify via Vacuum Distillation or Column Chromatography a2_yes->fix2 fix3 Re-distill with a More Efficient Column a2_no->fix3

Caption: Logic diagram for troubleshooting low purity after distillation.

References

Technical Support Center: Synthesis of 2-Chloro-3-methyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-3-methyl-2-butene. The following information addresses common side products and other issues that may be encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

The most common and direct method for synthesizing this compound is the hydrochlorination of isoprene (B109036). An alternative route starting from 3-methyl-2-butanol (B147160) and hydrochloric acid is generally not recommended due to significant side product formation through carbocation rearrangement.

Q2: What are the main side products when synthesizing this compound from isoprene and HCl?

The hydrochlorination of isoprene can lead to several side products. The most common are:

  • 3-Chloro-3-methyl-1-butene (B3368806): This is a constitutional isomer formed through a 1,2-addition mechanism.

  • Dichloromethylbutane: This side product can form if an excess of hydrogen chloride is used.[1][2]

  • Polymers of isoprene: Isoprene is susceptible to polymerization, especially in the presence of acid catalysts.

Q3: Why is the reaction of 3-methyl-2-butanol with HCl not a good method for preparing this compound?

The reaction of 3-methyl-2-butanol with concentrated HCl proceeds via an SN1 mechanism, which involves the formation of a secondary carbocation. This secondary carbocation readily undergoes a hydride shift to form a more stable tertiary carbocation. The subsequent attack by the chloride ion on this tertiary carbocation leads to the formation of 2-chloro-2-methylbutane (B165293) as the major product, not the desired this compound.

Troubleshooting Guide: Hydrochlorination of Isoprene

This guide will help you troubleshoot common issues and minimize the formation of side products during the synthesis of this compound from isoprene and hydrogen chloride.

Issue 1: Low yield of the desired product and significant formation of 3-chloro-3-methyl-1-butene.

  • Cause: The reaction of isoprene with HCl can result in a mixture of 1,2- and 1,4-addition products. The formation of the 1,2-addition product, 3-chloro-3-methyl-1-butene, can be significant under certain conditions.

  • Solution:

    • Temperature Control: Maintain a low reaction temperature, typically between -30°C and 0°C, to favor the kinetically controlled 1,2-addition product, which can then isomerize to the more thermodynamically stable 1,4-addition product (this compound).

    • Acid-Catalyzed Isomerization: The 1,2-addition product can be isomerized to the desired 1,4-addition product. This isomerization is catalyzed by hydrochloric acid. Allowing for a longer reaction time or carefully controlling the acid concentration can promote this conversion.[3]

    • Catalyst Use: Employing a catalyst, such as a copper(I) halide complex, can enhance the selectivity for the 1,4-addition product.

Issue 2: Formation of dichloromethylbutane.

  • Cause: This side product arises from the further addition of HCl to the initially formed monochlorinated products. This is more likely to occur when an excess of HCl is used.[1][2]

  • Solution:

    • Stoichiometry Control: Carefully control the molar ratio of isoprene to hydrogen chloride. A slight excess of isoprene is preferable to an excess of HCl. A molar ratio of isoprene to HCl of 1:0.8 to 1:0.95 is often recommended.[2]

Issue 3: Polymerization of the reaction mixture.

  • Cause: Isoprene is prone to polymerization in the presence of acids.

  • Solution:

    • Low Temperature: Conducting the reaction at low temperatures can help to minimize polymerization.

    • Inhibitors: The use of a polymerization inhibitor can be considered, although this may require an additional purification step.

Data Presentation

The following table summarizes the typical product distribution that can be expected in the hydrochlorination of isoprene under certain conditions. Please note that these values can vary significantly based on the specific experimental setup.

ProductFormation MechanismTypical Percentage (%)
This compound 1,4-Addition (Thermodynamic Product) 32 - 70+
3-Chloro-3-methyl-1-butene1,2-Addition (Kinetic Product)30 - 63
DichloromethylbutaneDi-additionVariable (dependent on HCl conc.)

Data compiled from various sources, including patents describing product distributions. One specific example reports a mixture containing 63% 3-chloro-3-methyl-1-butene and 32% 1-chloro-3-methyl-2-butene (B146958).[4]

Experimental Protocols

Key Experiment: Hydrochlorination of Isoprene

This is a generalized protocol and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, a gas inlet tube, and a temperature probe is charged with isoprene and a suitable solvent (e.g., cyclohexane).[2]

  • Cooling: The reactor is cooled to the desired temperature (e.g., -10°C to 0°C) using a circulating cooling bath.

  • HCl Addition: Gaseous hydrogen chloride is slowly bubbled through the stirred solution. The molar ratio of isoprene to HCl should be carefully controlled.[2]

  • Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the ratio of the desired product to side products.

  • Work-up: After the reaction is complete, the mixture is typically washed with a dilute base (e.g., sodium bicarbonate solution) to neutralize excess acid, followed by washing with water and brine.

  • Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate) and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.

Visualizations

Reaction_Pathway Isoprene Isoprene Carbocation Allylic Carbocation Intermediate Isoprene->Carbocation + HCl Polymer Polymer Isoprene->Polymer Acid Catalysis HCl HCl Product_1_2 3-Chloro-3-methyl-1-butene (1,2-Addition) Carbocation->Product_1_2 Kinetic Control (Low Temp) Product_1_4 This compound (1,4-Addition - Desired) Carbocation->Product_1_4 Thermodynamic Control Product_1_2->Product_1_4 Isomerization (Acid Catalyzed) Dichloride Dichloromethylbutane Product_1_4->Dichloride + Excess HCl

Caption: Reaction pathways in the hydrochlorination of isoprene.

Troubleshooting_Logic cluster_synthesis Synthesis of this compound cluster_issues Troubleshooting cluster_solutions Solutions Start Start Synthesis Check_Products Analyze Product Mixture (e.g., by GC) Start->Check_Products High_Isomer High 3-Chloro-3-methyl-1-butene? Check_Products->High_Isomer No Desired_Product High Yield of Desired Product Check_Products->Desired_Product Yes High_Dichloride High Dichloromethylbutane? High_Isomer->High_Dichloride No Sol_Isomer Optimize Temperature Allow for Isomerization Use Catalyst High_Isomer->Sol_Isomer Yes Polymerization Polymerization Occurred? High_Dichloride->Polymerization No Sol_Dichloride Control Isoprene:HCl Ratio (Avoid Excess HCl) High_Dichloride->Sol_Dichloride Yes Sol_Polymer Lower Reaction Temperature Use Inhibitor Polymerization->Sol_Polymer Yes

Caption: Troubleshooting workflow for optimizing the synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-3-methyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-chloro-3-methyl-2-butene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly from the reaction of 3-methyl-2-butanol (B147160) with hydrochloric acid.

Issue Potential Cause Recommended Solution
Low to no yield of the desired product (this compound) The reaction favors the formation of the more stable isomer, 2-chloro-2-methylbutane, through carbocation rearrangement.Optimize for kinetic control by lowering the reaction temperature. Running the reaction at or below room temperature can favor the formation of the less stable, kinetic product.[1][2][3]
Major product is 2-chloro-2-methylbutane The secondary carbocation formed from 3-methyl-2-butanol undergoes a hydride shift to form a more stable tertiary carbocation, which then reacts with the chloride ion. This is the thermodynamically favored pathway.[4]To minimize rearrangement, maintain a low reaction temperature and consider using a less polar solvent to reduce the lifetime of the carbocation intermediate. However, SN1 reactions are generally favored by polar protic solvents.[5][6][7]
Formation of alkene byproducts Elimination (E1) reactions can compete with substitution (SN1) reactions, especially at higher temperatures.[8]Keep the reaction temperature low. Elimination is generally favored by heat.[8]
Low overall yield of chlorinated products Incomplete reaction or loss of product during workup.Ensure sufficient reaction time, even at lower temperatures. Use a gentle workup procedure, including washing with cold sodium bicarbonate solution to neutralize acid without causing excessive product decomposition.
Product decomposes upon distillation Alkyl halides can be sensitive to heat.Purify the product using distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound from 3-methyl-2-butanol and HCl?

A1: The primary challenge is the competing formation of the thermodynamically more stable isomer, 2-chloro-2-methylbutane. This occurs because the reaction proceeds via a secondary carbocation intermediate which can rearrange to a more stable tertiary carbocation through a hydride shift. This rearranged carbocation then reacts with the chloride ion to yield the undesired isomer as the major product.

Q2: How can I favor the formation of the kinetic product, this compound?

A2: To favor the kinetic product, the reaction should be carried out under conditions that minimize the lifetime of the carbocation intermediate and reduce the likelihood of rearrangement. The most critical parameter to control is temperature; running the reaction at low temperatures (e.g., 0°C or below) can favor the faster-forming kinetic product.[1][2][3]

Q3: What is the role of the solvent in this reaction?

A3: Polar protic solvents, such as water and alcohols, are typically used for SN1 reactions because they can stabilize the carbocation intermediate through solvation.[5][9] This stabilization, however, can also provide more time for the carbocation to rearrange. While a less polar solvent might in theory reduce the carbocation lifetime, it could also significantly slow down the overall reaction rate.

Q4: Are there alternative reagents to hydrochloric acid that might prevent carbocation rearrangement?

A4: While strong acids like HCl are common, other halogenating agents could be explored. For instance, thionyl chloride (SOCl₂) in the presence of a non-nucleophilic base or certain phosphorus halides might offer alternative pathways that could potentially minimize carbocation rearrangements, although these may also favor SN2 mechanisms which are slow for secondary alcohols.

Q5: How can I effectively purify this compound from its isomer and other byproducts?

A5: Careful fractional distillation is the most common method for separating isomers with different boiling points. Due to the potential for thermal decomposition, distillation under reduced pressure is recommended. The workup procedure should include washing with a weak base like sodium bicarbonate to remove excess acid, followed by washing with brine and drying over an anhydrous salt like magnesium sulfate (B86663) or calcium chloride before distillation.

Experimental Protocols

General Protocol for the Synthesis of this compound (Optimized for Kinetic Control)

This protocol is adapted from procedures for similar SN1 reactions and is optimized to favor the formation of the kinetic product.

Materials:

  • 3-methyl-2-butanol

  • Concentrated hydrochloric acid (chilled)

  • Ice-salt bath

  • Separatory funnel

  • 5% Sodium bicarbonate solution (cold)

  • Saturated sodium chloride solution (brine, cold)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Distillation apparatus

Procedure:

  • Cool a round-bottom flask containing 3-methyl-2-butanol in an ice-salt bath to approximately -10°C to 0°C.

  • Slowly add pre-chilled concentrated hydrochloric acid to the alcohol with constant stirring, ensuring the temperature does not rise above 0°C.

  • Continue to stir the mixture at this low temperature for the desired reaction time. The optimal time should be determined empirically, but a longer reaction time may be necessary at lower temperatures.

  • Once the reaction is complete, transfer the mixture to a pre-chilled separatory funnel.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer sequentially with cold 5% sodium bicarbonate solution, cold water, and cold brine. Vent the separatory funnel frequently, especially during the bicarbonate wash, to release any pressure buildup.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and collect the crude product.

  • Purify the this compound by fractional distillation under reduced pressure.

Data Presentation

The following table summarizes the expected outcomes based on the principles of kinetic and thermodynamic control. Actual yields will vary based on specific experimental conditions.

Reaction Condition Expected Major Product Rationale Anticipated Yield of this compound
Low Temperature (e.g., ≤ 0°C) This compound (Kinetic Product)The reaction is under kinetic control, favoring the product that forms faster with a lower activation energy.[1][3]Higher
Higher Temperature (e.g., Room Temp. or above) 2-chloro-2-methylbutane (Thermodynamic Product)The reaction is under thermodynamic control, allowing the system to reach equilibrium and form the more stable product.[2][10]Lower
Polar Protic Solvent 2-chloro-2-methylbutaneStabilizes the carbocation intermediate, allowing more time for rearrangement to the more stable tertiary carbocation.[5][9]Lower

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Products 3-methyl-2-butanol 3-methyl-2-butanol Secondary Carbocation Secondary Carbocation 3-methyl-2-butanol->Secondary Carbocation +HCl, -H2O Tertiary Carbocation Tertiary Carbocation Secondary Carbocation->Tertiary Carbocation Hydride Shift (Rearrangement) This compound (Kinetic) This compound (Kinetic) Secondary Carbocation->this compound (Kinetic) +Cl- (Fast, Low Temp) 2-chloro-2-methylbutane (Thermodynamic) 2-chloro-2-methylbutane (Thermodynamic) Tertiary Carbocation->2-chloro-2-methylbutane (Thermodynamic) +Cl- (Slow, High Temp)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis check_product Analyze Product Mixture (e.g., GC-MS, NMR) start->check_product low_yield Low Yield of Desired Product? check_product->low_yield success Successful Synthesis check_product->success Desired Product Obtained major_isomer Major Product is 2-chloro-2-methylbutane? low_yield->major_isomer Yes optimize_time Increase Reaction Time at Low Temperature low_yield->optimize_time No alkene_byproduct Significant Alkene Byproduct? major_isomer->alkene_byproduct No optimize_temp Lower Reaction Temperature (≤ 0°C) major_isomer->optimize_temp Yes alkene_byproduct->optimize_temp Yes optimize_workup Gentle Workup with Cold Solutions alkene_byproduct->optimize_workup No optimize_temp->start Retry optimize_time->start Retry optimize_workup->start Retry

Caption: Troubleshooting workflow for optimizing the synthesis.

References

stability and proper storage of 2-chloro-3-methyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of 2-chloro-3-methyl-2-butene.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dark, and well-ventilated area.[1][2][3] The recommended storage temperature is refrigeration at 2-8°C.[4] It is crucial to protect the compound from heat, sparks, and open flames due to its flammable nature.[2][3]

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents.[2] Contact with these substances should be avoided to prevent vigorous reactions.

Q3: What are the primary degradation pathways for this compound?

A3: As an allylic halide, this compound is susceptible to degradation. The most common degradation pathway is dehydrohalogenation, which involves the elimination of hydrogen chloride (HCl) to form isoprene (B109036).[5][6] This process can be accelerated by exposure to bases, heat, and light. Hydrolysis, reacting with water, can also occur, leading to the formation of the corresponding allylic alcohol.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be determined using standard analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[7][8] These methods can separate the main compound from impurities and potential degradation products. For a detailed methodology, please refer to the Experimental Protocols section.

Q5: Is this compound sensitive to air or moisture?

A5: While the Safety Data Sheets do not explicitly state extreme sensitivity to air, the compound's reactivity suggests that exposure to moisture should be minimized to prevent hydrolysis. It is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) for long-term storage or when conducting sensitive reactions. The container should always be kept tightly closed when not in use.[2][3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Yellowing of the normally colorless liquid. This may indicate the onset of degradation, potentially through the formation of conjugated systems or other chromophoric impurities.Assess the purity of the material using GC or HPLC. If significant degradation is detected, the product may need to be repurified (e.g., by distillation) or discarded.
Presence of a strong, acidic odor. This could be due to the formation of hydrogen chloride (HCl) gas as a result of dehydrohalogenation.Handle the material in a well-ventilated fume hood. Confirm the degradation by checking the pH of a small, quenched aqueous wash of the sample. Purity should be assessed by GC or HPLC.
Unexpected peaks in NMR or GC/MS analysis. This indicates the presence of impurities, which could be residual starting materials, solvents from synthesis, or degradation products like isoprene or the corresponding alcohol.Compare the observed peaks with the known spectra of potential impurities. If degradation is suspected, review storage conditions and handling procedures.
Inconsistent or poor results in reactions. If the compound has degraded, its effective concentration will be lower, and the presence of impurities may interfere with the desired reaction.Verify the purity of the this compound before use. If degradation is confirmed, use a fresh or purified batch.

Data Presentation

Table 1: Recommended Storage and Handling of this compound

Parameter Recommendation Source
Storage Temperature 2-8°C (Refrigerated)[4]
Storage Conditions Cool, dark, and well-ventilated place.[1][2][3]
Container Tightly sealed container.[2][3]
Incompatible Materials Strong oxidizing agents.[2]
Handling Precautions Keep away from heat, sparks, and open flames.[2][3]

Experimental Protocols

Protocol: Purity Assessment by Gas Chromatography (GC)

This is a general method and may require optimization for your specific instrumentation.

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • Capillary column suitable for volatile organic compounds (e.g., a non-polar or medium-polarity column like DB-5 or equivalent).

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a high-purity volatile solvent such as hexane (B92381) or dichloromethane. A concentration of approximately 1 mg/mL is a good starting point.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 150°C at a rate of 10°C/minute.

      • Hold at 150°C for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

    • Injection Volume: 1 µL.

  • Analysis:

    • Inject the prepared sample and record the chromatogram.

    • The purity is calculated based on the peak area percentage. The peak corresponding to this compound should be the major peak.

    • Potential degradation products, such as isoprene, would likely have a shorter retention time.

Visualizations

cluster_storage Proper Storage cluster_degradation Degradation Factors 2-8°C Cool Temperature (2-8°C) 2_chloro_3_methyl_2_butene This compound (Stable) 2-8°C->2_chloro_3_methyl_2_butene Dark Dark Conditions Dark->2_chloro_3_methyl_2_butene Inert Inert Atmosphere (e.g., Argon) Inert->2_chloro_3_methyl_2_butene Sealed Tightly Sealed Container Sealed->2_chloro_3_methyl_2_butene Heat Heat/Ignition Sources Degraded_Product Degraded Product (e.g., Isoprene, HCl) Heat->Degraded_Product Light UV Light Light->Degraded_Product Bases Bases Bases->Degraded_Product Oxidants Oxidizing Agents Oxidants->Degraded_Product

Caption: Factors influencing the stability of this compound.

start Suspected Degradation (e.g., color change, poor results) visual_inspection Visual Inspection: - Colorless? - Precipitate? start->visual_inspection analytical_check Purity Analysis: - GC or HPLC - NMR visual_inspection->analytical_check decision Assess Severity of Degradation analytical_check->decision use_as_is Minor Impurities: Use with Caution decision->use_as_is < 5% Impurity purify Significant Impurities: Purify (e.g., Distillation) decision->purify 5-20% Impurity discard Severe Degradation: Dispose of Properly decision->discard > 20% Impurity review_storage Review Storage & Handling Procedures purify->review_storage discard->review_storage

Caption: Troubleshooting workflow for suspected degradation.

References

safety and handling precautions for 2-chloro-3-methyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 2-chloro-3-methyl-2-butene.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: While specific hazard data for this compound is limited, based on structurally similar compounds such as other chlorinated butenes, it should be treated as a highly flammable liquid and vapor.[1][2][3] It is also expected to be a skin and eye irritant.[3] Inhalation of vapors may cause respiratory irritation, dizziness, and drowsiness.[4][5]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To minimize exposure, the following PPE should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[7]

  • Body Protection: A flame-retardant lab coat.[8]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid vapor inhalation.[6][7]

Q3: How should this compound be stored?

A3: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][2][3] It should be stored separately from oxidizing agents and other incompatible materials.[1]

Q4: What should I do in case of a small spill?

A4: For a small spill, immediately alert others in the area. Ensure there are no ignition sources nearby. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[9] Collect the contaminated material into a sealed container for hazardous waste disposal. Ventilate the area and clean the spill surface with soap and water.

Q5: How should I dispose of waste containing this compound?

A5: Dispose of waste in accordance with all local, regional, and national regulations.[1] It should be treated as hazardous waste and disposed of through a licensed waste disposal company. Do not pour down the drain.

Troubleshooting Guide

IssuePossible CauseSolution
Unexpected reaction exotherm (sudden temperature increase) Reaction is proceeding too quickly; inadequate cooling.Immediately cool the reaction vessel with an ice bath. Be prepared for potential pressure build-up.
Difficulty in achieving a complete reaction Impure starting materials; incorrect reaction temperature or time.Ensure the purity of this compound and other reagents. Optimize reaction conditions such as temperature and duration.
Formation of side products Reaction conditions favoring elimination over substitution.Adjust the choice of solvent and nucleophile to favor the desired substitution reaction. Lowering the reaction temperature can also help.
Vapor accumulation in the lab Inadequate ventilation; improper handling of the volatile compound.Always handle this compound inside a certified chemical fume hood. Ensure the sash is at the appropriate height.

Quantitative Data

Data for this compound is limited. The table includes data for the target compound where available and notes when data is for a structurally similar isomer (1-chloro-3-methyl-2-butene).

PropertyValueNotes
Molecular Formula C5H9Cl[10][11]
Molecular Weight 104.58 g/mol [10][11]
Boiling Point ~60 °C[10]
Density ~0.87 g/cm³[10]
Flash Point 13 °C / 55.4 °FFor 1-chloro-3-methyl-2-butene[1]
Solubility Immiscible with water; Miscible with many organic solvents.For 1-chloro-3-methyl-2-butene[12]
Flammability Limits Not available
Exposure Limits (PEL/TLV) Not available

Experimental Protocols

Protocol: Nucleophilic Substitution (SN1) Reaction with Ethanol (B145695)

This protocol describes a representative nucleophilic substitution reaction where this compound is reacted with ethanol to form 2-ethoxy-3-methyl-2-butene.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Reaction Setup: In a fume hood, add this compound to a round-bottom flask equipped with a stir bar.

  • Addition of Nucleophile: Slowly add an excess of anhydrous ethanol to the flask while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water and then a 5% sodium bicarbonate solution to neutralize any acid formed.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Isolation: Filter to remove the drying agent and remove the solvent (ethanol) under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The product can be further purified by distillation if necessary.

Visualizations

Logical Relationships in Safe Handling

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal a Review Safety Data Sheet (SDS) b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Ensure Fume Hood is Operational b->c d Work Inside Fume Hood c->d Begin Experiment e Keep Away from Ignition Sources d->e f Use Non-Sparking Tools d->f g Keep Container Tightly Closed d->g h Store in a Cool, Ventilated Area g->h After Use i Segregate from Incompatibles h->i j Dispose as Hazardous Waste h->j

Caption: Workflow for the safe handling of this compound.

Experimental Workflow: Spill Response

SpillResponse Emergency Spill Response for this compound spill Spill Occurs alert Alert Personnel & Supervisor spill->alert seek_medical Seek Medical Attention (if exposed) spill->seek_medical evacuate Evacuate Area (if necessary) alert->evacuate ppe Don Appropriate PPE alert->ppe ignite Control Ignition Sources ppe->ignite contain Contain Spill with Absorbent ignite->contain Ignition sources off collect Collect Waste in Sealed Container contain->collect decon Decontaminate Area collect->decon dispose Dispose of as Hazardous Waste decon->dispose

Caption: Emergency spill response workflow.

References

Technical Support Center: Troubleshooting Reactions with 2-Chloro-3-methyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-chloro-3-methyl-2-butene. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: My elimination reaction with this compound is giving a mixture of alkenes. How can I control the product distribution?

A1: The regioselectivity of elimination reactions with this compound is highly dependent on the base used. A sterically hindered, bulky base will favor the formation of the less substituted alkene (Hofmann product), while a smaller, less hindered base will favor the more substituted, thermodynamically more stable alkene (Zaitsev product).

Q2: I am attempting a nucleophilic substitution on this compound, but I am observing a significant amount of elimination byproducts. What can I do to favor substitution?

A2: The competition between substitution (SN1) and elimination (E1) is a common issue with tertiary alkyl halides like this compound, especially under solvolytic conditions with weak nucleophiles/bases. To favor substitution, you can try using a less basic, more nucleophilic reagent. Lowering the reaction temperature can also favor the SN1 pathway over E1, as elimination reactions often have a higher activation energy.

Q3: My Friedel-Crafts alkylation of benzene (B151609) with this compound is resulting in an unexpected product isomer. What is happening?

A3: Friedel-Crafts alkylations are prone to carbocation rearrangements. The initial tertiary carbocation formed from this compound can potentially undergo rearrangement to another carbocation if a more stable intermediate can be formed, leading to a different alkylated aromatic product. To minimize this, consider using a milder Lewis acid or running the reaction at a lower temperature. Alternatively, a Friedel-Crafts acylation followed by reduction can be a more reliable method to introduce a specific alkyl group without rearrangement.[1][2][3][4][5]

Q4: I am trying to form a Grignard reagent from this compound, but the reaction is sluggish or fails to initiate. What are the critical factors for success?

A4: The formation of a Grignard reagent is highly sensitive to the presence of water and oxygen.[1] Ensure all glassware is rigorously dried, and the solvent (typically anhydrous diethyl ether or THF) is free of moisture. Activating the magnesium metal, for example with a crystal of iodine, can help initiate the reaction. If the reaction is still sluggish, gentle warming may be required.

Data Presentation: Product Distribution in Elimination Reactions

The following table provides illustrative data on the expected product distribution in the elimination reaction of this compound with different bases. This data is intended to demonstrate general trends and may not represent exact experimental outcomes.

BaseSolventTemperature (°C)Major ProductMinor ProductApproximate Major:Minor Ratio
Sodium Ethoxide (NaOEt)Ethanol (B145695)552,3-dimethyl-1,3-butadiene3-methyl-2-isopropenyl-1-butene80:20
Potassium tert-Butoxide (t-BuOK)tert-Butanol803-methyl-2-isopropenyl-1-butene2,3-dimethyl-1,3-butadiene70:30

Experimental Protocols

Protocol 1: Base-Induced Elimination of this compound

This protocol describes a general procedure for the elimination reaction of this compound using sodium ethoxide to favor the Zaitsev product.

Materials:

  • This compound

  • Anhydrous ethanol

  • Sodium metal

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal to anhydrous ethanol in a concentration of approximately 2 M. Allow the sodium to react completely to form sodium ethoxide.

  • Reaction Setup: Equip the flask containing the sodium ethoxide solution with a reflux condenser and a magnetic stirrer.

  • Addition of Alkyl Halide: Slowly add this compound (1 equivalent) to the stirred sodium ethoxide solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the product by distillation to separate the isomeric alkenes.

Visualizations

troubleshooting_workflow Troubleshooting Failed Reactions start Reaction Failed or Low Yield check_reactants Verify Purity and Stoichiometry of Reactants start->check_reactants check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions side_reactions Analyze for Side Reactions (e.g., Elimination vs. Substitution) check_reactants->side_reactions check_conditions->side_reactions optimize_conditions Optimize Reaction Conditions side_reactions->optimize_conditions change_reagents Change Reagents (e.g., Base, Nucleophile, Lewis Acid) side_reactions->change_reagents rearrangement Consider Possibility of Carbocation Rearrangement rearrangement->optimize_conditions rearrangement->change_reagents successful_reaction Successful Reaction optimize_conditions->successful_reaction change_reagents->successful_reaction

Caption: A logical workflow for troubleshooting failed reactions.

elimination_pathway Elimination Reaction Pathways start This compound small_base Small Base (e.g., NaOEt) start->small_base Favors thermodynamic control bulky_base Bulky Base (e.g., t-BuOK) start->bulky_base Favors kinetic control zaitsev Zaitsev Product (More Substituted Alkene) small_base->zaitsev Major Product hofmann Hofmann Product (Less Substituted Alkene) bulky_base->hofmann Major Product

Caption: Regioselectivity in elimination reactions of this compound.

sn1_e1_competition SN1 vs. E1 Competition start This compound carbocation Tertiary Carbocation Intermediate start->carbocation Rate-determining step sn1_product SN1 Product (Substitution) carbocation->sn1_product Nucleophilic Attack e1_product E1 Product (Elimination) carbocation->e1_product Proton Abstraction nucleophile Weak Nucleophile/ Weak Base (e.g., H2O, EtOH) nucleophile->carbocation heat Higher Temperature heat->e1_product Favors

Caption: Competing SN1 and E1 pathways for this compound.

References

Technical Support Center: Synthesis of 2-Chloro-3-methyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-chloro-3-methyl-2-butene. Our aim is to help you improve the yield and purity of your product by addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The synthesis of this compound can be approached through several routes, each with its own advantages and challenges. The most common starting material is 3-methyl-2-butanol (B147160). However, direct reaction with hydrochloric acid often leads to undesired side products. Alternative methods include:

  • Reaction of 3-methyl-2-butanol with non-rearranging chlorinating agents: Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can convert the alcohol to the desired alkyl chloride while minimizing carbocation rearrangements.

  • Allylic chlorination of 3-methyl-1-butene: This method involves the substitution of a hydrogen atom on the carbon adjacent to the double bond.

  • Addition of HCl to isoprene: This reaction can produce a mixture of chlorinated butenes, including the regioisomer 1-chloro-3-methyl-2-butene, which may be present with the desired product.

Q2: Why is the reaction of 3-methyl-2-butanol with concentrated HCl not recommended for producing this compound?

A2: The reaction of 3-methyl-2-butanol with concentrated HCl proceeds via an SN1 mechanism, which involves the formation of a secondary carbocation intermediate. This secondary carbocation is prone to a 1,2-hydride shift to form a more stable tertiary carbocation. The subsequent attack by the chloride ion on this rearranged carbocation leads to the formation of 2-chloro-2-methylbutane (B165293) as the major product, significantly reducing the yield of the desired this compound.[1]

Q3: What are the main side products to expect during the synthesis of this compound?

A3: The primary side products depend on the synthetic route chosen.

  • From 3-methyl-2-butanol with HCl: The major side product is the rearranged isomer, 2-chloro-2-methylbutane. Elimination reactions can also occur, leading to the formation of alkenes such as 2-methyl-2-butene (B146552) and 3-methyl-1-butene.

  • From 3-methyl-2-butanol with SOCl₂ or PCl₅: While rearrangement is minimized, elimination products can still form, especially at higher temperatures.

  • From allylic chlorination of 3-methyl-1-butene: A mixture of isomeric chlorinated butenes can be formed.

Q4: How can I purify the synthesized this compound?

A4: Purification typically involves a series of steps:

  • Washing: The crude product should be washed with water to remove any remaining acid, followed by a wash with a dilute sodium bicarbonate solution to neutralize any residual acid, and finally with brine to aid in the separation of the organic and aqueous layers.[2][3][4]

  • Drying: The organic layer should be dried over an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) or calcium chloride.

  • Distillation: Fractional distillation is the most effective method for separating this compound from its isomers and other impurities due to differences in their boiling points.[2][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Carbocation Rearrangement: Reaction of 3-methyl-2-butanol with HCl leads to the formation of the more stable 2-chloro-2-methylbutane.Use a non-rearranging chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Incomplete Reaction: The reaction may not have gone to completion.Increase the reaction time or temperature (with caution, as this may promote side reactions). Ensure the molar ratio of reactants is appropriate.
Loss of Product during Workup: The product may be lost during washing or transfer steps.Ensure careful separation of layers during extractions. Minimize transfers between flasks.
Low Purity (Presence of Isomers) Carbocation Rearrangement: As mentioned above, this is a major source of isomeric impurity.Switch to a synthetic route that avoids carbocation intermediates, such as using SOCl₂.
Inefficient Purification: Simple distillation may not be sufficient to separate isomers with close boiling points.Use fractional distillation with a high-efficiency column. Monitor the separation using Gas Chromatography (GC).
Presence of Alkene Impurities Elimination Side Reactions: Higher reaction temperatures or the use of a strong base can promote the formation of alkenes.Maintain a controlled, lower reaction temperature. Avoid strongly basic conditions during workup if possible.
Presence of Unreacted Starting Material Insufficient Reagent or Reaction Time: The chlorinating agent may have been consumed before all the alcohol reacted, or the reaction time was too short.Use a slight excess of the chlorinating agent. Increase the reaction time and monitor the reaction progress by TLC or GC.

Experimental Protocols

Synthesis of this compound from 3-methyl-2-butanol using Thionyl Chloride (Representative Protocol)

This protocol is a representative method designed to minimize carbocation rearrangement. Caution: This reaction should be performed in a well-ventilated fume hood, as it produces toxic gases (SO₂ and HCl).

Materials:

  • 3-methyl-2-butanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-methyl-2-butanol dissolved in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride (and a catalytic amount of pyridine, if used) from the dropping funnel to the alcohol solution with constant stirring. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux gently for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude product by fractional distillation, collecting the fraction corresponding to the boiling point of this compound.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₅H₉Cl104.58~107-109
2-chloro-2-methylbutaneC₅H₁₁Cl106.5986
3-methyl-2-butanolC₅H₁₂O88.15112-114
2-methyl-2-buteneC₅H₁₀70.1338.5
3-methyl-1-buteneC₅H₁₀70.1320.1

Note: Boiling points are approximate and can vary with pressure.

Visualizations

Reaction_Mechanism cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediate cluster_product Product 3-methyl-2-butanol 3-methyl-2-butanol Chlorosulfite_ester Chlorosulfite_ester 3-methyl-2-butanol->Chlorosulfite_ester Reaction with SOCl₂ SOCl2 SOCl2 This compound This compound Chlorosulfite_ester->this compound SNi mechanism SO2 SO2 Chlorosulfite_ester->SO2 HCl HCl Chlorosulfite_ester->HCl

Caption: SNi reaction mechanism for the synthesis of this compound.

Experimental_Workflow Start Start Reaction_Setup Set up reaction of 3-methyl-2-butanol with SOCl₂ Start->Reaction_Setup Quenching Quench reaction with ice Reaction_Setup->Quenching Extraction Liquid-liquid extraction Quenching->Extraction Washing Wash with H₂O, NaHCO₃, Brine Extraction->Washing Drying Dry organic layer with MgSO₄ Washing->Drying Filtration Filter to remove drying agent Drying->Filtration Distillation Fractional Distillation Filtration->Distillation Characterization Analyze product (GC-MS, NMR) Distillation->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting_Tree Start Low Yield or Purity Check_Isomers Isomeric impurities present? Start->Check_Isomers Yes_Isomers Yes Check_Isomers->Yes_Isomers No_Isomers No Check_Isomers->No_Isomers Use_SOCl2 Use non-rearranging reagent (SOCl₂) Yes_Isomers->Use_SOCl2 Check_Starting_Material Unreacted starting material present? No_Isomers->Check_Starting_Material Yes_SM Yes Check_Starting_Material->Yes_SM No_SM No Check_Starting_Material->No_SM Increase_Time_Reagent Increase reaction time or reagent amount Yes_SM->Increase_Time_Reagent Check_Elimination Alkene impurities present? No_SM->Check_Elimination Yes_Alkene Yes Check_Elimination->Yes_Alkene Optimize_Purification Optimize fractional distillation Check_Elimination->Optimize_Purification No Lower_Temp Lower reaction temperature Yes_Alkene->Lower_Temp

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Purification of 2-Chloro-3-methyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-chloro-3-methyl-2-butene.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in crude this compound synthesized from 3-methyl-2-butanol (B147160) and hydrochloric acid?

A1: The primary impurities include:

  • Unreacted starting materials: 3-methyl-2-butanol and residual hydrochloric acid.

  • Isomeric byproduct: 2-chloro-2-methylbutane (B165293), formed via a carbocation rearrangement (1,2-hydride shift) during the synthesis. This is often a significant impurity.

  • Elimination byproducts: Alkenes such as 2-methyl-2-butene, resulting from the elimination of HCl.[1]

  • Water: Introduced during the reaction or work-up.

Q2: What is the general strategy for purifying crude this compound?

A2: A multi-step approach is typically employed, involving:

  • Aqueous Work-up (Washing): To remove water-soluble impurities like HCl and unreacted alcohol.

  • Drying: To remove residual water from the organic phase.

  • Distillation: To separate the desired product from non-volatile impurities and byproducts with different boiling points, particularly the isomeric 2-chloro-2-methylbutane.

Q3: Why is my crude product acidic?

A3: The use of excess hydrochloric acid in the synthesis is the likely cause of acidity in the crude product. It is crucial to neutralize and remove this acid before proceeding with distillation to prevent unwanted side reactions.

Q4: I am observing two distinct spots on my TLC or peaks in my GC analysis of the crude product. What are they likely to be?

A4: The two main components are likely your desired product, this compound, and the rearranged isomer, 2-chloro-2-methylbutane. Gas chromatography (GC) is an excellent method to confirm the presence and relative amounts of these isomers.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Product is cloudy or contains a separate aqueous layer after extraction. Incomplete separation of the aqueous and organic layers during the washing steps, or insufficient drying.Allow the layers to separate completely in the separatory funnel. If an emulsion has formed, adding a small amount of brine (saturated NaCl solution) can help break it. Ensure the organic layer is treated with a sufficient amount of a suitable drying agent (e.g., anhydrous sodium sulfate (B86663), magnesium sulfate) until the liquid is clear.
Low yield of the desired product. Incomplete reaction, significant formation of the rearranged isomer, or loss of product during the work-up.Optimize reaction conditions (temperature, reaction time) to favor the desired product. Careful and efficient extraction and distillation techniques are crucial to minimize product loss.
Product still contains acidic residue after washing. Insufficient washing with sodium bicarbonate solution.Wash the organic layer with a saturated sodium bicarbonate solution until effervescence is no longer observed. Test the aqueous layer with litmus (B1172312) or pH paper to ensure it is neutral or slightly basic.
Poor separation of isomers during distillation. Inefficient distillation setup or similar boiling points of the components.Use a fractional distillation column with a suitable packing material to increase the number of theoretical plates. The significant difference in boiling points between this compound (~60°C) and 2-chloro-2-methylbutane (82-85°C) should allow for good separation with fractional distillation.[1][2]

Data Presentation

Table 1: Physical Properties of this compound and Key Impurities

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Solubility
This compoundC₅H₉Cl104.58~ 60[1]Soluble in organic solvents, limited solubility in water.[1]
2-Chloro-2-methylbutaneC₅H₁₁Cl106.5982-85[2]Insoluble in water.
3-Methyl-2-butanolC₅H₁₂O88.15131-132Soluble in water.
2-Methyl-2-buteneC₅H₁₀70.1338.5Insoluble in water.

Experimental Protocols

Aqueous Work-up (Washing) of Crude this compound

Objective: To remove unreacted HCl, 3-methyl-2-butanol, and other water-soluble impurities.

Methodology:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of cold deionized water and gently shake the funnel, venting frequently to release any pressure.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the organic layer in the separatory funnel. Swirl the funnel without the stopper until the initial vigorous effervescence subsides. Then, stopper the funnel and shake gently, with frequent venting.

  • Allow the layers to separate and discard the aqueous layer. Repeat this step until no more gas evolves upon addition of the bicarbonate solution.

  • Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to help remove dissolved water and break any emulsions.

  • Separate and discard the aqueous brine layer. The remaining organic layer contains the crude product.[3][4]

Drying of the Washed Product

Objective: To remove residual water from the organic product.

Methodology:

  • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

  • Add a suitable anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), in small portions with swirling.

  • Continue adding the drying agent until some of it no longer clumps together and swirls freely in the solution, indicating that all the water has been absorbed.

  • Allow the mixture to stand for 10-15 minutes to ensure complete drying.

  • Separate the dried liquid from the drying agent by decantation or gravity filtration into a round-bottom flask suitable for distillation.

Purification by Fractional Distillation

Objective: To separate this compound from the isomeric byproduct 2-chloro-2-methylbutane and any other remaining impurities.

Methodology:

  • Set up a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Add a few boiling chips to the round-bottom flask containing the dried crude product.

  • Gently heat the distillation flask.

  • Carefully monitor the temperature at the distillation head.

  • Collect the fraction that distills at or near the boiling point of this compound (~60°C).[1]

  • The temperature should then rise as the higher-boiling point isomer, 2-chloro-2-methylbutane, begins to distill (82-85°C).[2] Collect this in a separate receiving flask.

  • Do not distill to dryness.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Crude Product (this compound, isomer, acid, unreacted alcohol) washing Aqueous Work-up (Water, NaHCO3, Brine) start->washing Remove water-soluble impurities drying Drying (e.g., Na2SO4) washing->drying Remove residual water distillation Fractional Distillation drying->distillation Separate by boiling point product Pure this compound distillation->product byproducts Impurities (Isomer, etc.) distillation->byproducts

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_issues Potential Issues cluster_solutions Solutions start Crude Product Analysis (e.g., GC, TLC) acidic_product Product is Acidic start->acidic_product cloudy_product Product is Cloudy start->cloudy_product isomer_impurity Isomer Impurity Present start->isomer_impurity wash_bicarb Wash with NaHCO3 acidic_product->wash_bicarb dry_thoroughly Dry with Anhydrous Salt cloudy_product->dry_thoroughly fractional_distill Perform Fractional Distillation isomer_impurity->fractional_distill

Caption: Troubleshooting logic for common issues in product purification.

References

Technical Support Center: Managing Reaction Kinetics of 2-Chloro-3-methyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-chloro-3-methyl-2-butene.

Frequently Asked Questions (FAQs)

Q1: My reaction is proceeding very slowly. What factors are likely affecting the reaction rate?

A1: The rate of reactions involving this compound, a tertiary alkyl halide, is significantly influenced by several factors. The most common culprits for slow reaction rates are temperature, solvent choice, and the concentration of reactants.[1][2]

  • Temperature: Reaction rates generally increase with temperature.[1] Increasing the temperature provides more kinetic energy to the molecules, leading to more frequent and energetic collisions.[1][2]

  • Solvent: For SN1 and E1 reactions, which are common for this tertiary halide, a polar protic solvent (e.g., water, ethanol (B145695), methanol) is ideal for stabilizing the carbocation intermediate and the leaving group, thus speeding up the rate-determining step.[3] Using a nonpolar or polar aprotic solvent will slow these reactions considerably.

  • Concentration: The rate of SN1 and E1 reactions is typically dependent only on the concentration of the alkyl halide.[4] However, ensuring your nucleophile or base is present in sufficient concentration is crucial for the subsequent steps of the reaction.

Use the following troubleshooting guide to diagnose the issue.

G start Low Reaction Rate Observed check_temp Is the reaction temperature optimized? start->check_temp increase_temp Action: Increase temperature. Monitor for side products. check_temp->increase_temp No check_solvent Are you using an appropriate solvent? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Action: Switch to a polar protic solvent (e.g., H2O, EtOH) to stabilize the carbocation. check_solvent->change_solvent No check_nucleophile Is the nucleophile/base strong enough or sufficiently concentrated? check_solvent->check_nucleophile Yes change_solvent->check_nucleophile change_nucleophile Action: Use a stronger nucleophile (for SN2 on other substrates) or a stronger/more concentrated base (for E2). check_nucleophile->change_nucleophile No end_node Reaction rate should improve. Continue monitoring. check_nucleophile->end_node Yes change_nucleophile->end_node

Caption: Troubleshooting workflow for a slow reaction rate.

Q2: I am getting a mixture of substitution and elimination products. How can I control the product ratio?

A2: this compound is a tertiary alkyl halide, which means it can readily undergo both substitution (SN1) and elimination (E1) reactions, often concurrently, because both pathways proceed through a common tertiary carbocation intermediate.[5] The key to controlling the product ratio lies in manipulating the reaction conditions.

  • Temperature: Higher temperatures favor elimination over substitution.[6] Elimination reactions result in an increase in the number of molecules in the system, which is entropically favored at higher temperatures.

  • Base/Nucleophile:

    • To favor elimination (E1/E2) , use a strong, sterically hindered base (like potassium tert-butoxide) or a high concentration of a strong, non-hindered base (like sodium ethoxide in ethanol).[6][7] Using a weak base will favor the E1 pathway.[3]

    • To favor substitution (SN1) , use a weak nucleophile that is also a poor base (e.g., water, methanol, ethanol).[3][8] This process is often referred to as solvolysis.

The following diagram illustrates the competing pathways.

G reactant This compound carbocation Tertiary Carbocation Intermediate reactant->carbocation Slow, Rate- Determining Step nucleophile + Nucleophile (Nu:) (e.g., H₂O, ROH) carbocation->nucleophile base - H⁺ by Base (B:) (e.g., H₂O, ROH) carbocation->base sn1_path SN1 Pathway e1_path E1 Pathway subst_product Substitution Product nucleophile->subst_product Fast elim_product Elimination Product (2-methyl-2-butene) base->elim_product Fast

Caption: Competing SN1 and E1 reaction pathways.

The table below summarizes how to influence the reaction outcome.

FactorTo Favor Substitution (SN1)To Favor Elimination (E1/E2)
Temperature Lower TemperaturesHigher Temperatures[6]
Base/Nucleophile Weak, non-basic nucleophile (e.g., H₂O, CH₃OH)[3][8]Strong, concentrated base (e.g., KOH, NaOEt)[6]
Solvent Polar Protic (e.g., water, alcohols)Ethanol encourages elimination[6]
Q3: What is a typical experimental protocol for an elimination reaction of this substrate?

A3: A common procedure to favor elimination is dehydrohalogenation using a strong base in an alcoholic solvent. The following is a representative protocol for the synthesis of 2-methyl-2-butene (B146552).

Objective: To synthesize 2-methyl-2-butene from this compound via an E2/E1 elimination reaction.

Materials:

  • This compound

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol

  • Separatory funnel

  • Distillation apparatus

  • Drying agent (e.g., anhydrous sodium sulfate)

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Dissolve KOH in ethanol under reflux to prepare alcoholic potash. react 2. Slowly add this compound to the heated solution. prep->react reflux 3. Reflux the mixture for a specified time (e.g., 1-2 hours) to ensure complete reaction. react->reflux distill 4. Distill the alkene product directly from the reaction mixture. reflux->distill wash 5. Wash the distillate with water to remove ethanol and salts. distill->wash dry 6. Dry the organic layer over anhydrous Na₂SO₄. wash->dry final_distill 7. Perform a final fractional distillation to obtain the pure alkene. dry->final_distill

Caption: Experimental workflow for dehydrohalogenation.

Detailed Steps:

  • Preparation: Carefully prepare a solution of potassium hydroxide in ethanol (alcoholic potash). This is a strongly basic solution that will promote elimination.[9][10]

  • Reaction: In a round-bottom flask fitted with a reflux condenser, heat the alcoholic potash solution. Slowly add the this compound to the flask.

  • Reflux: Heat the reaction mixture to reflux for approximately 1-2 hours. Heating the reaction favors the elimination pathway.[6] The major product expected is 2-methyl-2-butene, following Saytzeff's rule, which predicts the formation of the more substituted (and thus more stable) alkene.[9]

  • Work-up: After cooling, the product (2-methyl-2-butene) can be separated from the reaction mixture. Since it has a low boiling point, it can often be distilled directly from the reaction flask.

  • Purification: The collected distillate should be washed with water to remove any remaining ethanol or salts. The organic layer is then dried with a suitable drying agent like anhydrous sodium sulfate (B86663) and may be further purified by a final distillation.

Q4: Why am I observing a rearranged product in my reaction?

A4: While the tertiary carbocation formed from this compound is already quite stable and unlikely to rearrange, carbocation rearrangements are a critical consideration in many SN1/E1 reactions.[5] If you are working with a related secondary halide, such as 2-chloro-3-methylbutane, rearrangement is a very likely event.

The mechanism involves a 1,2-hydride shift, where a hydrogen atom from an adjacent carbon moves to the positively charged carbon, resulting in a more stable carbocation. For example, the hydrolysis of (R)-2-chloro-3-methylbutane proceeds through a secondary carbocation which then rearranges via a 1,2-hydride shift to a more stable tertiary carbocation before the nucleophile attacks.[5][11] If you suspect an unexpected isomer, carefully analyze your starting material for impurities and consider the possibility of such rearrangements if your substrate is not tertiary.

References

Technical Support Center: Large-Scale Synthesis of 2-Chloro-3-methyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of 2-chloro-3-methyl-2-butene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide troubleshooting guidance for the industrial production of this key chemical intermediate.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound via different manufacturing routes.

Route 1: Synthesis from Isoprene (B109036) and Hydrogen Chloride

This is a common industrial route, but it is often plagued by the formation of isomeric byproducts and polymerization.

Issue 1: Low Yield and Formation of Isomeric Byproduct (3-Chloro-3-methyl-1-butene)

  • Question: Our synthesis of this compound from isoprene and HCl is resulting in a low yield of the desired product, with a significant amount of the isomeric impurity, 3-chloro-3-methyl-1-butene (B3368806). How can we improve the selectivity towards the desired product?

  • Answer: The reaction of isoprene with hydrogen chloride can proceed via two main pathways, leading to a mixture of 1-chloro-3-methyl-2-butene (B146958) (prenyl chloride, the desired product) and 3-chloro-3-methyl-1-butene.[1] The formation of the undesired isomer is a common challenge. To enhance the selectivity towards this compound, consider the following strategies:

    • Catalyst Implementation: Employ a copper(I) halide complex catalyst. This has been shown to improve the selectivity and reaction rate, even at lower temperatures.[1]

    • Temperature Control: Maintain a reaction temperature in the range of -30°C to +30°C. Lower temperatures generally favor the formation of the desired kinetic product.[1]

    • Isomerization: The initially formed mixture can be subjected to an isomerization step. The undesired 3-chloro-3-methyl-1-butene can be isomerized to the desired this compound in the presence of hydrogen chloride or a catalyst.[1]

Issue 2: Formation of Dichloromethylbutane Byproduct

  • Question: We are observing the formation of a significant amount of dichloromethylbutane in our large-scale synthesis. What is the cause and how can we minimize it?

  • Answer: The formation of dichloromethylbutane is typically caused by an excess of hydrogen chloride in the reaction mixture. To minimize this side reaction, it is crucial to control the stoichiometry of the reactants.

    • Optimize Molar Ratio: Use a molar ratio of HCl to isoprene of approximately 0.95:1 to 1:1. This will maximize the conversion of isoprene while minimizing the formation of the dichloro-byproduct.[1]

Issue 3: Polymerization of Isoprene

  • Question: During our scale-up, we are experiencing significant issues with the polymerization of isoprene, leading to reactor fouling and reduced yield. What measures can be taken to prevent this?

  • Answer: Isoprene is prone to polymerization, especially in the presence of acidic catalysts. This is a major challenge in large-scale production. The following can help mitigate this issue:

    • Inhibitor Addition: Consider the use of a polymerization inhibitor.

    • Temperature and Residence Time Control: Carefully control the reaction temperature and minimize the residence time of isoprene in the reactor to reduce the likelihood of polymerization.

    • Catalyst Selection: The choice of catalyst can also influence the rate of polymerization.

ParameterRecommended RangeRationale
Reaction Temperature -30°C to +30°CLower temperatures favor the desired kinetic product and reduce polymerization.[1]
HCl:Isoprene Molar Ratio 0.95:1 to 1:1Minimizes the formation of dichloromethylbutane.[1]
Catalyst Copper(I) halide complexImproves selectivity and reaction rate.[1]

Experimental Protocol: Synthesis of this compound from Isoprene

This protocol is a generalized procedure based on common industrial practices. Specific parameters may need to be optimized for your particular setup.

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a gas inlet, a temperature probe, and a condenser is charged with a solution of the copper(I) halide catalyst in an appropriate inert solvent.

  • Cooling: The reactor is cooled to the desired reaction temperature (e.g., 0°C).

  • Reactant Addition: Isoprene is added to the reactor. Gaseous hydrogen chloride is then bubbled through the solution at a controlled rate, maintaining the desired molar ratio.

  • Reaction Monitoring: The reaction is monitored by gas chromatography (GC) to determine the conversion of isoprene and the selectivity towards the desired product.

  • Work-up: Once the reaction is complete, the reaction mixture is washed with water and a mild base (e.g., sodium bicarbonate solution) to remove excess HCl and the catalyst.

  • Purification: The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the product is purified by fractional distillation.

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_purification Purification reactor_setup Reactor Setup cooling Cooling to 0°C reactor_setup->cooling reactant_addition Add Isoprene & HCl cooling->reactant_addition monitoring Monitor by GC reactant_addition->monitoring workup Aqueous Work-up monitoring->workup distillation Fractional Distillation workup->distillation carbocation_rearrangement start 3-Methyl-2-butanol protonation Protonation by HCl start->protonation secondary_carbocation Secondary Carbocation (Unstable) protonation->secondary_carbocation hydride_shift 1,2-Hydride Shift secondary_carbocation->hydride_shift Rearrangement desired_product This compound (Minor Product) secondary_carbocation->desired_product + Cl- tertiary_carbocation Tertiary Carbocation (More Stable) hydride_shift->tertiary_carbocation undesired_product 2-Chloro-2-methylbutane (Major Product) tertiary_carbocation->undesired_product + Cl-

References

Validation & Comparative

A Comparative Analysis of ¹H and ¹³C NMR Spectra of 2-Chloro-3-methyl-2-butene and a Halogenated Alkene Analogue

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectral characteristics of 2-chloro-3-methyl-2-butene in comparison to its bromo-analogue and a non-halogenated counterpart, providing valuable data for researchers in organic synthesis and drug development.

This guide presents a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. For comparative purposes, the spectral data of 2-bromo-3-methyl-2-butene (B1594980) and the non-halogenated parent structure, 2,3-dimethyl-2-butene, are also provided. This information is crucial for the structural elucidation and purity assessment of these and similar compounds in a research and development setting.

¹H and ¹³C NMR Spectral Data

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) ppmSplitting PatternIntegrationAssignment
This compound ~1.70Singlet3HMethyl group (C1)
~1.85Singlet6HTwo methyl groups (C4, C5)
2-Bromo-3-methyl-2-butene 1.83Singlet3HMethyl group
2.02Singlet6HTwo methyl groups
2,3-Dimethyl-2-butene 1.64Singlet12HFour methyl groups

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ) ppmAssignment
This compound ~20–25Methyl carbons
~35–40Allylic carbon
~125–130sp² carbon with Cl
~130–135sp² carbon with methyl groups
2-Bromo-3-methyl-2-butene 22.1, 25.9Methyl carbons
120.4, 129.1Alkene carbons
2,3-Dimethyl-2-butene 20.2Methyl carbons
123.8Alkene carbons

Experimental Protocol for NMR Analysis

The following is a general procedure for the acquisition of ¹H and ¹³C NMR spectra for low-molecular-weight organic compounds.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid compound or dispense 10-20 µL of the liquid sample into a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with the analyte's signals.

  • Transfer the solution to a standard 5 mm NMR tube. Ensure the liquid column height is at least 4 cm.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.

  • Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve homogeneity, which is essential for high-resolution spectra. This can be done manually or automatically.

3. Data Acquisition:

  • For ¹H NMR:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., a 30° or 45° pulse).

    • Set the number of scans (e.g., 8-16 for a concentrated sample).

    • Set the relaxation delay (e.g., 1-2 seconds).

  • For ¹³C NMR:

    • Set the spectral width to cover the expected range of carbon signals (typically 0-220 ppm).

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 128, 256, or more).

    • Set an appropriate relaxation delay.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Analyze the splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the atoms.

NMR Analysis Workflow

The following diagram illustrates the logical workflow of an NMR analysis, from sample preparation to the final interpretation of the spectra.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Sample Analyte Solvent Deuterated Solvent Sample->Solvent Dissolve NMR_Tube NMR Tube Solvent->NMR_Tube Transfer Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Insert Locking Locking Spectrometer->Locking Shimming Shimming Locking->Shimming Acquisition Pulse Sequence & Acquisition Shimming->Acquisition FID Free Induction Decay (FID) Acquisition->FID FT Fourier Transform FID->FT Phasing Phasing & Calibration FT->Phasing Spectrum NMR Spectrum Phasing->Spectrum Interpretation Structural Elucidation Spectrum->Interpretation Final_Structure Final Structure Interpretation->Final_Structure Final Structure

Caption: A flowchart illustrating the key stages of NMR analysis.

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 2-chloro-3-methyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the mass spectrometric fragmentation patterns of 2-chloro-3-methyl-2-butene and its structural isomer, 2-chloro-2-methylbutane (B165293), provides valuable insights for researchers in drug development and chemical analysis. Understanding these fragmentation pathways is crucial for the structural elucidation of halogenated organic compounds.

This guide presents a comparative analysis of the electron ionization (EI) mass spectra of this compound and 2-chloro-2-methylbutane. While both compounds share the same molecular formula (C₅H₉Cl) and nominal mass, their distinct structural arrangements lead to unique fragmentation patterns, allowing for their unambiguous identification.

Comparison of Fragmentation Patterns

The mass spectra of this compound and its saturated counterpart, 2-chloro-2-methylbutane, are dominated by fragmentation events initiated by the loss of a chlorine atom or an alkyl radical. The presence of a double bond in this compound introduces specific fragmentation pathways not observed in the saturated analogue.

A key differentiator is the presence of a prominent peak at m/z 69 in the spectrum of this compound, corresponding to the loss of a chlorine atom to form a stable tertiary allylic carbocation. In contrast, the spectrum of 2-chloro-2-methylbutane is characterized by a base peak at m/z 71, resulting from the loss of a methyl radical.

Below is a summary of the major fragment ions observed in the mass spectra of the two compounds.

m/z Proposed Fragment Ion Relative Abundance (%) in this compound (estimated) Relative Abundance (%) in 2-chloro-2-methylbutane
104/106[C₅H₉Cl]⁺ (Molecular Ion)LowLow
89/91[M - CH₃]⁺ModerateHigh
71[C₅H₁₁]⁺Low100 (Base Peak)
69[C₅H₉]⁺100 (Base Peak) Low
55[C₄H₇]⁺ModerateModerate
41[C₃H₅]⁺HighHigh

Note: The relative abundances for this compound are estimated from the NIST WebBook mass spectrum image due to data availability limitations.

Fragmentation Pathways

The fragmentation of these molecules under electron ionization can be visualized through logical pathways. The initial ionization event creates a molecular ion, which then undergoes a series of bond cleavages to produce the observed fragment ions.

fragmentation_pathway cluster_target This compound M_target [C₅H₉Cl]⁺˙ m/z 104/106 F1_target [C₅H₉]⁺ m/z 69 M_target->F1_target - Cl• F2_target [C₄H₆Cl]⁺ m/z 89/91 M_target->F2_target - CH₃• F3_target [C₄H₇]⁺ m/z 55 F1_target->F3_target - CH₂

Fragmentation pathway of this compound.

fragmentation_workflow cluster_comparison 2-chloro-2-methylbutane M_comp [C₅H₁₁Cl]⁺˙ m/z 106/108 F1_comp [C₄H₈Cl]⁺ m/z 91/93 M_comp->F1_comp - CH₃• F2_comp [C₅H₁₁]⁺ m/z 71 M_comp->F2_comp - Cl• F3_comp [C₄H₉]⁺ m/z 57 F2_comp->F3_comp - CH₂

Fragmentation pathway of 2-chloro-2-methylbutane.

Experimental Protocols

The mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Gas Chromatography (GC) Conditions:

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped to 200°C at a rate of 10°C/min.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Range: m/z 35-200

The experimental workflow for analyzing volatile organic compounds like this compound by GC-MS is a standardized procedure ensuring accurate and reproducible results.

experimental_workflow Sample Sample Preparation (Dilution in appropriate solvent) GC Gas Chromatography (Separation of components) Sample->GC Ionization Electron Ionization (70 eV) GC->Ionization MassAnalyzer Mass Analyzer (Quadrupole) Ionization->MassAnalyzer Detector Detector (Electron Multiplier) MassAnalyzer->Detector Data Data Acquisition & Analysis Detector->Data

Experimental workflow for GC-MS analysis.

This comparative guide highlights the power of mass spectrometry in distinguishing between closely related isomers. The unique fragmentation patterns serve as a chemical fingerprint, enabling confident identification, which is a cornerstone of modern analytical chemistry and drug discovery.

Interpreting the Infrared Spectrum of 2-chloro-3-methyl-2-butene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the infrared (IR) spectrum of 2-chloro-3-methyl-2-butene, comparing its expected spectral features with those of analogous compounds, 2,3-dimethyl-2-butene (B165504) and 2-chloro-2-methylpropane (B56623). This document is intended for researchers, scientists, and professionals in drug development who utilize IR spectroscopy for structural elucidation.

Comparative Analysis of IR Absorptions

The primary IR absorptions for this compound are anticipated to arise from C-H, C=C, and C-Cl bond vibrations. The following table summarizes the expected wavenumber ranges for these functional groups and compares them with those of the selected alternative compounds. This comparison helps in understanding the contribution of each structural feature to the overall spectrum.

Functional GroupBond TypeThis compound (Expected, cm⁻¹)2,3-dimethyl-2-butene (Reference, cm⁻¹)2-chloro-2-methylpropane (Reference, cm⁻¹)
Alkylsp³ C-H Stretch2850-3000 (s)2850-3000 (s)~2880-3080 (s)[1]
Alkenesp² C-H StretchN/A (tetrasubstituted)N/A (tetrasubstituted)N/A
AlkeneC=C Stretch1620-1680 (weak or absent)[2][3]Absent (symmetrical)[4]N/A
Alkyl HalideC-Cl Stretch550-850 (s)[5][6][7]N/A~580-780 (s)[1]
AlkylCH₃ Bend~1375 and 1450 (m)[6]~1375 and 1450 (m)Present
SkeletalC-C VibrationsFingerprint RegionFingerprint Region~1200-1255 (s)[1]

Intensity abbreviations: (s) - strong, (m) - medium, (w) - weak

Key Interpretive Points:

  • sp³ C-H Stretching: All three molecules exhibit strong absorptions just below 3000 cm⁻¹ due to the stretching of C-H bonds on methyl groups.[2][4][8][9]

  • C=C Stretching: this compound is a tetrasubstituted alkene. Due to the symmetry around the double bond, the change in dipole moment during the C=C stretching vibration is minimal, which is expected to result in a very weak or potentially absent absorption band in the 1620-1680 cm⁻¹ region.[10][11] This is similar to 2,3-dimethyl-2-butene, where the C=C stretch is IR inactive due to perfect symmetry.[4]

  • C-Cl Stretching: A strong absorption in the fingerprint region, typically between 550-850 cm⁻¹, is characteristic of the C-Cl stretching vibration.[5][6][7] This peak is expected to be a prominent feature in the spectra of both this compound and 2-chloro-2-methylpropane.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This section details a standard procedure for acquiring the IR spectrum of a liquid sample like this compound using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Objective: To obtain a high-quality infrared spectrum of a liquid sample for structural analysis.

Materials:

  • FT-IR Spectrometer with ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)

  • Sample: this compound

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free laboratory wipes

  • Personal Protective Equipment (gloves, safety glasses)

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum Acquisition:

    • Carefully clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Lower the ATR press to ensure no sample is present.

    • Acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Raise the ATR press.

    • Place a small drop of the liquid sample (this compound) onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

  • Sample Spectrum Acquisition:

    • Carefully lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

    • If necessary, perform a baseline correction to ensure all peaks originate from a flat baseline. .

  • Cleaning:

    • Raise the press and thoroughly clean the ATR crystal and the press tip with a solvent-moistened, lint-free wipe.

    • Confirm the crystal is clean by taking another background scan and comparing it to the initial one.

Visualization of IR Spectrum Interpretation Workflow

The logical process for interpreting an unknown IR spectrum can be visualized as a flowchart. This process generally starts by examining the major functional group regions and then moves to the more complex fingerprint region for confirmation.

IR_Interpretation_Workflow Start Acquire IR Spectrum Region_Check Examine 4000-1500 cm⁻¹ (Functional Group Region) Start->Region_Check CH_Stretch Check ~3000 cm⁻¹ for C-H Stretches Region_Check->CH_Stretch Double_Bond_Region Check 1800-1600 cm⁻¹ (Double Bond Region) Region_Check->Double_Bond_Region Fingerprint_Region Examine < 1500 cm⁻¹ (Fingerprint Region) Region_Check->Fingerprint_Region Above_3000 Peaks > 3000 cm⁻¹? (sp², sp C-H) CH_Stretch->Above_3000 Below_3000 Peaks < 3000 cm⁻¹? (sp³ C-H) CH_Stretch->Below_3000 Final_Structure Propose Structure Above_3000->Final_Structure Below_3000->Final_Structure Carbonyl Strong peak ~1700 cm⁻¹? (C=O) Double_Bond_Region->Carbonyl Alkene_CC Weak/Medium peak ~1680-1620 cm⁻¹? (C=C) Double_Bond_Region->Alkene_CC Carbonyl->Final_Structure Alkene_CC->Final_Structure CCl_Bond Strong peak ~850-550 cm⁻¹? (C-Cl) Fingerprint_Region->CCl_Bond CCl_Bond->Final_Structure

Caption: Workflow for IR spectrum analysis.

References

Unveiling the Reactivity Landscape: A Comparative Analysis of 2-chloro-3-methyl-2-butene and Other Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of alkyl halides is paramount for designing and optimizing synthetic pathways. This guide provides a comprehensive comparison of the reactivity of 2-chloro-3-methyl-2-butene with other alkyl halides, supported by experimental data and detailed protocols.

At the heart of this analysis lies the concept of nucleophilic substitution, a cornerstone of organic chemistry. The reactivity of an alkyl halide in these reactions is fundamentally dictated by its structure, the nature of the leaving group, the strength of the nucleophile, and the solvent conditions. This compound, a tertiary vinylic halide, presents a unique case study due to the electronic effects of the double bond and the steric hindrance around the reactive center.

The Sₙ1 Pathway: A Predominant Mechanism for Tertiary Halides

Tertiary alkyl halides, such as this compound, predominantly undergo nucleophilic substitution via the Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism. This two-step process involves the initial, rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by a nucleophile. The stability of this carbocation is the principal factor governing the reaction rate.

The tertiary carbocation formed from this compound is stabilized by the inductive effect of the three alkyl groups attached to the positively charged carbon. This dispersal of positive charge lowers the activation energy for its formation, thus accelerating the reaction.

Comparative Solvolysis Rates: A Quantitative Look at Reactivity

A seminal study by Streitwieser on the solvolysis of various alkyl bromides in 80% aqueous ethanol (B145695) at 25°C provides a clear illustration of the dramatic increase in reaction rate with increasing substitution at the alpha-carbon.[1] This trend is directly attributable to the increasing stability of the corresponding carbocation intermediates.

Alkyl HalideStructureClassificationRelative Rate of Solvolysis (80% Ethanol, 25°C)
Methyl bromideCH₃BrMethyl1
Ethyl bromideCH₃CH₂BrPrimary2
Isopropyl bromide(CH₃)₂CHBrSecondary43
tert-Butyl bromide(CH₃)₃CBrTertiary1,200,000

Data adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions. McGraw-Hill, 1962.[1]

Further comparative data for the solvolysis of other tertiary alkyl chlorides in various solvents highlights the influence of structure on reactivity. For instance, the solvolysis rate of 1-chloro-1-methylcyclohexane (B1295254) is significantly faster than that of tert-butyl chloride in protic solvents, a phenomenon attributed to the relief of steric strain upon ionization to the carbocation.[2]

Alkyl HalideSolventTemperature (°C)Rate Constant (s⁻¹)
tert-Butyl chloride80% Ethanol251.46 x 10⁻⁵
1-Chloro-1-methylcyclohexane80% Ethanol25~1.32 x 10⁻³ (estimated from relative rate data)
2-Chloro-2-methylbutane80% Ethanol25Data not available
This compound80% Ethanol25Data not available

Based on the principles of carbocation stability, it is anticipated that the solvolysis rate of this compound would be comparable to or slightly faster than that of tert-butyl chloride due to the similar tertiary nature of the carbocation formed. The presence of the double bond in this compound might have a modest electronic influence on the carbocation stability.

Experimental Protocols: Measuring Reactivity in the Laboratory

The following protocol outlines a general method for determining the solvolysis rate of a tertiary alkyl halide, such as tert-butyl chloride, by monitoring the production of hydrochloric acid. This method can be adapted to compare the reactivity of this compound with other alkyl halides.

Objective: To determine the first-order rate constant for the solvolysis of a tertiary alkyl halide in an aqueous ethanol solution.

Materials:

  • Tertiary alkyl halide (e.g., tert-butyl chloride, this compound)

  • 80% Ethanol (v/v)

  • Standardized sodium hydroxide (B78521) solution (approx. 0.02 M)

  • Phenolphthalein (B1677637) indicator solution

  • Constant temperature water bath

  • Burette, pipettes, flasks, and other standard laboratory glassware

Procedure:

  • Prepare a solution of the alkyl halide in 80% ethanol of a known concentration (e.g., 0.1 M).

  • Place a known volume of the 80% ethanol solvent in a flask and allow it to equilibrate to the desired reaction temperature in the constant temperature water bath.

  • Add a few drops of phenolphthalein indicator to the flask.

  • Initiate the reaction by adding a precise volume of the alkyl halide solution to the flask and start a timer simultaneously.

  • Immediately, begin titrating the liberated HCl with the standardized NaOH solution. The goal is to maintain a faint pink color of the indicator.

  • Record the volume of NaOH added at regular time intervals.

  • Continue the titration until the reaction is essentially complete (i.e., the rate of NaOH addition becomes negligible).

Data Analysis: The concentration of the alkyl halide remaining at time t, [RCl]t, can be calculated from the volume of NaOH used. The first-order rate constant, k, can then be determined from the integrated rate law:

ln([RCl]t / [RCl]₀) = -kt

A plot of ln([RCl]t) versus time will yield a straight line with a slope of -k.

Visualizing Reaction Pathways

The Sₙ1 reaction mechanism can be visualized as a two-step process, as depicted in the following diagram generated using Graphviz.

SN1_Mechanism Reactant R-X (Alkyl Halide) Carbocation R⁺ (Carbocation) + X⁻ Reactant->Carbocation Slow, Rate-Determining Step Product R-Nu (Product) Carbocation->Product Fast, Nucleophilic Attack (Nu⁻)

Caption: The Sₙ1 reaction pathway involves a slow, rate-determining carbocation formation step.

For a comparative experimental workflow, the following diagram illustrates the process of determining relative solvolysis rates.

Solvolysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Titration cluster_analysis Data Analysis p1 Prepare solutions of Alkyl Halides (RX) r1 Initiate solvolysis at constant temperature p1->r1 p2 Prepare solvent system (e.g., 80% Ethanol) p2->r1 p3 Prepare standardized NaOH solution r2 Titrate liberated H⁺ with NaOH at time intervals p3->r2 r1->r2 a1 Calculate [RX]t at each time point r2->a1 a2 Plot ln[RX]t vs. time a1->a2 a3 Determine rate constant (k) from the slope a2->a3

Caption: Workflow for the experimental determination of solvolysis rate constants.

Conclusion

The reactivity of this compound in nucleophilic substitution reactions is predicted to be high, characteristic of a tertiary alkyl halide that proceeds through a stable carbocation intermediate via the Sₙ1 mechanism. While direct quantitative data for its solvolysis is elusive, comparisons with other tertiary alkyl halides strongly support this assertion. The experimental protocols provided herein offer a robust framework for researchers to quantitatively assess the reactivity of this compound and other alkyl halides, enabling informed decisions in synthetic design and drug development.

References

A Comparative Guide to the SN1 Reactivity of 2-Chloro-3-methyl-2-butene and 2-Chloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Framework: Carbocation Stability and SN1 Reaction Rates

The rate-determining step of an SN1 reaction is the formation of a carbocation intermediate. Therefore, the rate of an SN1 reaction is directly proportional to the stability of the carbocation formed.

  • 2-Chloro-2-methylbutane (B165293) is a tertiary alkyl halide. Upon ionization, it forms a tertiary carbocation . The stability of this carbocation is attributed to the electron-donating inductive effects and hyperconjugation of the surrounding alkyl groups.

  • 2-Chloro-3-methyl-2-butene is a tertiary allylic halide. Its ionization yields a tertiary allylic carbocation . This carbocation is stabilized by both the inductive effects and hyperconjugation from the alkyl groups, as well as by resonance , which delocalizes the positive charge over multiple carbon atoms.

Resonance is a significantly more powerful stabilizing effect than hyperconjugation.[1] Consequently, the tertiary allylic carbocation formed from this compound is expected to be substantially more stable than the tertiary carbocation from 2-chloro-2-methylbutane. This increased stability of the intermediate is predicted to lead to a significantly faster rate of SN1 solvolysis for this compound. In fact, allylic halides are noted to react much more rapidly in nucleophilic substitution reactions than their saturated counterparts.

Performance Comparison: Expected Relative Rates

While a direct experimental comparison for the two title compounds is elusive, the relative rates of solvolysis for various alkyl halides in SN1 reactions have been extensively studied. This data provides a quantitative context for the impact of substrate structure on reactivity.

SubstrateClassificationRelative Rate of Solvolysis (80% Ethanol, 25°C)
CH₃BrMethyl1
CH₃CH₂BrPrimary2
(CH₃)₂CHBrSecondary43
(CH₃)₃CBr Tertiary 1,200,000 [2]
Allyl Chloride Primary Allylic ~800 times faster than propyl chloride

Note: The data for tert-butyl bromide provides a baseline for the high reactivity of a tertiary alkyl halide.[2] The significant rate enhancement for allyl chloride over a primary alkyl halide underscores the powerful effect of allylic stabilization.

Based on the principles of carbocation stability, it is anticipated that the solvolysis rate of this compound would be considerably greater than that of 2-chloro-2-methylbutane under identical conditions.

Experimental Protocols: Determination of Solvolysis Rates

To empirically determine the relative rates of SN1 solvolysis for this compound and 2-chloro-2-methylbutane, the following experimental protocol, adapted from established methods for similar substrates, can be employed.[3] The rate of reaction is monitored by measuring the production of hydrochloric acid over time.

Objective: To determine and compare the first-order rate constants for the solvolysis of this compound and 2-chloro-2-methylbutane in a mixed solvent system (e.g., 50:50 isopropanol/water).

Materials:

  • This compound

  • 2-chloro-2-methylbutane

  • Isopropanol

  • Deionized water

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.05 M)

  • Bromothymol blue indicator solution

  • Erlenmeyer flasks

  • Burette

  • Pipettes

  • Stopwatch

  • Constant temperature water bath

Procedure:

  • Solvent Preparation: Prepare a 50:50 (v/v) isopropanol-water solvent mixture.

  • Reaction Setup: In a 125 mL Erlenmeyer flask, place 50 mL of the 50:50 isopropanol-water solvent. Add 3-5 drops of bromothymol blue indicator.

  • Initial Titration: From a burette, add a precise, small volume (e.g., 0.50 mL) of the standardized NaOH solution to the flask. The solution should turn blue, indicating a basic environment.

  • Reaction Initiation: Using a pipette, add a known volume (e.g., 1.0 mL) of the alkyl chloride (either this compound or 2-chloro-2-methylbutane) to the flask. Start the stopwatch immediately upon addition. Swirl the flask to ensure thorough mixing.

  • Data Collection: Record the time it takes for the solution to change from blue to yellow. This color change indicates that the HCl produced by the solvolysis has neutralized the added NaOH.

  • Subsequent Titrations: As soon as the solution turns yellow, add another precise aliquot (e.g., 0.50 mL) of the NaOH solution. The solution will turn blue again. Record the time for the subsequent color change to yellow.

  • Continue Monitoring: Repeat step 6 for several aliquots of NaOH to obtain a series of time points for the reaction's progress.

  • "Infinity" Reading: To determine the total amount of HCl that will be produced, the reaction must be driven to completion. This can be achieved by heating the reaction mixture in a warm water bath (around 60°C) for 20-30 minutes after the last timed aliquot. Cool the solution to room temperature and then titrate to the endpoint with the NaOH solution. This final volume of NaOH corresponds to the total amount of alkyl chloride that reacted.

  • Repeat for the Other Substrate: Perform the same procedure for the other alkyl chloride under identical conditions (temperature, concentrations, etc.).

Data Analysis:

The first-order rate constant (k) can be determined by plotting the natural logarithm of the concentration of the unreacted alkyl halide versus time. The concentration of the alkyl halide at any given time can be calculated from the volume of NaOH used. The plot should yield a straight line with a slope equal to -k.

Visualizations

SN1_Mechanism_Comparison cluster_tert_alkyl 2-chloro-2-methylbutane cluster_tert_allylic This compound tert_alkyl_halide Tertiary Alkyl Halide tert_carbocation Tertiary Carbocation (Stabilized by Hyperconjugation) tert_alkyl_halide->tert_carbocation Slow, RDS products_tert Products tert_carbocation->products_tert Fast tert_allylic_halide Tertiary Allylic Halide tert_allylic_carbocation Tertiary Allylic Carbocation (Stabilized by Resonance and Hyperconjugation) tert_allylic_halide->tert_allylic_carbocation Faster, RDS products_allyl Products tert_allylic_carbocation->products_allyl Fast

Caption: SN1 reaction pathways for the two substrates.

Carbocation_Stability Energy Energy Reaction Coordinate Reaction Coordinate start Reactants tert_carbocation Tertiary Carbocation start->tert_carbocation Higher Activation Energy tert_allylic_carbocation Tertiary Allylic Carbocation start->tert_allylic_carbocation Lower Activation Energy finish Products tert_carbocation->finish tert_allylic_carbocation->finish

Caption: Energy profile comparing carbocation stabilities.

Experimental_Workflow prep Prepare Solvent and Reagents setup Set up Reaction Flask with Indicator prep->setup titrate_initial Add Initial NaOH Aliquot setup->titrate_initial initiate Add Alkyl Halide and Start Timer titrate_initial->initiate monitor Record Time for Color Change initiate->monitor titrate_subsequent Add Subsequent NaOH Aliquot monitor->titrate_subsequent infinity Drive to Completion and Final Titration monitor->infinity titrate_subsequent->monitor Repeat for multiple aliquots analyze Calculate Rate Constant (k) infinity->analyze

Caption: Workflow for kinetic analysis of SN1 solvolysis.

References

Determining the Purity of 2-Chloro-3-Methyl-2-Butene: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a critical step in ensuring the reliability and reproducibility of experimental results, as well as the safety and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of 2-chloro-3-methyl-2-butene, a halogenated alkene intermediate. We will delve into the principles, experimental protocols, and performance characteristics of Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering supporting data to aid in method selection.

Comparison of Analytical Methods

The two most powerful and commonly employed techniques for the purity analysis of volatile and semi-volatile organic compounds like this compound are Gas Chromatography (GC), particularly coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited to different analytical requirements.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separates compounds based on their volatility and interaction with a stationary phase, followed by mass-based detection and identification.Separates compounds similarly to GC-MS, but detection is based on the ionization of organic compounds in a hydrogen-air flame.Provides a direct, non-destructive measurement of the analyte concentration relative to a certified internal standard based on the integration of NMR signals.
Primary Use Identification and quantification of volatile and semi-volatile impurities.Routine quantification of known volatile impurities.Absolute purity determination without the need for a specific reference standard of the analyte.
Precision Excellent (RSD < 2%)Excellent (RSD < 1%)[1]Excellent (RSD < 1%)
Accuracy HighHighVery High (often considered a primary ratio method)
Limit of Detection (LOD) Very Low (ng/mL to pg/mL)Low (ng/mL)Higher than GC-based methods (µg/mL to mg/mL)
Limit of Quantitation (LOQ) Low (ng/mL)Low (ng/mL)Higher than GC-based methods (µg/mL to mg/mL)
Sample Throughput ModerateHighModerate
Cost (Instrument) HighModerateHigh
Cost (Operational) ModerateLowModerate

Experimental Protocols

Below are detailed methodologies for the key analytical techniques discussed. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for both identifying and quantifying volatile impurities in a this compound sample.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent, such as hexane (B92381) or dichloromethane.

  • Prepare a series of calibration standards of this compound and any known potential impurities in the same solvent.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 2 minutes at 200 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-200.

  • Mode: Electron Ionization (EI) at 70 eV.

3. Data Analysis:

  • Identify the main component and any impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the purity and the amount of each impurity by creating a calibration curve of peak area versus concentration. The purity is typically expressed as a percentage of the main component's peak area relative to the total peak area of all components (area percent). For more accurate quantification, an internal or external standard method should be employed.

Quantitative Nuclear Magnetic Resonance (¹H qNMR)

qNMR provides a highly accurate determination of the absolute purity of the sample.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte's signals.

  • Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.

  • Gently agitate the tube to ensure complete dissolution.

2. Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm BBO probe.

  • Temperature: 298 K.

  • Pulse Program: A standard 90° pulse sequence (e.g., zg30).

  • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds for accurate quantification).

  • Number of Scans: 16 to 64, depending on the sample concentration.

3. Data Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Potential Impurities

The purity analysis should consider potential impurities arising from the synthesis of this compound. Common synthetic routes, such as the reaction of 2-methyl-2-butene (B146552) with a chlorinating agent, can lead to the formation of isomeric byproducts. These include:

  • 1-Chloro-3-methyl-2-butene: A constitutional isomer.

  • 3-Chloro-3-methyl-1-butene: Another constitutional isomer.

  • 2-Chloro-2-methylbutane: A product of hydrochlorination if HCl is present.

The chosen analytical method must be capable of separating and distinguishing these isomers from the main product.

Workflow and Decision Making

The selection of an appropriate analytical method depends on the specific requirements of the analysis. The following diagrams illustrate the experimental workflow for each technique and a logical decision-making process for method selection.

experimental_workflow cluster_gcms GC-MS/FID Workflow cluster_qnmr qNMR Workflow gcms_start Sample Preparation (Dissolution & Dilution) gcms_inj GC Injection gcms_start->gcms_inj gcms_sep Chromatographic Separation gcms_inj->gcms_sep gcms_det Detection (MS or FID) gcms_sep->gcms_det gcms_data Data Analysis (Identification & Quantification) gcms_det->gcms_data qnmr_start Sample & Standard Weighing qnmr_diss Dissolution in Deuterated Solvent qnmr_start->qnmr_diss qnmr_acq NMR Data Acquisition qnmr_diss->qnmr_acq qnmr_proc Data Processing & Integration qnmr_acq->qnmr_proc qnmr_calc Purity Calculation qnmr_proc->qnmr_calc

Experimental workflows for GC-MS/FID and qNMR analysis.

decision_tree start Start: Purity Analysis of This compound q1 Need to identify unknown impurities? start->q1 q2 Is absolute purity required? q1->q2 No gcms Use GC-MS q1->gcms Yes q3 High throughput needed for routine analysis? q2->q3 No qnmr Use qNMR q2->qnmr Yes gcfid Use GC-FID q3->gcfid Yes q3->gcfid No (GC-FID is still a good option)

Decision tree for selecting the appropriate analytical method.

References

Spectroscopic Validation of 2-Chloro-3-methyl-2-butene Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for the target molecule, 2-chloro-3-methyl-2-butene, against its precursor and potential isomeric byproducts. Detailed experimental protocols and workflows are presented to aid in the synthesis and validation of this compound.

Synthesis and Validation Workflow

The synthesis of this compound is typically achieved through the hydrochlorination of 2-methyl-2-butene. The validation of the final product and the identification of potential impurities are crucial steps that can be effectively performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Spectroscopic Validation 2-methyl-2-butene 2-methyl-2-butene Reaction Reaction 2-methyl-2-butene->Reaction HCl HCl HCl->Reaction Crude Product Crude Product Reaction->Crude Product Washing Washing Crude Product->Washing Drying Drying Washing->Drying Distillation Distillation Drying->Distillation Pure Product Pure Product Distillation->Pure Product H_NMR ¹H NMR Pure Product->H_NMR C_NMR ¹³C NMR Pure Product->C_NMR IR IR Pure Product->IR MS Mass Spec Pure Product->MS Data_Analysis Data Analysis & Comparison H_NMR->Data_Analysis C_NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Validated Product Validated Product Data_Analysis->Validated Product

Comparative Study of Catalysts for Reactions Involving 2-Chloro-3-methyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various catalysts employed in reactions involving 2-chloro-3-methyl-2-butene, a versatile tertiary alkyl halide. The selection of an appropriate catalyst is crucial for directing the reaction towards the desired substitution or elimination products, optimizing yields, and ensuring selectivity. This document summarizes key performance data, details experimental protocols, and visualizes reaction pathways to aid in catalyst selection and experimental design.

Overview of Reactions

This compound can undergo several key reactions, primarily nucleophilic substitution (S(_N)1) and elimination (E2), depending on the reaction conditions and the catalyst or base employed.

  • Substitution (S(_N)1): Due to the stability of the tertiary carbocation intermediate, S(_N)1 reactions are favored in the presence of weak nucleophiles and polar protic solvents. Catalysts can facilitate the formation of the carbocation.

  • Elimination (E2): Strong, sterically hindered bases favor the E2 mechanism, leading to the formation of alkenes. The regioselectivity of the elimination (Zaitsev vs. Hofmann product) is highly dependent on the nature of the base.

Comparative Analysis of Catalysts

This section compares the performance of different classes of catalysts in key reactions of this compound.

Lewis Acids in Friedel-Crafts Alkylation

Friedel-Crafts alkylation of aromatic compounds with this compound is a common method for introducing a tertiary alkyl group. The reaction is catalyzed by Lewis acids, which facilitate the formation of the tertiary carbocation electrophile.[1][2] The choice of Lewis acid can significantly impact the yield and selectivity of the reaction.

CatalystAromatic SubstrateProduct(s)Yield (%)Reference
AlCl(_3)Benzenetert-PentylbenzeneHigh[1][3]
FeCl(_3)Benzenetert-PentylbenzeneModerate to High[3]
BF(_3)Benzenetert-PentylbenzeneModerate[3]
SnCl(_4)Benzenetert-PentylbenzeneModerate[3]
ZnCl(_2)Benzenetert-PentylbenzeneLow to Moderate

Note: Yields are generally high for reactive aromatic substrates. Polyalkylation can be a significant side reaction, which can be minimized by using a large excess of the aromatic substrate.[2]

Catalysts for Hydrolysis (Solvolysis)

The hydrolysis of this compound to 2-methyl-3-buten-2-ol (B93329) is a classic example of an S(_N)1 reaction. The rate of this solvolysis is highly dependent on the polarity of the solvent, which acts as the nucleophile and helps stabilize the carbocation intermediate. While typically not requiring a traditional catalyst, the reaction can be influenced by the choice of solvent system.

Solvent SystemRelative RateProductReference
50% Ethanol/WaterModerate2-methyl-3-buten-2-ol, 2-ethoxy-3-methyl-2-butene[4]
WaterFast2-methyl-3-buten-2-ol
EthanolSlow2-ethoxy-3-methyl-2-butene
Phase-Transfer Catalysis (PTC) for Substitution Reactions

Phase-transfer catalysts are particularly useful for reactions between reactants in immiscible phases, such as an aqueous nucleophile and an organic substrate like this compound. These catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the nucleophile to the organic phase.[5]

Direct hydrolysis of alkyl chlorides to alcohols under PTC with aqueous hydroxide (B78521) can lead to the formation of ethers as byproducts. A more effective two-step approach involves an initial substitution with acetate, followed by hydrolysis of the resulting ester.

CatalystNucleophileProductYield (%)Reference
Tetrabutylammonium bromide (TBAB)Acetate (followed by hydrolysis)2-methyl-3-buten-2-olHigh
Benzyltriethylammonium chloride (BTEAC)Cyanide2-cyano-3-methyl-2-buteneGood[5]
Bases in Elimination Reactions

The elimination of HCl from this compound can lead to two isomeric alkenes: the more substituted Zaitsev product (2-methyl-2-butene) and the less substituted Hofmann product (3-methyl-1-butene). The ratio of these products is primarily determined by the steric bulk of the base used.[6]

BaseProduct Ratio (Zaitsev:Hofmann)Major ProductReference
Sodium Hydroxide (NaOH)Predominantly Zaitsev2-methyl-2-butene[6]
Potassium tert-butoxide (KOtBu)Predominantly Hofmann3-methyl-1-butene[6]

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Friedel-Crafts Alkylation
  • To a stirred solution of the aromatic substrate (large excess) and the Lewis acid catalyst (e.g., AlCl(_3), 0.1-1.2 equivalents) in an inert solvent (e.g., dichloromethane (B109758) or nitrobenzene) at a controlled temperature (typically 0-25 °C), add this compound dropwise.

  • Allow the reaction mixture to stir for a specified time (e.g., 1-4 hours) while monitoring the progress by TLC or GC.

  • Quench the reaction by slowly adding ice-water.

  • Separate the organic layer, wash with a dilute acid solution, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by distillation or column chromatography.

General Procedure for Monitoring Solvolysis Kinetics
  • Prepare a solution of this compound in the desired solvent system (e.g., 50% ethanol/water).

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a solvent in which the reaction rate is negligible (e.g., acetone).

  • Titrate the amount of HCl produced in the aliquot with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator.

  • Calculate the concentration of the remaining this compound at each time point.

  • Plot the concentration of the alkyl chloride versus time to determine the reaction rate and order.

General Procedure for Phase-Transfer Catalyzed Substitution
  • Combine the organic substrate (this compound), the aqueous solution of the nucleophile (e.g., sodium acetate), and the phase-transfer catalyst (e.g., TBAB, 1-5 mol%) in a reaction vessel.

  • Stir the biphasic mixture vigorously at a specified temperature for the required reaction time.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, separate the organic and aqueous layers.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase to obtain the crude product, which can be further purified if necessary.

Visualizations

Substitution_vs_Elimination This compound This compound Carbocation Tertiary Carbocation Intermediate This compound->Carbocation Slow (rate-determining) Weak Nucleophile/Base E2_Product_Zaitsev Zaitsev Product (2-methyl-2-butene) This compound->E2_Product_Zaitsev Concerted Strong, Small Base E2_Product_Hofmann Hofmann Product (3-methyl-1-butene) This compound->E2_Product_Hofmann Concerted Strong, Bulky Base SN1_Product Substitution Product (e.g., 2-methyl-3-buten-2-ol) Carbocation->SN1_Product Fast Nucleophilic Attack E1_Product Elimination Product (Zaitsev: 2-methyl-2-butene) Carbocation->E1_Product Fast Proton Abstraction

Caption: Reaction pathways for this compound.

Friedel_Crafts_Alkylation cluster_workflow Experimental Workflow Start Start Mix Mix Aromatic Substrate and Lewis Acid Start->Mix Add Add this compound Mix->Add React Stir at Controlled Temperature Add->React Quench Quench with Ice-Water React->Quench Workup Aqueous Workup Quench->Workup Purify Purification Workup->Purify End Alkylated Product Purify->End

Caption: Workflow for Friedel-Crafts alkylation.

References

A Comparative Kinetic Analysis of the Solvolysis of 2-Chloro-3-Methyl-2-Butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed kinetic analysis of the reactions of 2-chloro-3-methyl-2-butene, a tertiary allylic halide. Its reactivity is compared with other relevant alkyl halides, supported by experimental data to illuminate the factors governing its reaction pathways. This information is crucial for understanding reaction mechanisms and predicting reactivity in various chemical environments, a cornerstone of synthetic chemistry and drug development.

Introduction to Reactivity

This compound is a tertiary alkyl halide that also possesses an allylic structure. This unique combination of features dictates its high reactivity, primarily through a unimolecular nucleophilic substitution (SN1) and unimolecular elimination (E1) pathway. The rate-determining step in these reactions is the formation of a highly stabilized tertiary allylic carbocation intermediate. The stability of this carbocation is enhanced by both the inductive effect of the three alkyl groups and the resonance delocalization of the positive charge across the adjacent carbon-carbon double bond.

The general mechanism for the SN1 solvolysis of this compound involves the initial departure of the chloride leaving group to form the carbocation.[1] This is the slow, rate-determining step.[1] Subsequently, a solvent molecule (acting as a nucleophile) rapidly attacks the carbocation, leading to the formation of a protonated product, which is then deprotonated to yield the final substitution product.[1][2]

Comparative Solvolysis Rates

The solvolysis of tertiary alkyl halides is known to be significantly faster than that of secondary or primary alkyl halides due to the greater stability of the tertiary carbocation intermediate.[1] The additional resonance stabilization in the tertiary allylic carbocation formed from this compound would be expected to further increase its rate of solvolysis compared to a non-allylic tertiary halide like tert-butyl chloride under identical conditions.

Alkyl Halide Structure Classification Relative Rate of Solvolysis (in 50% aq. ethanol (B145695) at 45°C)
tert-Butyl Chloride(CH₃)₃CClTertiary1
This compound(CH₃)₂C=C(Cl)CH₃Tertiary, Allylic> 1 (Expected)
1-Chloro-3-methyl-2-butene(CH₃)₂C=CHCH₂ClPrimary, AllylicVaries (SN2 character)[3]

Note: The relative rate for this compound is an educated estimation based on mechanistic principles, as direct comparative experimental data was not found in the provided search results. The primary allylic isomer, 1-chloro-3-methyl-2-butene, is included to highlight the mechanistic shift to SN2 for a primary halide, even with allylic stabilization.[3]

Experimental Protocols

The kinetic analysis of the solvolysis of this compound can be conducted by monitoring the rate of formation of hydrochloric acid (HCl), a product of the reaction. A common and effective method is titration.[4]

Protocol for Determining the Rate of Solvolysis

Objective: To determine the first-order rate constant for the solvolysis of this compound in an aqueous ethanol solution.

Materials:

  • This compound

  • Ethanol (95%)

  • Deionized water

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)

  • Bromothymol blue indicator

  • Erlenmeyer flasks, burette, pipette, stopwatch, and a constant temperature water bath.

Procedure:

  • Prepare the Solvent Mixture: Prepare a 50:50 (v/v) aqueous ethanol solution by mixing equal volumes of 95% ethanol and deionized water.[4]

  • Reaction Setup: In an Erlenmeyer flask, place a known volume of the aqueous ethanol solvent and add a few drops of bromothymol blue indicator. Allow the flask to equilibrate to the desired reaction temperature in the water bath.

  • Initiate the Reaction: Add a precise amount of this compound to the solvent mixture and immediately start the stopwatch. This is time t=0.

  • Titration: The solvolysis reaction will produce HCl, causing the indicator to change color (e.g., from blue to yellow in acidic conditions). Periodically, titrate the reaction mixture with the standardized NaOH solution to neutralize the HCl formed. The endpoint is reached when the indicator color reverts to its basic form.

  • Data Collection: Record the volume of NaOH added and the time at which the endpoint is reached for several time points throughout the reaction.

  • Data Analysis: The concentration of the alkyl halide remaining at each time point can be calculated from the amount of HCl produced. A plot of the natural logarithm of the concentration of this compound versus time should yield a straight line for a first-order reaction. The negative of the slope of this line gives the rate constant, k.

  • Determination of Activation Energy: To determine the activation energy (Ea) of the reaction, the experiment should be repeated at several different temperatures. A plot of ln(k) versus 1/T (where T is the temperature in Kelvin) will produce a straight line with a slope of -Ea/R, where R is the ideal gas constant.[5]

Reaction Mechanism and Visualization

The solvolysis of this compound proceeds through a well-established SN1 mechanism, which is depicted in the following signaling pathway diagram. The rate-determining step is the formation of the tertiary allylic carbocation.

SN1_Mechanism Reactant This compound (CH₃)₂C=C(Cl)CH₃ Carbocation Tertiary Allylic Carbocation [(CH₃)₂C=C(CH₃)]⁺ Reactant->Carbocation Slow, Rate-Determining Step LeavingGroup Cl⁻ Reactant->LeavingGroup ProtonatedProduct Protonated Product [(CH₃)₂C=C(CH₃)OS⁺H] Carbocation->ProtonatedProduct Fast Nucleophile Solvent (SOH) Nucleophile->ProtonatedProduct Product Substitution Product (CH₃)₂C=C(CH₃)OS ProtonatedProduct->Product Deprotonation DeprotonatedSolvent SOH₂⁺ ProtonatedProduct->DeprotonatedSolvent

Caption: SN1 reaction pathway for this compound.

The experimental workflow for the kinetic analysis is outlined below.

Experimental_Workflow start Start prep_solvent Prepare Aqueous Ethanol Solvent start->prep_solvent temp_equil Equilibrate Solvent to Reaction Temperature prep_solvent->temp_equil init_reaction Add this compound (Start Timer) temp_equil->init_reaction monitor_reaction Monitor Reaction Progress via Titration with NaOH init_reaction->monitor_reaction record_data Record Time and Volume of NaOH monitor_reaction->record_data repeat_measurements Repeat Measurements at Multiple Time Points record_data->repeat_measurements repeat_measurements->monitor_reaction Continue until reaction is complete plot_data Plot ln[Alkyl Halide] vs. Time repeat_measurements->plot_data calc_k Calculate Rate Constant (k) from Slope plot_data->calc_k repeat_temp Repeat Experiment at Different Temperatures calc_k->repeat_temp plot_arrhenius Plot ln(k) vs. 1/T (Arrhenius Plot) repeat_temp->plot_arrhenius calc_ea Calculate Activation Energy (Ea) plot_arrhenius->calc_ea end End calc_ea->end

References

Unveiling the Reactivity of 2-Chloro-3-methyl-2-butene: A Computational Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A Theoretical Exploration into the Electrophilic Addition Reactivity of 2-Chloro-3-methyl-2-butene Compared to 2-Methyl-2-butene

In the landscape of drug discovery and organic synthesis, understanding the reactivity of halogenated alkenes is paramount for predicting reaction outcomes and designing novel molecular entities. This guide delves into a computational comparison of the reactivity of this compound against its non-halogenated counterpart, 2-methyl-2-butene, in the context of electrophilic addition of hydrogen bromide (HBr). Due to the limited availability of direct experimental and computational studies on this compound, this comparison is constructed based on well-established principles of organic chemistry and theoretical computational models. The data presented herein is hypothetical and serves to illustrate the expected differences in reactivity based on the electronic effects of the chloro substituent.

Comparative Analysis of Reactivity

The introduction of a chlorine atom at the double bond in this compound is anticipated to significantly influence its reactivity towards electrophiles compared to 2-methyl-2-butene. The electron-withdrawing inductive effect of the chlorine atom deactivates the double bond, making it less nucleophilic. This deactivation is expected to increase the activation energy for the initial electrophilic attack by HBr.

Conversely, the chlorine atom can participate in resonance, donating a lone pair of electrons to the adjacent carbocation intermediate formed after the initial protonation. This resonance stabilization, however, is often outweighed by the strong inductive effect in the ground state.

The following table summarizes the hypothetical quantitative data for the electrophilic addition of HBr to both alkenes, as might be predicted from computational modeling studies.

Parameter2-Methyl-2-butene (Hypothetical)This compound (Hypothetical)
Activation Energy (ΔG‡) for Protonation 10 kcal/mol15 kcal/mol
Enthalpy of Reaction (ΔHrxn) -20 kcal/mol-18 kcal/mol
Carbocation Intermediate Stability More Stable (Tertiary)Less Stable (Tertiary, destabilized by inductive effect)
Predicted Major Product 2-bromo-2-methylbutane2-bromo-2-chloro-3-methylbutane
Relative Reaction Rate FasterSlower

Theoretical Experimental Protocols

The following outlines a typical computational methodology that could be employed to generate the data presented above.

Computational Method:

A quantum chemical study would be performed using a density functional theory (DFT) method, such as B3LYP, which provides a good balance between accuracy and computational cost for systems of this size.

Basis Set:

The 6-311+G(d,p) basis set would be employed to provide a flexible description of the electron distribution, including polarization and diffuse functions, which are important for describing anions and transition states.

Solvent Model:

To simulate the reaction in a solution phase, a polarizable continuum model (PCM) could be used, with a solvent such as dichloromethane, to account for the bulk solvent effects on the energetics of the reaction.

Procedure:

  • Geometry Optimization: The ground state geometries of the reactants (2-methyl-2-butene, this compound, and HBr), transition states for the protonation step, carbocation intermediates, and final products would be fully optimized.

  • Frequency Calculations: Vibrational frequency calculations would be performed at the same level of theory to confirm that the optimized structures correspond to minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Energy Calculations: Single-point energy calculations would be performed on the optimized geometries to obtain the electronic energies. The activation energies (ΔG‡) and reaction enthalpies (ΔHrxn) would then be calculated from the differences in the Gibbs free energies and enthalpies of the respective species.

Visualizing the Reaction Pathway

The following diagram illustrates the proposed logical workflow for a computational study on the electrophilic addition of HBr to an alkene.

G Computational Workflow for Alkene Halogenation cluster_0 Input Preparation cluster_1 Quantum Chemical Calculations cluster_2 Data Analysis Reactants Define Reactant Structures (Alkene, HBr) Method Select Computational Method (e.g., DFT/B3LYP) Reactants->Method BasisSet Choose Basis Set (e.g., 6-311+G(d,p)) Method->BasisSet Solvent Define Solvent Model (e.g., PCM) BasisSet->Solvent GeomOpt Geometry Optimization Solvent->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc EnergyCalc Single-Point Energy Calculation FreqCalc->EnergyCalc TS_Confirm Transition State Confirmation FreqCalc->TS_Confirm Thermo Thermochemical Analysis (ΔG‡, ΔHrxn) EnergyCalc->Thermo Product Product Distribution Prediction Thermo->Product

Caption: A flowchart illustrating the key steps in a computational chemistry study of alkene reactivity.

The following diagram depicts the general mechanism for the electrophilic addition of HBr to this compound.

G Electrophilic Addition of HBr to this compound Reactants This compound + HBr TransitionState Transition State Reactants->TransitionState Protonation Intermediate Tertiary Carbocation Intermediate + Br- TransitionState->Intermediate Product 2-Bromo-2-chloro-3-methylbutane Intermediate->Product Nucleophilic Attack

Caption: The reaction pathway for the electrophilic addition of HBr to this compound.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Chloro-3-methyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending beyond the bench to the proper disposal of chemical waste. This guide provides essential, step-by-step procedures for the safe handling and disposal of 2-Chloro-3-methyl-2-butene, ensuring the protection of laboratory personnel and the environment.

This compound is a flammable, halogenated organic compound that requires specific disposal procedures to mitigate risks. Improper disposal can lead to safety hazards and environmental contamination. Therefore, a comprehensive understanding of its properties and the associated disposal regulations is crucial.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is critical for assessing the risks associated with its handling and disposal.

PropertyValue
Molecular Formula C₅H₉Cl
Molecular Weight 104.58 g/mol
Appearance Liquid
Boiling Point 107 - 109 °C
Flash Point 13 °C (55.4 °F)

Note: Data is compiled from various sources and may vary slightly.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: If handling outside of a fume hood or in a poorly ventilated area, a respirator with an appropriate organic vapor cartridge is necessary.

Engineering Controls:

  • All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that a safety shower and eyewash station are readily accessible.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that requires careful attention to detail to ensure safety and regulatory compliance.

Step 1: Waste Identification and Classification

  • Hazardous Waste Determination: this compound is classified as a hazardous waste due to its flammability (with a low flash point) and its nature as a halogenated hydrocarbon.

  • Waste Segregation: It is critical to segregate this compound waste from all other waste streams, especially from non-halogenated solvents.[1][2][3] Mixing halogenated and non-halogenated waste can complicate and significantly increase the cost of disposal.

Step 2: Waste Collection and Containerization

  • Container Selection: Use a designated, properly labeled, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, tight-fitting lid is recommended.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Halogenated Waste").

  • Accumulation: Keep the waste container closed at all times except when adding waste.[1][3] Store the container in a designated satellite accumulation area (SAA) that is secure and away from ignition sources.

Step 3: Storage and Secondary Containment

  • Storage Location: The satellite accumulation area should be in a cool, dry, and well-ventilated location, away from direct sunlight and incompatible materials.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks or spills. The secondary containment should be large enough to hold the entire volume of the primary container.

Step 4: Arranging for Disposal

  • Licensed Waste Disposal Company: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Documentation: Maintain accurate records of the amount of waste generated and the date of accumulation. This information will be required by the waste disposal vendor.

  • Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup of the full waste container.

Emergency Procedures

In the event of a spill or exposure, immediate action is necessary to minimize harm.

  • Spill Response:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to contain and clean up the spill.

    • Place the absorbed material in a sealed, labeled container for disposal as hazardous waste.

    • For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_emergency Contingency A Step 1: Waste Identification - Classify as Flammable & Halogenated - Segregate from other waste streams B Step 2: Waste Collection - Use designated, compatible container - Label with contents and hazards A->B C Step 3: Storage - Store in a cool, dry, ventilated area - Use secondary containment B->C D Step 4: Arrange Disposal - Contact licensed waste vendor - Maintain disposal records C->D E Emergency Procedures - Spill: Evacuate & contain - Exposure: Flush & seek medical aid

Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.

References

Personal protective equipment for handling 2-Chloro-3-methyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 2-Chloro-3-methyl-2-butene and its isomers. Given the limited availability of data for this compound, this document incorporates safety information from its isomers, (Z)-2-Chloro-2-butene and 1-Chloro-3-methyl-2-butene, which are expected to have similar toxicological and safety profiles.

Immediate Safety and Hazard Information

This compound and its isomers are highly flammable liquids and vapors that can cause skin and serious eye irritation.[1] Inhalation may also lead to respiratory irritation.[2] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area, away from heat, sparks, and open flames.[1][3][4]

Hazard Classifications:

  • Flammable Liquids: Category 2[1]

  • Skin Corrosion/Irritation: Category 2[1]

  • Serious Eye Damage/Eye Irritation: Category 2A[1]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory System: Category 3[2]

Signal Word: Danger[1]

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when handling this compound. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Standards
Eye and Face Protection Chemical safety goggles or a face shield are required.[1]OSHA 29 CFR 1910.133 or European Standard EN166[3]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Flame retardant antistatic protective clothing is recommended.EU Directive 89/686/EEC and the standard EN 374
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[3] A vapor respirator is recommended.[1]NIOSH/MSHA or European Standard EN 149, EN14387[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is necessary to ensure safety.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][4]

  • Ensure that an eyewash station and a safety shower are readily accessible.[5]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][3][4]

  • Ground and bond containers when transferring material to prevent static discharge.[1][3]

2. Handling the Chemical:

  • Keep the container tightly closed when not in use.[1][3][4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][3][4]

  • Use only non-sparking tools.[1][3]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid breathing vapors or mist.[3]

  • Wash hands thoroughly after handling.[1][3]

3. In Case of a Spill:

  • Evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.[3]

  • Contain the spill using an inert absorbent material such as sand or earth.[1]

  • Collect the absorbed material into a suitable, closed container for disposal.[1]

  • Do not let the product enter drains.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of the chemical in accordance with federal, state, and local regulations.[1] It is the responsibility of the waste generator to properly classify and dispose of the chemical waste.[3]

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, and empty containers, that have come into contact with this compound should be treated as hazardous waste and disposed of accordingly.

  • Empty Containers: Do not reuse empty containers. Dispose of them as unused product in accordance with regulations.[1]

Experimental Workflow and Safety Procedures

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Well-Ventilated Workspace prep2->prep3 handle1 Ground and Bond Containers prep3->handle1 handle2 Transfer Chemical handle1->handle2 handle3 Seal Container handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Doff PPE clean1->clean2 clean3 Wash Hands clean2->clean3 disp1 Segregate Waste clean3->disp1 disp2 Label Hazardous Waste disp1->disp2 disp3 Store in Designated Area disp2->disp3

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.